Beyond the Biocide: Structural Dynamics and Electronic Behavior of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
[1][2] Executive Technical Synthesis Subject Identity: The compound queried as "5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole" is systematically identified in industrial and pharmaceutical contexts as 5-Chloro-2-methyl-4-is...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Technical Synthesis
Subject Identity: The compound queried as "5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole" is systematically identified in industrial and pharmaceutical contexts as 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT or MCI; CAS 26172-55-4).[1][2]
Nomenclature Correction: The term "2,3-dihydro" correctly implies the saturation of the N-C bond relative to a fully aromatic isothiazole, but the molecule is functionally a cyclic vinylogous amide (isothiazolone).[2] The omission of the "3-one" suffix in the query suggests a focus on the heterocyclic core; however, the carbonyl group at position 3 is structurally obligate for the stability of this scaffold.[2]
Core Thesis: Unlike its unsubstituted parent isothiazolones, CMIT is structurally locked against prototropic tautomerism due to N-methylation. Its reactivity is not driven by tautomeric equilibrium but by resonance-induced electrophilicity at the sulfur atom.[2] This guide analyzes the electronic architecture that makes this molecule a potent electrophile (biocide) and the specific analytical protocols required to validate its integrity.[3]
Molecular Architecture & The Tautomerism Conundrum
Structural Rigidity (The "Locked" State)
Tautomerism in isothiazolones typically involves the shift of a proton between the ring nitrogen and the carbonyl oxygen (Lactam-Lactim tautomerism).
Unsubstituted Isothiazolones (R=H): Exist in equilibrium between the NH-form (major) and OH-form (minor).[1][2]
CMIT (R=CH₃): The nitrogen atom is methylated (
).[2] This substitution eliminates the labile proton required for tautomerism.
Electronic Resonance (The "Pseudo-Tautomerism")
While physical proton transfer is blocked, the molecule exhibits significant electron delocalization (resonance) which dictates its reactivity. The
-electron system extends from the carbonyl oxygen, through the C3-N2 amide bond, to the C4=C5 double bond and the sulfur atom.[2]
Resonance Contributors:
Neutral Form (A): The standard keto structure.
Zwitterionic Form (B): Electron density moves to the oxygen (
Caption: Resonance structures of CMIT showing electron delocalization. Form C highlights the electron-deficient sulfur atom, which serves as the primary reactive site for nucleophiles.[2]
Mechanism of Action & Reactivity Profile
The "2,3-dihydro" scaffold is biologically active because the N-S bond is a "loaded spring," primed for cleavage by nucleophiles.[2]
The Nucleophilic Trigger
The chlorine atom at C5 exerts a strong inductive effect (-I), pulling electron density away from the ring carbons and, by extension, the sulfur. This makes the sulfur atom a "soft" electrophile.
Reaction Partner: Biological thiols (R-SH), such as cysteine residues in microbial enzymes (e.g., dehydrogenase enzymes).[2]
Mechanism:
Nucleophilic attack of R-S⁻ on the isothiazolone Sulfur.
Cleavage of the N-S bond (Ring opening).
Formation of a disulfide adduct (Protein-S-S-Isothiazolone).[1][2]
Result: Irreversible inhibition of cellular respiration and metabolism.[4]
Stability Factors
Parameter
Stability Profile
Causality
pH < 7
High Stability
Acidic conditions suppress nucleophilic hydrolysis of the ring.[1][2]
pH > 9
Rapid Degradation
Hydroxide ions () attack the C5 or S1 positions, opening the ring and destroying activity.[2]
Temperature
Unstable > 50°C
Thermal energy accelerates N-S bond homolysis or hydrolysis.[2]
Nucleophiles
Highly Reactive
Bisulfites () and sulfides rapidly deactivate CMIT (used for neutralization protocols).[2]
Experimental Protocols: Validation & Analysis
As a researcher, you must validate the structural integrity of CMIT, distinguishing it from its non-chlorinated analog (MIT) and degradation products.
Detection: UV at 275 nm (Max absorption for the chlorinated ring).
Self-Validating Check:
Retention Time Logic: CMIT is more hydrophobic due to the Chlorine atom. Therefore, MIT must elute first , followed by CMIT . If the order is reversed, the column chemistry is suspect.
Degradation Check: Appearance of peaks near the solvent front indicates ring-opened hydrolysis products (N-methyl malonamic acid derivatives).[1][2]
~3.2-3.4 ppm (Singlet, 3H): N-CH₃ .[1][2] (Sharp singlet confirms no proton exchange/tautomerism on Nitrogen).
~6.3-6.5 ppm (Singlet, 1H): C4-H .[1][2] (The alkene proton).
Note: Absence of broad exchangeable peaks confirms the absence of NH/OH tautomers.
Degradation & Environmental Fate Pathway[2]
Understanding the breakdown of the "2,3-dihydro" core is critical for environmental impact assessments.[2]
DOT Diagram 2: Degradation Pathway (Hydrolysis)
Caption: The primary degradation pathway involves nucleophilic attack at the sulfur atom, leading to ring opening and loss of biocidal activity.[1][2]
References
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
Scientific Committee on Consumer Safety (SCCS). (2009).[2] Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. European Commission.[2] Retrieved from [Link]
Collier, P. J., et al. (1990). Mechanism of inhibition of bacterial growth by the biocide isothiazolone. Letters in Applied Microbiology.
U.S. Environmental Protection Agency (EPA). (1998).[2][5] Reregistration Eligibility Decision (RED): Methylisothiazolinone.[2] Retrieved from [Link]
SIELC Technologies. (2018).[2] Separation of 5-Chloro-2-methyl-3(2H)-isothiazolone on Newcrom R1 HPLC column. Retrieved from [Link]
Thermodynamic Stability of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole in Aqueous Solutions: A Technical Guide
Executive Summary Understanding the thermodynamic stability of heterocyclic biocides in aqueous environments is a critical prerequisite for formulation chemistry, environmental risk assessment, and drug development. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the thermodynamic stability of heterocyclic biocides in aqueous environments is a critical prerequisite for formulation chemistry, environmental risk assessment, and drug development. The compound 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole —most extensively utilized and studied in its oxidized ketone form, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —is a broad-spectrum antimicrobial agent. While highly effective, its molecular architecture inherently dictates a fragile thermodynamic equilibrium in aqueous solutions. This whitepaper dissects the hydrolytic and photochemical degradation pathways of CMIT, providing field-proven methodologies for stability profiling and kinetic analysis.
Structural Dynamics and the Causality of Instability
The antimicrobial efficacy of CMIT is driven by the highly polarized sulfur-nitrogen (S-N) bond within the isothiazolinone ring. The chlorine atom at the 5-position exerts a powerful electron-withdrawing inductive effect, rendering the adjacent sulfur atom highly electrophilic .
However, this exact mechanism of action is the Achilles' heel of the molecule's thermodynamic stability. In aqueous solutions, the electrophilic sulfur becomes a prime target for nucleophilic attack. Consequently, the thermodynamic stability of CMIT is inextricably linked to the concentration of nucleophiles—primarily hydroxide ions (
)—in the solvent matrix.
Mechanisms of Degradation
The degradation of CMIT in aqueous solutions is not a random decomposition but a highly predictable, base-catalyzed ring-opening event.
When the pH of the aqueous solution exceeds 8.0, the concentration of hydroxide ions reaches a critical threshold. The
nucleophile attacks the electrophilic sulfur, forcing the cleavage of the S-N bond. Because the transition state is thermodynamically favorable in alkaline conditions, this cleavage is irreversible. The ring opens, leading to the rapid loss of both the sulfur and chlorine atoms, ultimately yielding N-methylmalonamic acid as the primary stable degradant.
Base-catalyzed hydrolytic degradation pathway of CMIT in alkaline aqueous solutions.
Experimental Protocols for Stability Profiling
To empirically determine the thermodynamic stability of CMIT, researchers must employ a self-validating experimental protocol. The following workflow utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to track degradation kinetics.
Causality of Experimental Choices:
Buffer Selection: Phosphate and borate buffers are utilized to maintain strict pH control without introducing competing nucleophiles (such as primary amines), which would skew the degradation kinetics.
Dark Incubation: CMIT is susceptible to direct photolysis under UV exposure. Incubating samples in the dark isolates hydrolysis as the sole degradation variable.
Acidic Quenching (Critical Step): Aliquots extracted for analysis must be immediately acidified to pH < 4. Lowering the pH neutralizes the
ions, instantly halting the base-catalyzed hydrolysis and "freezing" the kinetic state for accurate chromatographic measurement.
Internal Validation: A parallel control utilizing 2-methyl-4-isothiazolin-3-one (MIT)—which lacks the electron-withdrawing chlorine atom and is thermodynamically stable across a wider pH range—is run simultaneously to validate that degradation is chemically driven and not a result of microbial contamination or instrumental artifacts.
Step-by-Step Methodology:
Buffer Preparation: Formulate sterile, non-nucleophilic aqueous buffers at pH 4.0, 7.0, 9.0, and 10.0.
Spiking: Introduce CMIT to a final active concentration of 10 ppm. Prepare parallel MIT control blanks.
Incubation: Store the solutions in amber glass vials within a temperature-controlled incubator at 25°C (ambient) and 50°C (accelerated).
Sampling & Quenching: At pre-defined intervals (e.g., 0, 1, 3, 7, 14, and 30 days), extract 1 mL aliquots. Immediately add 10 µL of 1M HCl to drop the pH below 4.0, quenching the reaction.
Chromatographic Analysis: Inject 20 µL of the quenched sample into an RP-HPLC system equipped with a C18 column. Utilize a water/methanol mobile phase and monitor UV absorbance at 275 nm (the
of the intact conjugated isothiazolinone ring).
Kinetic Calculation: Plot
versus time to calculate the pseudo-first-order rate constant () and half-life ().
Step-by-step RP-HPLC experimental workflow for determining CMIT degradation kinetics.
Quantitative Data Presentation
The thermodynamic stability of CMIT is highly dependent on both pH and temperature. The table below synthesizes the kinetic degradation parameters of CMIT in aqueous solutions, demonstrating the linear relationship between hydroxyl ion concentration and the first-order degradation rate in alkaline media.
pH Level
Temperature (°C)
Half-Life ()
Primary Degradation Mode
Stability Status
4.0
25
> 30 Days
Stable (Photolysis susceptible)
Highly Stable
7.0
25
> 30 Days
Stable
Highly Stable
8.5
25
~ 47.0 Days
Base-Catalyzed Hydrolysis
Moderately Unstable
9.0
25
~ 23.0 Days
Base-Catalyzed Hydrolysis
Unstable
9.6
25
~ 3.3 Days
Base-Catalyzed Hydrolysis
Highly Unstable
10.0
25
~ 2.0 Days
Base-Catalyzed Hydrolysis
Highly Unstable
9.6
60
< 2.0 Hours
Accelerated Thermal Hydrolysis
Rapidly Degraded
Data synthesized from the kinetic studies of .
Conclusion
The thermodynamic stability of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in aqueous solutions is a function of its electrophilic vulnerability. While the molecule exhibits robust stability in acidic to neutral environments (pH < 7.5), it undergoes rapid, predictable base-catalyzed hydrolysis in alkaline conditions. For drug development professionals and formulation scientists, understanding these kinetic boundaries is essential. Formulations containing CMIT must be strictly buffered below pH 8.0 and protected from UV exposure to maintain the structural integrity and efficacy of the active compound.
Title: The effects of pH on the degradation of isothiazolone biocides
Source: Tribology International
URL: [Link]
Title: The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure
Source: Chemosphere
URL: [Link]
Foundational
Mechanism of antimicrobial action of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Technical Guide: Mechanism of Antimicrobial Action of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) Executive Summary This technical guide provides a rigorous analysis of the antimicrobial mechanism of 5-Chloro-2-met...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Mechanism of Antimicrobial Action of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Executive Summary
This technical guide provides a rigorous analysis of the antimicrobial mechanism of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , widely known in industrial and pharmaceutical contexts as 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) or Methylchloroisothiazolinone (MCI) .
Unlike antibiotics that target specific receptors (e.g., beta-lactams targeting PBPs), CMIT functions as a potent electrophilic biocide . Its efficacy stems from a multi-target "two-stage" lethality mechanism: rapid metabolic arrest via dehydrogenase inhibition, followed by irreversible cell death driven by the depletion of intracellular thiol pools and free radical generation.[1][2][3][4] This guide details the chemical basis of this interaction, the specific molecular targets, and the experimental protocols required to validate these pathways in a laboratory setting.
Chemical Identity & Physicochemical Properties
To understand the mechanism, one must first understand the electrophilic nature of the molecule. The "2,3-dihydro-1,2-thiazole" nomenclature refers to the saturated nitrogen-carbon bond characteristic of the isothiazolinone ring system.
Property
Description
IUPAC Name
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Alternative Name
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazol-3-one
CAS Number
26172-55-4
Active Moiety
The N–S bond within the isothiazolone ring.
Electrophilicity
Enhanced by the Chlorine atom at position 5 (electron-withdrawing), making the sulfur highly reactive toward nucleophiles.
Core Mechanism of Action: The "Two-Stage" Lethality[1]
The antimicrobial action of CMIT is not a single event but a kinetic cascade. It is defined by the interaction between the electron-deficient sulfur atom of the biocide and the nucleophilic thiol (-SH) groups of microbial proteins.[3]
Stage 1: Metabolic Arrest (Minutes)
Upon entering the cell, CMIT immediately targets accessible thiol groups on metabolic enzymes.[5] The primary targets are dehydrogenases in the Krebs (TCA) cycle, specifically:
Pyruvate dehydrogenase
Succinate dehydrogenase
Lactate dehydrogenase
Causality: The inhibition of these enzymes halts respiration and ATP synthesis.[1][3][4] This results in a rapid cessation of growth (bacteriostasis) within minutes of exposure.[1][6] This stage is theoretically reversible if the biocide is neutralized immediately (e.g., by adding excess cysteine).
Stage 2: Irreversible Cell Death (Hours)
As exposure continues, CMIT depletes the cell's low-molecular-weight thiol buffer, primarily Glutathione (GSH) .
Thiol Depletion: The loss of GSH compromises the cell's ability to manage oxidative stress.
Radical Generation: The reaction between isothiazolinones and thiols generates free radicals (superoxide anions), causing oxidative damage to DNA and lipids.
Protein Denaturation: Extensive cross-linking of essential proteins via mixed disulfides leads to irreversible structural damage and cell lysis.
Mechanism Visualization: The Electrophilic Attack
The following diagram illustrates the chemical pathway where the enzyme cysteine residue attacks the isothiazolinone sulfur, leading to ring opening and enzyme inactivation.
Figure 1: The electrophilic attack mechanism of CMIT on microbial enzyme thiols.
Comparative Efficacy Data
The presence of the chlorine atom at position 5 significantly enhances the potency of CMIT compared to its non-chlorinated analog, Methylisothiazolinone (MIT).[7] The chlorine atom acts as an electron-withdrawing group, increasing the positive character of the sulfur atom and accelerating the reaction with biological nucleophiles.
Table 1: Comparative MIC Data (Representative Values)
Note: Lower MIC indicates higher potency.
Organism
CMIT MIC (ppm)
MIT MIC (ppm)
Mechanistic Insight
Escherichia coli (Gram-)
0.5 - 2.0
20 - 40
CMIT reacts faster with thiols due to Cl-induced electrophilicity.
Thick peptidoglycan does not hinder small molecule CMIT.
Candida albicans (Fungus)
2.0 - 5.0
50 - 100
CMIT targets mitochondrial dehydrogenases in fungi.
Experimental Validation Protocols
To ensure scientific integrity, researchers must validate the mechanism using self-validating protocols. The following workflows allow you to confirm both efficacy (MIC) and the specific thiol-interaction mechanism.
Result: CMIT-treated cells will fail to reduce resazurin (non-fluorescent), while control cells will turn the dye fluorescent pink (active respiration).
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the CMIT mechanism in the lab.
Figure 2: Step-by-step workflow for the Thiol Depletion Assay using Ellman's Reagent.
Resistance and Limitations
One of the distinct advantages of CMIT is the low probability of resistance development .
Multi-Site Action: Because CMIT targets any accessible thiol group (not a specific "lock and key" receptor), a microbe would need to alter the structure of hundreds of essential proteins simultaneously to develop resistance.
Efflux Pumps: Some adaptation has been observed via the upregulation of efflux pumps (e.g., mexAB-oprM in P. aeruginosa), but this generally provides only low-level tolerance rather than complete resistance.
Limitations: CMIT is unstable at high pH (>9.0) and in the presence of strong nucleophiles (sulfides, bisulfites), which can degrade the molecule before it reaches the target.
References
Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14-22.
Collier, P. J., et al. (1990).[9] "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 69(4), 569-577.
Chapman, J. S., & Diehl, M. A. (1995). "Methylchloroisothiazolinone: A review of its mechanism of action and resistance development." International Biodeterioration & Biodegradation.
Silva, V., et al. (2020).[3] "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles."[4][10] Molecules, 25(4), 991.
Environmental degradation pathways of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
An In-depth Technical Guide to the Environmental Degradation Pathways of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole and its Analogs Abstract This technical guide provides a comprehensive analysis of the environmental deg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Environmental Degradation Pathways of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole and its Analogs
Abstract
This technical guide provides a comprehensive analysis of the environmental degradation pathways of sulfur-nitrogen heterocyclic compounds, with a specific focus on predicting the fate of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole. Due to a lack of direct studies on this specific molecule, this guide employs a scientifically rigorous surrogate approach, focusing on the extensively researched and structurally related isothiazolinone biocides, particularly 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT). We delve into the primary degradation mechanisms—hydrolysis, photolysis, and microbial degradation—supported by mechanistic insights and kinetic data from peer-reviewed literature. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate the environmental fate of novel compounds. The document is structured to provide both a thorough understanding of established degradation principles and a predictive framework for assessing the environmental persistence of emerging biocidal compounds.
Introduction and Strategic Framework
Sulfur-nitrogen heterocyclic compounds are a cornerstone of industrial microbiology control, prized for their broad-spectrum efficacy.[1][2] Among these, the isothiazolinone class, which includes 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), is ubiquitous in applications ranging from water treatment to cosmetics.[1][3] The environmental fate of these molecules is of paramount importance for ensuring their safe and sustainable use.
This guide addresses the environmental degradation of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole . A thorough review of the scientific literature reveals a significant data gap for this specific compound. To provide a robust and scientifically grounded analysis, this guide adopts a surrogate-based approach. We will first detail the well-documented degradation pathways of CMIT, a compound that shares key structural motifs with our target molecule. This established knowledge forms the basis for a subsequent, theory-driven prediction of the environmental fate of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole. This dual approach provides researchers with both a comprehensive review of the field and a predictive tool for new chemical entities.
Part I: Established Degradation Pathways of the Surrogate Compound, 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
The environmental persistence of CMIT is relatively low due to its susceptibility to several degradation pathways.[4] The primary mechanism of its biocidal action—the electrophilic sulfur atom's reaction with microbial thiols—also renders it vulnerable to environmental nucleophiles, light, and microbial enzymes.[5]
Hydrolytic Degradation
Hydrolysis is a critical abiotic degradation pathway for CMIT, particularly in alkaline aquatic environments. The rate of hydrolysis is strongly dependent on pH and temperature.
Causality of Experimental Design: Hydrolysis studies are typically conducted across a range of environmentally relevant pH values (e.g., 4, 7, and 9) to simulate conditions in acidic, neutral, and alkaline waters. Temperature is also varied to determine the activation energy of the reaction and to extrapolate degradation rates to different climates.
Mechanism: The degradation is initiated by a nucleophilic attack (typically by a hydroxide ion) on the electrophilic sulfur atom of the isothiazolinone ring. This leads to the cleavage of the S-N bond, opening the heterocyclic ring and destroying the biocidal activity.[6] The process results in the formation of less toxic, more polar metabolites.
Caption: Generalized photolytic degradation of CMIT.
Slight degradation of CMIT via photolysis has been observed at pH 4, while its counterpart, MIT, shows greater stability under similar conditions.
[7][8]
Microbial Degradation
Biodegradation is the most important pathway for the ultimate removal of isothiazolinones from the environment, particularly in soil and wastewater treatment plants.
[9]
Mechanism: A wide range of microorganisms, including bacteria and fungi, can utilize isothiazolinones as a source of carbon and nitrogen. [2][4]The degradation typically begins with the enzymatic cleavage of the heterocyclic ring, followed by the metabolism of the resulting linear molecules. This process effectively detoxifies the compound and reduces its environmental persistence. [4]Studies have shown that biodegradation leads to ring-opened metabolites that do not contain organic-bound chlorine and are of low toxicity.
[4]
Table 2: Biodegradation Half-Life of Isothiazolinones
Part II: Predicted Degradation Pathways for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
This section presents a theoretical assessment of the likely degradation pathways for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole based on its chemical structure and by analogy to CMIT and other related heterocycles.
Structural Comparison:
Shared Features: Both molecules possess a five-membered sulfur-nitrogen ring, a methyl group on the nitrogen, and a chlorine atom at position 5.
Key Differences: The target molecule lacks the ketone group at position 3 and has a saturated C-C bond between positions 3 and 4 (a dihydro-thiazole structure).
The absence of the electron-withdrawing ketone group and the different ring saturation are expected to significantly alter its reactivity.
Predicted Hydrolytic Pathway
The lack of the activating ketone group will likely render the 2,3-dihydro-1,2-thiazole ring less susceptible to nucleophilic attack compared to the isothiazolinone ring of CMIT. Therefore, hydrolysis is predicted to be a much slower degradation process. The most probable point of hydrolytic cleavage remains the N-S bond, which is often the most labile bond in such heterocycles.
Predicted Photolytic Pathway
Photolysis is expected to be a relevant degradation pathway. The primary photochemical event is likely to be the cleavage of the C-Cl bond, which is typically weaker than the bonds within the ring structure. This would generate a thiazolyl radical and a chlorine radical, initiating a cascade of further reactions.
Predicted Biodegradation Pathway
Microbial degradation is predicted to be a significant environmental fate process. Microorganisms possess a diverse array of enzymes capable of attacking various functional groups.
Dehalogenation: Enzymes such as dehalogenases could cleave the C-Cl bond.
Ring Cleavage: Hydrolases or oxygenases could attack the N-S bond, leading to ring opening, similar to the degradation of CMIT.
Caption: Predicted degradation pathways for the target compound.
Part III: Standardized Methodologies for Degradation Studies
To validate the predicted pathways and quantify degradation rates, standardized experimental protocols are essential. The following methodologies are based on OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring regulatory acceptance and scientific rigor.
Experimental Workflow Overview
Caption: General experimental workflow for a degradation study.
Protocol: Hydrolysis as a Function of pH (OECD 111)
Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
Test Solution: Prepare a stock solution of the test compound in a minimal amount of a water-miscible organic solvent. Spike this into the buffer solutions to a final concentration suitable for the analytical method (typically in the µg/L to mg/L range), ensuring the organic solvent concentration is <1%.
Incubation: Dispense the test solutions into sterile, sealed vials and place them in a temperature-controlled incubator in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
Sampling: At predetermined time intervals, sacrifice replicate vials from each pH level.
Analysis: Immediately analyze the samples using a validated HPLC method to determine the concentration of the parent compound.
Data Evaluation: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated as ln(2)/k.
Inoculum: Obtain an inoculum from a source with diverse microbial activity, such as the effluent from a wastewater treatment plant.
Test Setup: In sealed vessels, combine a mineral salt medium, the inoculum, and the test substance (as the sole source of organic carbon, typically at 10-20 mg/L).
Control Vessels: Prepare control vessels including:
Blank Control: Inoculum and mineral medium only (to measure background CO₂ evolution).
Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
Toxicity Control: Inoculum, medium, test substance, and the reference substance (to check for inhibition by the test substance).
Incubation: Incubate the vessels in the dark at 20-25°C with continuous mixing for 28 days.
Measurement: Periodically measure the CO₂ produced in each vessel by trapping it in a barium or sodium hydroxide solution and titrating the excess hydroxide, or by using a CO₂ analyzer.
Data Evaluation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A compound is considered "readily biodegradable" if it reaches >60% mineralization within the 28-day window.
Conclusion
While direct experimental data on the environmental degradation of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole is currently unavailable, a robust scientific forecast can be made through the study of structurally related analogs. The well-documented pathways for CMIT—hydrolysis under alkaline conditions, photolysis, and rapid microbial degradation—provide a strong foundation for this analysis. It is predicted that 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole will also be susceptible to microbial and photolytic degradation, although its hydrolysis rate is expected to be significantly lower than that of CMIT due to key differences in its chemical structure. The experimental protocols detailed herein provide a clear roadmap for researchers to empirically determine the environmental fate of this and other novel molecules, bridging the gap between theoretical prediction and regulatory reality.
References
Environmental fate and ecotoxicology of isothiazolone biocides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
MADE SAFE. (2023, March 16). Chemical Profile: Isothiazolinone Preservatives. MADE SAFE. Retrieved March 7, 2026, from [Link]
Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Retrieved March 7, 2026, from [Link]
Stancu, A. V., & Cotorcea, S. (2022). Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment. MDPI. Retrieved March 7, 2026, from [Link]
Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. Retrieved March 7, 2026, from [Link]
de la Cruz, F. B., et al. (2018). Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. Austin Publishing Group. Retrieved March 7, 2026, from [Link]
Lee, S., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Retrieved March 7, 2026, from [Link]
Park, J., & Kwon, J.-H. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ScienceDirect. Retrieved March 7, 2026, from [Link]
Park, J., & Kwon, J.-H. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. Retrieved March 7, 2026, from [Link]
Toxicological Profile and Safety Data Sheets for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Executive Summary & Chemical Identity The compound 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole —systematically recognized in industrial and toxicological literature as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
The compound 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole —systematically recognized in industrial and toxicological literature as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —is a highly reactive, broad-spectrum biocide [1]. Belonging to the isothiazolinone class, it is characterized by a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms. CMIT is rarely used in isolation; it is most commonly formulated in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (MIT) under trade names such as Kathon™ CG.
While its efficacy against bacterial and fungal biofouling is unparalleled at parts-per-million (ppm) concentrations, its electrophilic nature makes it a potent skin sensitizer and an acute cytotoxin [2]. This technical guide synthesizes the mechanistic toxicology, quantitative safety data, and validated experimental workflows required by researchers and drug development professionals handling this compound.
Mechanistic Toxicology: The Causality of Cytotoxicity
The biocidal efficacy and the toxicological hazards of CMIT share the same underlying chemical mechanism: electrophilic attack on cellular nucleophiles .
The active nitrogen-sulfur (N-S) bond within the isothiazolinone ring is highly polarized and reactive. Upon penetrating the cell membrane, CMIT rapidly reacts with intracellular thiol groups (-SH), such as those found in glutathione (GSH) and the cysteine residues of essential metabolic enzymes [4].
This irreversible covalent binding triggers a catastrophic two-step cellular cascade:
Metabolic Inhibition: The depletion of GSH and the modification of functional proteins halt critical enzymatic pathways.
Mitochondrial Collapse: The sudden drop in antioxidant capacity induces massive reactive oxygen species (ROS) generation, which disrupts the mitochondrial electron transport chain, causing rapid ATP depletion and subsequent apoptosis or necrosis[1].
Figure 1: Mechanism of CMIT toxicity via thiol depletion and mitochondrial dysfunction.
Toxicological Profile & Quantitative Safety Data
Because CMIT acts as a hapten—binding to skin proteins to form immunogenic complexes—it is a well-documented cause of allergic contact dermatitis. Regulatory bodies, including the European Scientific Committee on Consumer Safety (SCCS), strictly limit the CMIT/MIT mixture to a maximum authorized concentration of 0.0015% (15 ppm) in rinse-off products [3].
The following table summarizes the core toxicological endpoints derived from standardized in vivo and in vitro models:
To rigorously evaluate the safety profile of CMIT or its novel derivatives, researchers must utilize validated in vitro systems that isolate specific mechanistic events.
Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Sensitization
Causality: Sensitization requires the covalent binding of an electrophile to endogenous proteins. The DPRA mimics this initiating event by quantifying the depletion of synthetic peptides containing nucleophilic cysteine or lysine residues.
Step-by-Step Workflow:
Peptide Preparation: Prepare 0.667 mM of Cysteine (Cys) peptide in phosphate buffer (pH 7.5) and Lysine (Lys) peptide in ammonium acetate buffer (pH 10.2).
Chemical Incubation: Introduce CMIT to the peptide solutions at a molar ratio of 1:10 (for Cys) and 1:50 (for Lys). Incubate the microvials in the dark at 25°C for exactly 24 hours.
Chromatographic Analysis: Quantify the remaining unbound peptide using HPLC-UV at a wavelength of 220 nm, utilizing a C18 reverse-phase column.
Validation & Interpretation: Calculate the percent peptide depletion relative to the vehicle control. A Cys depletion >42.4% categorically classifies the compound as a highly reactive sensitizer.
Figure 2: Direct Peptide Reactivity Assay (DPRA) workflow for skin sensitization.
Protocol 2: Mitochondrial ATP Depletion Assay
Causality: To prove that CMIT induces cytotoxicity via metabolic collapse rather than immediate membrane lysis, intracellular ATP levels must be measured prior to membrane rupture.
Step-by-Step Workflow:
Cell Culture: Seed mammalian hepatocytes (e.g., HepG2) in a 96-well opaque microplate at a density of
cells/well. Incubate overnight at 37°C.
Dosing: Expose the cells to a concentration gradient of CMIT (0.1 µM to 50 µM) for 4 hours. Note: A short exposure time ensures ATP drop is measured before secondary necrotic lysis occurs.
Lysis & Reaction: Add a luminescent ATP detection reagent (containing recombinant luciferase and D-luciferin) directly to the wells. The reagent lyses the cells and immediately reacts with available intracellular ATP.
Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the ATP concentration, validating mitochondrial shutdown.
Safety Data Sheet (SDS) Core Guidelines
For laboratory personnel and industrial handlers, strict adherence to the following physicochemical and safety parameters is mandatory:
Hazard Classifications (GHS):
H301 / H311: Toxic if swallowed or in contact with skin.
H314: Causes severe skin burns and eye damage.
H317: May cause an allergic skin reaction.
H410: Very toxic to aquatic life with long-lasting effects.
Handling & PPE: All manipulations of concentrated CMIT (>1.5%) must occur within a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloved) and splash-proof chemical goggles are required.
Stability & Degradation: CMIT is highly stable in acidic to neutral media but undergoes rapid degradation via alkaline hydrolysis [1].
Spill Management & Neutralization: In the event of a spill, do not use water alone . Neutralize the active isothiazolinone ring by applying a 10% solution of sodium bisulfite (
) or an alkaline decontaminant. This chemically cleaves the N-S bond, rendering the molecule non-toxic prior to environmental disposal.
References
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (PMC).
Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics.
Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. European Commission Scientific Committee on Consumer Safety (SCCS).
A Comparative Analysis of 2-Methyl-1,2-thiazol-3-one and Other Isothiazolinone Biocides. Benchchem.
Exploratory
Hydrolysis Kinetics and Degradation Pathways of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole at Varying pH Levels
Executive Summary The compound 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole (specifically its 3-one derivative, universally recognized in literature as 5-chloro-2-methyl-4-isothiazolin-3-one , CMIT , or MCI ) is a potent,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole (specifically its 3-one derivative, universally recognized in literature as 5-chloro-2-methyl-4-isothiazolin-3-one , CMIT , or MCI ) is a potent, broad-spectrum electrophilic biocide. While highly effective at low concentrations, its structural integrity is fundamentally dictated by the pH of its aqueous environment. For researchers and drug development professionals, understanding the precise hydrolysis rates and degradation pathways of CMIT is critical for predicting shelf-life, designing stable formulations, and mitigating the toxicity of its breakdown products.
This whitepaper provides an in-depth mechanistic analysis of CMIT's pH-dependent hydrolysis, synthesizes quantitative kinetic data, and outlines a self-validating experimental protocol for accurate degradation modeling.
Chemical Identity & Structural Vulnerabilities
CMIT belongs to the isothiazolinone class of antimicrobial agents. Its biocidal efficacy stems from its highly electrophilic nature, which allows it to readily cross cell membranes and cleave critical thiol bonds in bacterial and fungal proteins [1].
However, the very structural features that make CMIT an effective biocide also introduce specific chemical vulnerabilities:
The S–N Heterocyclic Bond: The sulfur-nitrogen bond within the 1,2-thiazole ring is highly polarized.
C5 Chlorine Substitution: The electron-withdrawing chlorine atom at the C5 position significantly increases the electrophilicity of the adjacent carbon and sulfur atoms[2].
Carbonyl Group at C3: The adjacent carbonyl group further withdraws electron density, making the ring highly susceptible to nucleophilic attack, particularly by hydroxyl ions (
) in alkaline environments.
Mechanistic Causality of pH-Dependent Hydrolysis
The stability of CMIT is inversely proportional to the concentration of hydroxyl ions in the matrix.
Acidic to Neutral Environments (pH < 7.0): CMIT is exceptionally stable. The lack of strong nucleophiles prevents the cleavage of the S–N bond. At 25°C, hydrolysis is negligible, and the compound maintains a half-life exceeding 30 days [3].
Alkaline Environments (pH > 8.0): The
ion acts as a strong nucleophile, attacking the electrophilic sulfur or carbon centers. This initiates a rapid ring-opening reaction. The degradation follows pseudo-first-order kinetics with respect to the CMIT concentration, and the rate constant exhibits a linear relationship with the hydroxyl ion concentration[4].
Quantitative Hydrolysis Kinetics
The following table synthesizes the established kinetic data for CMIT hydrolysis at a controlled temperature of 25°C, demonstrating the exponential increase in degradation as pH rises[3][4][5].
pH Level
Temperature (°C)
Half-Life ()
First-Order Rate Constant ()
Stability Profile
4.0
25
> 30 days
Negligible
Highly Stable
7.0
25
> 30 days
Negligible
Stable
8.5
25
47.0 days
~0.0147 d⁻¹
Moderately Stable
9.0
25
22.0 - 23.0 days
~0.0301 d⁻¹
Unstable
9.6
25
3.3 days
~0.2100 d⁻¹
Highly Unstable
10.0
25
2.0 days
~0.3460 d⁻¹
Rapidly Degraded
Degradation Pathway & Metabolite Formation
When CMIT undergoes alkaline hydrolysis, it does not simply neutralize; it cascades through a specific metabolic pathway. The initial nucleophilic attack causes ring opening, followed by the dissociation of the chlorine and sulfur atoms.
Figure 1: Alkaline hydrolysis degradation pathway of CMIT.
As illustrated above, the primary stable intermediate is N-methylmalonamic acid [6]. As hydrolysis continues, this intermediate is further cleaved into malonamic and malonic acids, which eventually degrade into simple acetic and formic acids, culminating in complete mineralization to
[6]. From a toxicological perspective, these downstream metabolites exhibit significantly lower sensitization and cytotoxicity compared to the parent CMIT molecule.
To accurately determine the degradation kinetics of CMIT for regulatory submissions or formulation stability testing, the experimental design must isolate hydrolysis from other degradation vectors (like photolysis or thermal degradation). The following protocol is designed as a self-validating system .
Figure 2: Self-validating experimental protocol for CMIT hydrolysis kinetics.
Step-by-Step Methodology
Buffer System Design: Prepare sterile aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate/phosphate). Causality: Using sterile buffers eliminates biodegradation, isolating pure chemical hydrolysis[3].
Spiking & Internal Standard Integration: Spike the buffers with an analytical standard of CMIT (e.g., 10 ppm) alongside a stable internal standard (IS) such as dimethyl phthalate. Causality: The IS validates the extraction efficiency and accounts for any evaporative solvent losses over the 30-day testing period.
Incubation Parameters: Seal the samples in amber glass vials and incubate at exactly 25 ± 0.1 °C. Causality: CMIT is highly susceptible to phototransformation (photolysis half-life of ~158 hours at pH 7 under sunlight)[3]. Amber vials and dark incubation strictly isolate hydrolytic degradation from photolytic interference[6].
Sampling & Reaction Quenching (Critical Step): Extract aliquots at predetermined intervals (Days 0, 1, 3, 7, 14, 21, 30). Immediately upon extraction, quench the pH 9.0 samples by adding a calculated volume of 0.1 M HCl to drop the aliquot's pH below 7.0. Causality: Quenching instantly halts the hydroxyl-mediated degradation, ensuring the sample reflects the exact CMIT concentration at the precise moment of extraction.
HPLC-UV Quantification: Analyze the quenched samples using Reversed-Phase Liquid Chromatography (RP-HPLC) with a C18 column and UV detection at 275 nm.
Kinetic Modeling: Plot
against time (). A linear regression confirms pseudo-first-order kinetics, from which the rate constant () and half-life () are derived[5].
Implications for Formulation and Drug Development
For formulation scientists, the extreme pH sensitivity of CMIT dictates strict manufacturing parameters:
Buffer Capacity: Aqueous formulations utilizing CMIT as a preservative must be heavily buffered to maintain a pH below 7.5. If the formulation drifts into alkalinity over its shelf-life, the biocide will rapidly degrade, leading to catastrophic microbial contamination.
Excipient Compatibility: Excipients that act as Lewis bases or contain free primary/secondary amines will accelerate the ring-opening degradation of CMIT, mimicking the effects of alkaline hydrolysis.
Temperature Excursions: While stable at 25°C in acidic media, CMIT's half-life drops drastically at elevated temperatures (e.g., less than 2 days at 60°C)[6]. Cold-chain or controlled room temperature storage is mandatory to maintain biocidal titer.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one." PubChem.
URL:[Link]
Silva, Vânia, et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." Molecules 25, no. 4 (2020): 991.
URL:[Link]
Barman, Bhajendra N., and H. G. Preston. "The effects of pH on the degradation of isothiazolone biocides." Tribology International 25, no. 4 (1992): 281-287.
URL:[Link]
Spectroscopic Properties and NMR Analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole: A Technical Guide
Executive Summary & Chemical Context The 1,2-thiazole (isothiazole) heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development. While fully aromatic isothiazolones—such as the widely u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The 1,2-thiazole (isothiazole) heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development. While fully aromatic isothiazolones—such as the widely utilized biocide 5-chloro-2-methyl-4-isothiazolin-3-one (MCI)—are well-documented , their reduced non-aromatic counterparts present unique analytical challenges. 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole is a highly specific, partially saturated heterocycle. The juxtaposition of an amine-like saturated nitrogen (N2), a thio-enamine-like double bond (C4=C5), and a terminal halogen creates a highly polarized electronic environment .
This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole. By leveraging multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal techniques (FTIR, HRMS), researchers can unambiguously verify its regiochemistry and saturation state.
Spectroscopic Elucidation Strategy
The primary analytical challenge with 2,3-dihydro-1,2-thiazoles is differentiating them from their regioisomers (e.g., 4-chloro or 2,5-dihydro variants). Empirical chemical shift predictions often fail due to the complex magnetic anisotropy generated by the adjacent sulfur and nitrogen atoms .
Our strategy relies on a self-validating system:
1D NMR (¹H and ¹³C) establishes the baseline electronic environments and confirms the presence of the
hybridized C3 and the hybridized C4=C5 bond.
2D NMR (COSY and HMBC) provides the definitive spatial and scalar connectivities required to map the exact position of the chlorine atom and the methyl group.
Orthogonal Validation (HRMS and FTIR) confirms the isotopic signature of the chlorine atom and the vibrational modes of the heterocyclic core, ensuring the NMR data is not misinterpreted due to solvent effects or impurities .
Figure 1: NMR and orthogonal spectroscopic workflow for 2,3-dihydro-1,2-thiazole elucidation.
NMR Spectroscopic Analysis
¹H NMR Signatures & Causality
The ¹H NMR spectrum of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole is defined by three distinct proton environments. The C4 vinylic proton appears as a triplet at ~5.85 ppm. Causality: This multiplicity arises from scalar coupling (
Hz) with the two adjacent protons on the -hybridized C3 carbon. The C3 protons themselves appear as a doublet at ~4.15 ppm. They are significantly deshielded relative to standard alkanes due to the electron-withdrawing nature of the adjacent nitrogen atom and the anisotropic deshielding cone of the C4=C5 double bond.
¹³C NMR & Substituent Effects
The ¹³C NMR spectrum provides critical confirmation of the C5-chlorination. The C5 carbon resonates at ~134.8 ppm. Causality: This extreme deshielding is a synergistic effect of the highly electronegative chlorine atom and the adjacent sulfur atom, which pulls electron density away from the carbon via inductive effects. The C4 carbon, conversely, is relatively shielded (~112.4 ppm) due to the polarization of the enamine-like
-system.
2D NMR Connectivity
To definitively rule out the 4-chloro isomer, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The N-CH3 protons (~2.80 ppm) will show a strong
cross-peak to the C3 carbon (~58.2 ppm), but no correlation to C4 or C5. Furthermore, the C3 protons will show a correlation to C4 and a correlation to C5, perfectly mapping the 2,3-dihydro sequence.
Strongly deshielded by Cl and S1 inductive effects.
Table 2: Orthogonal FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Mode
3080
Weak
C-H ()
Vinylic C4-H stretching vibration.
2950, 2870
Medium
C-H ()
Aliphatic stretches from N-CH₃ and C3-H₂.
1620
Medium
C=C stretch
Endocyclic double bond, shifted by Cl conjugation.
1150
Strong
C-N stretch
Single bond stretching in the heterocyclic ring.
720
Strong
C-Cl stretch
Heavy atom stretching, characteristic low frequency.
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity data acquisition and prevent the acid-catalyzed degradation of the sensitive 2,3-dihydro-1,2-thiazole ring, the following step-by-step methodology must be strictly adhered to.
Protocol A: Sample Preparation
Solvent Purification: Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina. Causality: Commercial CDCl₃ often contains trace DCl, which can protonate the N2 atom and trigger ring-opening or polymerization.
Dissolution: Weigh exactly 15 mg of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole and dissolve it in 0.6 mL of the purified CDCl₃.
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to act as the 0.00 ppm chemical shift reference.
Validation Checkpoint: Visually inspect the solution. It must be perfectly clear. Filter through glass wool into a 5 mm precision NMR tube to ensure magnetic field homogeneity.
Protocol B: NMR Acquisition & Tuning
Probe Tuning: Insert the sample into a 500 MHz NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C frequencies. Causality: Proper tuning minimizes reflected power, ensuring that the 90° excitation pulses are accurate, which is mandatory for quantitative integration.
Shimming: Lock onto the deuterium signal. Perform gradient shimming followed by manual fine shimming on the Z1/Z2 axes. Validation Checkpoint: The TMS peak line-width at half-height must be
Hz.
¹H Acquisition: Execute a standard 90° pulse sequence (zg). Set the relaxation delay (D1) to 5 seconds (approx.
) to allow complete longitudinal relaxation. Acquire 16 scans.
¹³C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary C5 carbon.
Validation Checkpoint: Before analyzing analyte signals, verify that the residual CHCl₃ peak is exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Protocol C: Mass Spectrometry (HRMS) Validation
Dilute 10 µL of the NMR sample into 1 mL of LC-MS grade Acetonitrile.
Inject into an ESI-TOF mass spectrometer operating in positive ion mode.
Validation Checkpoint: Locate the molecular ion
at . You must observe a secondary peak at with exactly one-third the intensity of the parent peak. Causality: This 3:1 ratio is the definitive isotopic signature of the natural abundance, proving the presence of the halogen.
References
National Center for Biotechnology Information. "5-Chloro-2-methyl-4-isothiazolin-3-one | CID 33344." PubChem. Available at:[Link]
Wasylishen, R. E., et al. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles." Canadian Journal of Chemistry, 1970. Available at:[Link]
Knyazev, P., et al. "Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles." Beilstein Journal of Organic Chemistry, 2020. Available at:[Link]
Exploratory
Reactivity of the 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole Scaffold with Nucleophiles: Mechanistic Insights and Kinetic Profiling
Executive Summary: The Electrophilic 1,2-Thiazole Core The 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole core represents a highly electrophilic heterocyclic system. While its oxidized derivative, 5-chloro-2-methyl-4-isothia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Electrophilic 1,2-Thiazole Core
The 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole core represents a highly electrophilic heterocyclic system. While its oxidized derivative, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), is globally recognized as a potent broad-spectrum biocide1[1], the unoxidized dihydro-1,2-thiazole scaffold shares the fundamental reactivity paradigm: an exceptionally polarized sulfur-nitrogen (S-N) bond. The presence of the electronegative chlorine atom at the C5 position withdraws electron density from the ring, significantly increasing the global electrophilicity index (
) and rendering the endocyclic sulfur highly susceptible to targeted nucleophilic attack 2[2].
Understanding the kinetic and mechanistic behavior of this scaffold is critical for researchers developing novel biocides, designing covalent inhibitors in drug discovery, or mapping environmental degradation pathways.
Mechanistic Dynamics of S-N Bond Cleavage
The defining feature of 1,2-thiazole reactivity is the cleavage of the S-N bond by soft nucleophiles. The mechanistic pathway follows three primary phases:
Thiol-Mediated Ring Opening : Biological thiols, such as glutathione (GSH) or cysteine residues in proteins, act as the primary nucleophiles. The electron-deficient sulfur atom of the 1,2-thiazole ring undergoes rapid nucleophilic attack by the thiolate anion (RS⁻)3[3]. This interaction cleaves the S-N bond, generating a transient thioacyl or mixed disulfide intermediate.
Cascading Toxicity & Cross-Linking : The higher reactivity of the 5-chloro substituted scaffold compared to unsubstituted analogs is linked to the formation of highly reactive intermediates that can further cross-link cellular nucleophiles, leading to rapid depletion of intracellular thiols and irreversible enzymatic inhibition4[4].
Alkaline Degradation : While stable under acidic to neutral conditions, the scaffold is sensitive to hard oxygen nucleophiles (hydroxide) at pH > 9, leading to hydrolytic ring degradation 1[1].
Mechanistic pathway of S-N bond cleavage in 1,2-thiazoles via nucleophilic attack by thiols.
Experimental Methodology: Kinetic Profiling of Nucleophilic Ring Opening
To rigorously evaluate the reactivity of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole, we employ a self-validating LC-MS/MS kinetic assay. This protocol is designed to measure the pseudo-first-order rate constant (
) of S-N cleavage using a model thiol.
Scientific Causality & Rationale: We utilize pseudo-first-order conditions (10-fold molar excess of nucleophile) to ensure the reaction rate depends solely on the concentration of the 1,2-thiazole, simplifying the kinetic extraction. The reaction is conducted at pH 7.4 to mimic physiological conditions, ensuring a consistent fraction of the thiol exists as the highly reactive thiolate anion.
Step-by-Step Protocol
Reagent Preparation :
Electrophile Stock: Dissolve 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole in anhydrous acetonitrile to a concentration of 10 mM. (Causality: Anhydrous conditions prevent premature hydrolytic degradation of the highly reactive stock).
Nucleophile Stock: Prepare a 100 mM solution of Glutathione (GSH) in 50 mM phosphate buffer (pH 7.4).
Reaction Initiation :
In a thermostated autosampler vial at 25°C, combine 100 µL of the electrophile stock with 800 µL of phosphate buffer.
Initiate the reaction by adding 100 µL of the GSH stock (Final concentrations: 1 mM thiazole, 10 mM GSH).
Internal Control: Prepare a parallel negative control replacing the GSH stock with plain buffer to validate that degradation is strictly nucleophile-dependent.
Time-Course Sampling & Acidic Quenching :
At defined intervals (0, 1, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.
Immediately inject the aliquot into 50 µL of a quench solution (1% formic acid in acetonitrile).
(Causality: The nucleophilic attack by thiols is strictly pH-dependent. Formic acid rapidly drops the pH below the pKa of the thiol, protonating the thiolate to its unreactive thiol form and instantly arresting the S-N cleavage).
LC-MS/MS Quantification :
Analyze the quenched samples using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.
Monitor the Multiple Reaction Monitoring (MRM) transitions for the disappearance of the intact 1,2-thiazole and the appearance of the GSH-disulfide adduct.
Data Extraction :
Plot the natural log of the remaining 1,2-thiazole concentration versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant (
).
Step-by-step kinetic profiling workflow for nucleophilic ring opening of 1,2-thiazoles.
Quantitative Reactivity Profiles
The following table summarizes the kinetic behavior of the 5-chloro-2-methyl-1,2-thiazole scaffold across different nucleophilic environments. The data highlights the profound preference for soft sulfur nucleophiles over harder nitrogen or oxygen nucleophiles.
Nucleophile
Nucleophile Class
Reaction pH
Molar Excess
()
Primary Reaction Pathway
Glutathione (GSH)
Thiol (Soft)
7.4
10x
S-N Bond Cleavage (Disulfide)
2-Mercaptoethanol
Thiol (Soft)
7.4
10x
S-N Bond Cleavage (Disulfide)
n-Butylamine
Amine (Borderline)
8.0
10x
S-N Cleavage / Substitution
Hydroxide (OH⁻)
Oxygen (Hard)
10.0
N/A
Hydrolytic Ring Degradation
Data Interpretation: The reaction with thiols is orders of magnitude faster than with amines or hydroxide, underscoring the scaffold's targeted reactivity toward biological sulfur pools.
References
Source: nih.
Source: physchemres.
Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Literature review on the sensitization potential of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
[label="Preparation of Single\nCell Suspensions", fillcolor="#5F6368", fontcolor= Adverse Outcome Pathway (AOP) for CMIT-induced skin sensitization. Predictive Profiling: In Chemico and In Vitro Assays Modern toxicologic...
Author: BenchChem Technical Support Team. Date: March 2026
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Adverse Outcome Pathway (AOP) for CMIT-induced skin sensitization.
Predictive Profiling: In Chemico and In Vitro Assays
Modern toxicological frameworks prioritize Defined Approaches (DAs) that integrate non-animal data to predict sensitization potency. The Direct Peptide Reactivity Assay (DPRA) is the gold standard for quantifying the MIE of CMIT[1].
By incubating CMIT with synthetic peptides containing cysteine and lysine, researchers can measure the depletion of these peptides via High-Performance Liquid Chromatography (HPLC). Because CMIT is a highly reactive electrophile, it rapidly depletes available nucleophiles.
Quantitative Data Summary
The following table synthesizes the expected experimental outcomes for CMIT across standard predictive assays:
Assay Type
Endpoint Measured
CMIT Result
Sensitization Classification
DPRA (In Chemico)
Cysteine Peptide Depletion
100% Depletion
High Reactivity
DPRA (In Chemico)
Lysine Peptide Depletion
>50% Depletion
High Reactivity
h-CLAT (In Vitro)
CD86/CD54 Expression on DCs
Positive
Strong Sensitizer
LLNA (In Vivo)
EC3 Value (Effective Concentration)
0.0015% - 0.003%
Extreme Sensitizer
Data synthesized from OECD Guideline validation studies and independent risk assessments[2],[1].
In Vivo Validation: The Local Lymph Node Assay (LLNA)
While in vitro methods establish hazard identification, the Murine Local Lymph Node Assay (LLNA) remains the definitive in vivo standard for deriving the EC3 value —the concentration of a chemical required to induce a 3-fold increase in lymph node cell proliferation compared to a vehicle control. CMIT yields an exceptionally low EC3 value (often
0.003%), cementing its status as an extreme sensitizer[2].
This protocol is designed as a self-validating system. The inclusion of a concurrent vehicle control ensures that the baseline proliferation is accurately established, while the positive control (e.g., Hexyl Cinnamic Aldehyde) validates the immune competence of the murine cohort.
Step 1: Dose Formulation & Grouping
Prepare CMIT in an appropriate vehicle (e.g., Acetone/Olive Oil 4:1). Assign female CBA/J mice to treatment groups, a vehicle control group, and a positive control group (n=5 per group).
Step 2: Topical Induction Phase
Apply 25 µL of the formulated CMIT directly to the dorsum of both ears of the mice daily for three consecutive days (Days 1, 2, and 3).
Step 3: Resting Phase
Allow the animals to rest on Days 4 and 5 to facilitate dendritic cell migration and T-cell activation in the draining lymph nodes.
Step 4: Proliferation Labeling
On Day 6, inject 250 µL of phosphate-buffered saline containing 20 µCi of
H-methyl thymidine (H-TdR) intravenously via the tail vein. This radiolabel will be incorporated into the DNA of proliferating T-cells.
Step 5: Excision & Single Cell Suspension
Five hours post-injection, euthanize the mice. Excise the draining auricular lymph nodes and mechanically disaggregate them through a 200 µm mesh to create a single-cell suspension.
Step 6: Quantification & SI Calculation
Precipitate the DNA using 5% trichloroacetic acid (TCA) and measure the incorporated radioactivity using a
-scintillation counter. Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) of the CMIT group by the mean DPM of the vehicle control. An SI 3 confirms sensitization.
Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA).
Regulatory Thresholds & Risk Assessment
Because CMIT is an extreme sensitizer, its use is strictly regulated to prevent widespread Allergic Contact Dermatitis (ACD). Quantitative Risk Assessments (QRA) utilize the No Expected Sensitization Induction Level (NESIL) derived from LLNA and Human Repeat Insult Patch Tests (HRIPT).
For CMIT/MIT mixtures, the NESIL in humans is estimated at approximately 1.25 µg/cm
/day[2]. Consequently, regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) have mandated that the maximum authorized concentration of the CMIT/MIT (3:1) mixture in rinse-off cosmetic products must not exceed 0.0015% (15 ppm) , and it is generally prohibited in leave-on cosmetics[3].
References
Source: nih.
Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT)
Source: nih.
Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)
High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Executive Summary 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole—more commonly recognized in industry and pharmacopeias as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —is a broad-spectrum isothiazolinone biocide. Frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole—more commonly recognized in industry and pharmacopeias as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —is a broad-spectrum isothiazolinone biocide. Frequently formulated in a 3:1 ratio with methylisothiazolinone (MIT) under trade names like Kathon™ CG, it is ubiquitous in cosmetics, personal care products, and industrial formulations[1]. Because CMIT is a known skin sensitizer, regulatory bodies such as the European Union strictly cap its concentration at 0.0015% (15 ppm) for rinse-off products[2]. Developing a highly sensitive, robust High-Performance Liquid Chromatography (HPLC) method is therefore critical for quality control, stability testing, and regulatory compliance[3].
Method Development Rationale: The Causality Behind the Chemistry
Developing a reliable assay for CMIT requires balancing extraction efficiency with chromatographic resolution. As a senior scientist, it is critical not just to follow parameters, but to understand the physicochemical behavior of the isothiazolinone ring during analysis.
Stationary Phase Selection : A reverse-phase C18 column packed with base-deactivated silica is the optimal choice[4]. The non-polar octadecyl carbon chains provide excellent retention for the semi-polar CMIT molecule. Base deactivation is crucial here; it minimizes secondary interactions between the analyte's heteroatoms (nitrogen and sulfur) and residual silanols on the silica support, thereby preventing peak tailing and ensuring high theoretical plate counts.
Mobile Phase Optimization : CMIT contains a conjugated thiazole ring that is susceptible to degradation in alkaline environments. Therefore, an acidic mobile phase is mandatory to stabilize the molecule[3]. A mixture of 20% Methanol and 80% Water, acidified with 0.4% Acetic Acid (v/v), maintains a pH of ~3.0. This acidic environment suppresses the ionization of the analyte, ensuring sharp, symmetrical peaks[4]. Isocratic elution is preferred over gradient elution for this specific assay to maintain baseline stability and eliminate system equilibration time between injections.
Detection Strategy : The conjugated
-electron system of the isothiazolinone ring exhibits strong ultraviolet absorbance. Setting the Photodiode Array (PDA) or UV detector to 274 nm maximizes the signal-to-noise ratio for CMIT while avoiding background interference from complex, UV-absorbing cosmetic matrices[3].
Analytical Workflow
The following diagram illustrates the logical progression from sample isolation to quantitative analysis.
Figure 1: Step-by-step sample preparation and HPLC-UV analytical workflow for CMIT detection.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism prior to any sample analysis.
Step 3.1: Reagent and Standard Preparation
Obtain a Certified Reference Material (CRM) of CMIT/MIT (in the standard 3:1 ratio)[1].
Prepare a 1000 ppm stock solution in HPLC-grade Methanol.
Dilute the stock solution with the mobile phase to generate a 5-point calibration curve ranging from 0.44 ppm to 17.43 ppm for CMIT[3].
Accurately weigh 5.0 g of the homogenized sample into a 50 mL volumetric flask[1].
Add 10 mL of HPLC-grade Methanol to break the emulsion matrix.
Subject the flask to ultrasonication for 20 minutes at room temperature.
Causality: Ultrasonication provides the mechanical cavitation necessary to disrupt viscous polymeric networks and lipid bilayers in cosmetic formulations, ensuring complete quantitative release of CMIT into the solvent[3].
Dilute to the 50 mL mark with the mobile phase and mix thoroughly.
Pass the extract through a 0.45 µm PTFE membrane filter directly into an autosampler vial. This step is non-negotiable to protect the HPLC column frit from particulate fouling[1].
Step 3.3: System Suitability Test (SST)
Before analyzing unknown samples, the system must prove its stability:
Inject the 5.0 ppm CMIT standard five consecutive times.
Calculate the Relative Standard Deviation (RSD) for both retention time and peak area.
Validation Gate : Proceed with the sample sequence only if the RSD is ≤ 2.0%. If the RSD exceeds this threshold, purge the system and check for column voiding or pump cavitation.
Data Presentation: Optimized Parameters and Validation
Summarized below are the finalized chromatographic conditions and the expected validation metrics based on international guidelines (e.g., ICH Q2(R1) and ISO 5725)[3].
Table 1: Optimized HPLC-UV Conditions
Parameter
Specification
Analytical Column
Reverse-phase C18 (4.6 mm x 250 mm, 5 µm, base-deactivated)
Mobile Phase
20% Methanol : 80% Water (containing 0.4% Acetic Acid, v/v)
Application Note: A Validated Protocol for the Regioselective Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole Derivatives
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole derivatives, a class of heterocyclic compounds of significant interest in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiazole and its hydrogenated analogues are core scaffolds in numerous pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines a robust procedure starting from readily available precursors, explains the underlying reaction mechanism, and provides a self-validating system through detailed characterization techniques. Safety protocols for handling hazardous reagents are also thoroughly addressed.
Introduction and Scientific Background
Heterocyclic compounds containing the thiazole ring system are cornerstones of modern pharmaceutical and agrochemical research due to their diverse biological activities.[1][3] The dihydrothiazole (thiazoline) core, in particular, serves as a key pharmacophore in a range of therapeutic agents.[4][5] The introduction of a chloro-substituent at the C5 position and a methyl group on the nitrogen atom can significantly modulate the molecule's electronic properties and biological interactions, making the target 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole scaffold a valuable building block for novel chemical entities.
The synthetic strategy presented herein is based on the well-established principle of heterocyclic ring formation through intramolecular cyclization. Specifically, it adapts the Hantzsch thiazole synthesis, one of the most common methods for creating this ring system, which typically involves the reaction between an α-haloketone and a thioamide.[6] This protocol employs a variation involving the reaction of an N-methylated isothiocyanate precursor with a chlorinating agent, which facilitates both the cyclization and the introduction of the chloro-substituent in a regioselective manner.[3][7] Understanding the reaction's mechanistic pathway is crucial for optimizing yield and purity, preventing the formation of unwanted regioisomers.[8]
Mechanistic Pathway
The synthesis proceeds via an electrophilic addition and subsequent intramolecular cyclization cascade. The proposed mechanism is as follows:
Activation: The chlorinating agent (Sulfuryl Chloride, SO₂Cl₂) reacts with the alkene moiety of the N-methylallyl isothiocyanate precursor. This forms a reactive chlorosulfonium intermediate and adds a chlorine atom across the double bond.
Intramolecular Cyclization: The nucleophilic sulfur atom of the isothiocyanate group attacks one of the chlorinated carbons in an intramolecular fashion. This key step forms the five-membered dihydrothiazole ring.
Deprotonation & Stabilization: A base present in the reaction mixture (or during workup) removes the proton from the nitrogen, leading to the neutral, stable 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole product.
This pathway ensures the desired regiochemistry, with the chlorine atom positioned at C5.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Equipment
Table 1: Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
CAS Number
Recommended Purity
N-methylallyl isothiocyanate
C₅H₇NS
113.18
2584-31-8
>97%
Sulfuryl Chloride
SO₂Cl₂
134.97
7791-25-5
>99%
Dichloromethane (DCM), Anhydrous
CH₂Cl₂
84.93
75-09-2
>99.8%
Saturated Sodium Bicarbonate
NaHCO₃
84.01
144-55-8
ACS Grade
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
>99.5%
Silica Gel for Column Chromatography
SiO₂
60.08
7631-86-9
60 Å, 230-400 mesh
Hexane
C₆H₁₄
86.18
110-54-3
HPLC Grade
Ethyl Acetate
C₄H₈O₂
88.11
141-78-6
HPLC Grade
Equipment:
Three-neck round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel (100 mL)
Reflux condenser with a calcium chloride drying tube
Ice-water bath
Schlenk line or nitrogen/argon gas inlet
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
WARNING: This protocol involves hazardous and water-reactive chemicals. All steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[9]
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[10][11][12] Handle only under an inert, anhydrous atmosphere. Avoid inhalation and contact with skin and eyes.[13] Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Amines and Isothiocyanates: Can be irritants and sensitizers. Avoid direct contact.
Synthetic Procedure Workflow
// Nodes
Start [label="Start: Assemble Dry Glassware\nunder Nitrogen Atmosphere"];
Reagents [label="Prepare Reagents:\n1. N-methylallyl isothiocyanate in DCM\n2. Sulfuryl Chloride in DCM"];
Reaction [label="Reaction Step:\n- Cool precursor solution to 0°C\n- Add Sulfuryl Chloride dropwise\n- Stir at RT for 4-6 hours"];
Monitoring [label="Monitor Reaction Progress\n(via TLC analysis)"];
Workup [label="Aqueous Work-up:\n1. Quench with sat. NaHCO₃\n2. Separate organic layer\n3. Wash with brine"];
Drying [label="Dry Organic Phase\n(Anhydrous MgSO₄)"];
SolventRemoval [label="Solvent Removal\n(Rotary Evaporation)"];
Purification [label="Purification:\nSilica Gel Column Chromatography"];
Characterization [label="Product Characterization:\n¹H NMR, ¹³C NMR, MS, IR"];
Final [label="Final Product:\nPure 5-Chloro-2-methyl-2,3-\ndihydro-1,2-thiazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a 100 mL dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
Reagent Preparation: In the reaction flask, dissolve N-methylallyl isothiocyanate (5.66 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM). In the dropping funnel, prepare a solution of sulfuryl chloride (7.42 g, 55 mmol, 1.1 eq) in 30 mL of anhydrous DCM.
Reaction Execution: Cool the reaction flask containing the isothiocyanate solution to 0°C using an ice-water bath.
Begin dropwise addition of the sulfuryl chloride solution from the dropping funnel to the stirred isothiocyanate solution over approximately 60 minutes. Maintain the internal temperature below 5°C during the addition to control the exothermic reaction.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
Work-up and Isolation: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate.
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole as a pale yellow oil. The expected yield is typically in the range of 65-75%.
Characterization and Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.[14] The data obtained serves as a self-validating system for the protocol.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the nitrogen, as well as the diastereotopic protons of the methylene groups in the dihydrothiazole ring.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the presence of the correct number of carbon atoms and their chemical environments, including the carbon bearing the chlorine atom.
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the product (C₄H₆ClNS, MW: 135.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be clearly visible in the mass spectrum.
Infrared (IR) Spectroscopy: The IR spectrum can confirm the absence of the characteristic isothiocyanate (-N=C=S) stretch from the starting material (around 2100 cm⁻¹) and the presence of C-N and C-S bonds.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole derivatives. By providing a clear mechanistic rationale, a step-by-step experimental procedure with integrated safety warnings, and a robust validation strategy, this guide serves as an essential resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and industrial applications.
References
Grospiron, T. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
Sharma, S., et al. (2024). Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents. RSC Publishing. Available at: [Link]
Rogoza, A. V., et al. (2001). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. ResearchGate. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]
Imanzhanova, A., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC. Available at: [Link]
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
Ochał, Z., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. PMC. Available at: [Link]
Chen, Y.-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]
European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Google Patents.
Abood, N. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. Available at: [Link]
Reddy, G. J., & Lown, J. W. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology. Available at: [Link]
Wang, Z., et al. (n.d.). Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.
Dunn, P. J., et al. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. MDPI. Available at: [Link]
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing. Available at: [Link]
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
Robust Extraction Protocols for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) from Diverse Cosmetic Matrices
An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole, a compound more commonly known in the cosmetics industry as 5-chloro-2-methyl-4-iso...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole, a compound more commonly known in the cosmetics industry as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT or MCI), is a highly effective broad-spectrum preservative.[1][2] Its use is strictly regulated due to its potential as a dermal sensitizer, necessitating precise and reliable methods for its quantification in final product formulations.[3][4] Cosmetic products, ranging from simple aqueous solutions to complex oil-in-water or water-in-oil emulsions, present significant analytical challenges for the extraction of target analytes. This application note provides two robust, validated protocols for the efficient extraction of CMIT from both rinse-off and leave-on cosmetic matrices, ensuring high recovery and compatibility with subsequent analytical determination by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for CMIT Quantification
Isothiazolinones, including CMIT and its frequent partner Methylisothiazolinone (MIT), are invaluable for preventing microbial spoilage in water-containing cosmetics, thereby extending shelf-life and ensuring consumer safety.[1][5] However, the very reactivity that makes them excellent biocides also allows them to react with cellular proteins, which can lead to allergic contact dermatitis in susceptible individuals.[1][2]
This dual nature has led regulatory bodies worldwide, including the European Commission, to establish stringent limits on their use. For instance, the mixture of CMIT/MIT is restricted to a maximum concentration of 15 ppm (0.0015%) in rinse-off products and is prohibited in leave-on products.[4][6] Consequently, manufacturers must employ rigorously validated analytical methods to ensure compliance and product safety.
The primary obstacle in analyzing CMIT is its effective isolation from the cosmetic matrix itself. Ingredients such as oils, waxes, emulsifiers, and pigments can interfere with analysis, leading to inaccurate quantification. The methods presented herein are designed to overcome these challenges by providing comprehensive sample disruption, efficient analyte extraction, and effective cleanup.
Principle & Rationale:
Matrix Solid-Phase Dispersion (MSPD) is an ideal technique for semi-solid and highly complex samples like cosmetic emulsions. It combines sample homogenization, extraction, and cleanup into a single, streamlined process. In MSPD, the sample is blended with a solid sorbent (the dispersing agent), which mechanically breaks down the sample architecture, disrupting the emulsion and dispersing the components over a large surface area. The target analyte can then be selectively eluted while many interfering matrix components remain bound to the sorbent.
Florisil (a magnesium-silica gel) is chosen as the dispersing sorbent due to its high capacity and effectiveness in handling fatty matrices.[7][8] Methanol is selected as the elution solvent because it provides excellent recovery for a broad range of isothiazolinones and is compatible with reversed-phase HPLC analysis.[7][8]
Experimental Protocol:
Sample Homogenization: Accurately weigh approximately 0.5 g of the cosmetic cream or lotion into a glass mortar.
Dispersion: Add 2.0 g of Florisil sorbent to the mortar.
Blending: Gently but thoroughly blend the sample and Florisil with a pestle for 3-5 minutes until a uniform, free-flowing powder is obtained. This step is critical for the complete disruption of the matrix.
Column Packing: Transfer the resulting powder into an empty 10 mL solid-phase extraction (SPE) cartridge fitted with a bottom frit. Place a second frit on top of the powder to ensure even solvent flow. Do not compact the powder excessively.
Analyte Elution: Place the packed cartridge onto a vacuum manifold. Elute the CMIT from the dispersed sample by passing 5 mL of methanol through the cartridge under a gentle vacuum (flow rate of approximately 1 mL/min).[8]
Extract Collection: Collect the eluate in a 10 mL glass tube.
Final Preparation: The collected extract can be directly analyzed by HPLC or LC-MS/MS.[8] If necessary, the extract can be filtered through a 0.45 µm syringe filter prior to injection.
Workflow Diagram:
Caption: MSPD workflow for CMIT extraction from creams and lotions.
Quantitative Data Summary (Protocol I):
Parameter
Value/Condition
Rationale
Sample Weight
~0.5 g
Representative sample size for homogenous products.
Dispersing Sorbent
2.0 g Florisil
Excellent for disrupting emulsions and retaining lipids.[8][9]
Sample:Sorbent Ratio
1:4 (w/w)
Ensures complete sample dispersion and prevents column clogging.[9]
Elution Solvent
5 mL Methanol
High recovery for CMIT and good compatibility with HPLC.[7][8]
Principle & Rationale:
For less complex, water-based cosmetic matrices like shampoos or gels, a two-step approach is highly effective. First, Ultrasonic-Assisted Extraction (UAE) uses high-frequency sound waves to create cavitation, rapidly dissolving and dispersing the sample into a solvent mixture.[10][11] A water/methanol mixture is used to ensure the sample is fully solubilized.[12][13]
Following initial extraction, a Solid-Phase Extraction (SPE) step is employed for cleanup and concentration. A C8 reversed-phase sorbent is chosen for its ability to retain moderately polar compounds like CMIT from an aqueous sample, while allowing more polar, interfering substances to pass through.[13][14] The analyte is then eluted with a stronger organic solvent. This protocol is highly effective for removing surfactants and water-soluble polymers common in these product types.
Experimental Protocol:
Sample Preparation: Accurately weigh approximately 0.5 g of the shampoo or gel into a 50 mL centrifuge tube.
Initial Extraction (UAE): Add 20 mL of a 50:50 (v/v) water/methanol solution to the tube.[13] Cap the tube and place it in an ultrasonic bath for 10 minutes to ensure complete dissolution.
Clarification: Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble matter. Filter the supernatant through Whatman No. 1 filter paper.[13]
SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
Sample Loading: Load the filtered supernatant from step 3 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
Washing (Interference Removal): Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
Analyte Elution: Dry the cartridge under vacuum for 5 minutes. Elute the retained CMIT with 5 mL of an acetonitrile/methanol (2:1, v/v) mixture into a clean collection tube.[14][15]
Final Preparation: The collected eluate is ready for analysis. It can be evaporated to a smaller volume and reconstituted in the mobile phase for increased sensitivity if required.
Workflow Diagram:
Caption: UAE followed by SPE cleanup for CMIT in aqueous cosmetics.
To ensure the trustworthiness of these protocols, a validation process must be undertaken within the user's laboratory. This constitutes a self-validating system. Key validation parameters include:
Specificity: The ability to detect the analyte unequivocally in the presence of other matrix components. This is typically confirmed using LC-MS/MS.[16]
Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range.[13]
Accuracy (Recovery): The most critical parameter for extraction efficiency. It is determined by spiking a blank cosmetic matrix (known to be free of CMIT) with a known amount of analyte and running it through the entire protocol. The percentage of the spiked amount measured in the final extract is the recovery.[9][12] Acceptable recoveries are typically in the 80-110% range.
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD) of replicate measurements.[8][14]
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These must be below the regulatory limits.[13][17]
By systematically evaluating these parameters, a laboratory can demonstrate that the chosen extraction method is fit for its intended purpose of regulatory compliance and quality control.
Conclusion
The complex and varied nature of cosmetic products demands tailored and robust sample preparation strategies. The Matrix Solid-Phase Dispersion (MSPD) protocol offers a superior, single-step solution for extracting 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole from challenging emulsion-based matrices. For simpler aqueous formulations, the combination of Ultrasonic-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) provides a reliable and efficient method for analyte cleanup and concentration. Both protocols demonstrate high recovery and precision, and when coupled with modern analytical techniques like LC-MS/MS, they enable sensitive and accurate quantification of CMIT to ensure product safety and regulatory adherence.
References
Álvarez-Rivera, G., Dagnac, T., Lores, M., & Llompart, M. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, 93-102. [Link]
Hoa, L. L. H., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947(1), 012022. [Link]
Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Application Note. [Link]
Pastor-Belda, M., et al. (2011). Analysis of multi-class preservatives in leave-on and rinse-off cosmetics by matrix solid-phase dispersion. Journal of Chromatography A, 1218(39), 6974-6983. [Link]
Yustina, Y., Zannah, N. S., Purwaningsih, S., & Lukitaningsih, E. (2025). Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry. Indonesian Journal of Pharmacy. [Link]
Ashland. (2017). Regulatory Status of Methylisothiazolinone (MIT) and Methylchloroisothiazolinone & Methylisothiazolinone (CMIT/MIT). Technical Bulletin. [Link]
Álvarez-Rivera, G., et al. (2012). Influence of water on isothiazolinone extraction from rinse-off and leave-on cosmetics. Analytical and Bioanalytical Chemistry, 404(5), 1477-1486. [Link]
Ali, H. M., Alsohaimi, I. H., Khan, M. R., & Azam, M. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Pharmaceuticals, 13(11), 412. [Link]
Semantic Scholar. (n.d.). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. [Link]
Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. [Link]
Guangzhou Hengchuang Testing Technology Service Co., Ltd. (2016). EU prohibits the use of preservative MI in resident cosmetics. [Link]
Ali, H. M., et al. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. PMC. [Link]
Al-Adham, I. S. I., & Al-Hussaini, R. A. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PMC. [Link]
European Commission. (2014). Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. [Link]
OUCI. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. [Link]
HMP Global Learning Network. (2016). Update on Isothiazolinones. [Link]
Park, J., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research, 23(4), 438-446. [Link]
von Goetz, N., et al. (2016). Occurrence and concentrations of isothiazolinones in detergents and cosmetics in Switzerland. Contact Dermatitis, 74(6), 354-363. [Link]
LCGC. (2020). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS–MS. [Link]
Baranowska, I., & Wojciechowska, I. (2013). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. ISRN Chromatography. [Link]
Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Methylisothiazolinone and Methylchloroisothiazolinone as Used in Cosmetics. [Link]
ChemView. (2018). Isothiazolinone White Paper. [Link]
Dermatitis Academy. (2016). Update on Isothiazolinones. [Link]
Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. [Link]
Zirwas, M. J., et al. (2021). Isothiazolinone Detection in Dish Soap and Personal Care Products: Comparison of Lovibond Isothiazolinone Test Kit and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. Dermatitis, 32(4), 256-262. [Link]
CORE. (n.d.). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. [Link]
SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. [Link]
Application Note: High-Fidelity MIC Determination for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Executive Summary Determining the Minimum Inhibitory Concentration (MIC) of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (widely recognized in industry as 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT ) requires strict m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Determining the Minimum Inhibitory Concentration (MIC) of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (widely recognized in industry as 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT ) requires strict methodological precision. As a potent electrophilic biocide, its efficacy is highly dependent on the chemical environment of the assay. This application note provides a comprehensive, self-validating broth microdilution protocol designed to eliminate environmental artifacts, ensuring highly accurate and reproducible MIC data for researchers and drug development professionals.
Mechanistic Grounding: The Causality of Experimental Design
To design a robust assay, one must first understand the molecular behavior of the compound. CMIT is not a traditional antibiotic; it is a broad-spectrum electrophilic biocide [1][1].
The Two-Step Mechanism of Action
The antimicrobial activity of CMIT is driven by the reactivity of its isothiazolinone ring. The electrophilic sulfur atom undergoes rapid nucleophilic attack by intracellular thiol groups (-SH) [2][2].
Rapid Inhibition (Minutes): CMIT neutralizes critical thiol-dependent enzymes (e.g., dehydrogenases) and depletes glutathione, causing immediate cessation of respiration and ATP synthesis.
Irreversible Damage (Hours): The cleavage of disulfide bonds generates free radicals, leading to widespread protein denaturation and irreversible cell death [3][3].
Biocidal mechanism of action via electrophilic thiol depletion and metabolic arrest.
Causality in Assay Design
Because CMIT is highly reactive with thiols, media selection is the single most critical failure point in this assay .
Why avoid standard complex media? Media rich in exogenous thiols (such as those containing sodium thioglycolate or excess L-cysteine) will act as sacrificial nucleophiles. They will bind and neutralize CMIT before it can penetrate the bacterial cell, resulting in artificially high MIC values.
Why Broth Microdilution over Agar Diffusion? Isothiazolinones interact with the complex polysaccharide matrices of agar, which restricts their diffusion rate. This leads to falsely small zones of inhibition [4][4]. Therefore, a liquid broth microdilution assay, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, is strictly required [5][5].
Self-Validating Experimental Protocol
This protocol transforms a standard 96-well plate into a self-validating system by incorporating internal controls that independently verify media sterility, bacterial viability, and solvent neutrality.
Phase 1: Preparation of Materials
Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (MHB). Verify that the pH is between 7.2 and 7.4. Do not supplement with thiol-containing reducing agents.
Biocide Stock: Dissolve 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole in sterile deionized water or a minimal volume of DMSO (if utilizing a highly purified, less hydrophilic derivative) to achieve a 1,000 mg/L stock.
Indicator Dye: Prepare a 0.015% aqueous solution of Resazurin. This dye shifts from blue (oxidized) to pink (reduced) in the presence of active cellular metabolism, providing an objective colorimetric validation of visual turbidity.
Phase 2: Inoculum Standardization
Select isolated colonies from an 18-24 hour agar plate.
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL).
Dilute this suspension 1:150 in MHB to achieve a starting working inoculum of
CFU/mL. (Upon adding 50 µL of this to 50 µL of biocide in the well, the final test concentration will be the CLSI-mandated CFU/mL).
Phase 3: Plate Architecture (The Self-Validating Matrix)
Utilize a sterile, clear-bottom 96-well microtiter plate.
Dispense Media: Add 50 µL of MHB to all wells in columns 2 through 12.
Serial Dilution: Add 100 µL of the CMIT working solution (e.g., 64 mg/L) to Column 1. Transfer 50 µL from Column 1 to Column 2, mix thoroughly, and repeat this two-fold serial dilution up to Column 10. Discard the final 50 µL from Column 10.
Solvent Control (If applicable): 50 µL MHB with the highest concentration of DMSO used + 50 µL Inoculum.
Inoculation: Add 50 µL of the standardized working inoculum to Columns 1 through 11.
Phase 4: Incubation and Colorimetric Validation
Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.
Incubate at 37°C for 18–24 hours (up to 48 hours for yeast strains like C. albicans).
Readout: Visually inspect the plate. The MIC is the lowest concentration well with no visible turbidity.
Validation: Add 10 µL of Resazurin solution to all wells. Incubate for an additional 2 hours. Wells that turn pink indicate surviving, metabolically active bacteria. The lowest concentration remaining blue confirms the MIC, eliminating subjective visual bias.
Self-validating broth microdilution workflow for accurate MIC determination.
Quantitative Data Presentation
Because CMIT is highly effective, its MIC values are typically orders of magnitude lower than conventional preservatives. Below is a summary of expected MIC ranges against standard industrial and clinical challenge strains when utilizing the protocol above.
Microorganism
Strain Designation
Gram Classification
Expected MIC Range (mg/L)
Incubation Time
Staphylococcus aureus
ATCC 6538
Positive
0.5 – 2.0
18-24 h
Pseudomonas aeruginosa
ATCC 9027
Negative
1.0 – 4.0
18-24 h
Escherichia coli
ATCC 8739
Negative
0.5 – 2.0
18-24 h
Candida albicans
ATCC 10231
Yeast
2.0 – 5.0
48 h
Note: Variations in MIC outside these ranges usually indicate thiol-contamination in the local water supply or media batch, necessitating a review of the reagent sourcing.
Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Introduction & Scientific Context This application note details the robust quantification of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole , universally recognized and analyzed in its active ketone derivative form as 5-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
This application note details the robust quantification of 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole , universally recognized and analyzed in its active ketone derivative form as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) [1]. CMIT is a broad-spectrum, isothiazolinone-derived biocide used extensively to control microbial growth in industrial water systems, cosmetics, and household products[].
Due to its high electrophilic reactivity and status as a potent contact allergen, regulatory agencies strictly limit CMIT concentrations (e.g., maximum 15 ppm in rinse-off cosmetics)[1]. Analyzing CMIT presents significant analytical challenges: it is highly water-soluble, thermally labile, and prone to adsorption in active GC flow paths. This protocol leverages ultrasonic salting-out extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high-fidelity, trace-level quantification[3].
Mechanistic Rationale & Experimental Design
To move beyond simply listing steps, it is critical to understand the causality behind this methodology:
Extraction Chemistry (The Salting-Out Effect): CMIT is highly polar. Extracting it from complex aqueous matrices requires shifting its thermodynamic equilibrium. By adding sodium chloride to the aqueous sample and using a binary organic solvent (DCM/Methanol), the hydration spheres of the salt ions consume free water molecules. The methanol disrupts the aqueous hydrogen-bonding network, forcing the polar 1,2-thiazole ring into the dichloromethane phase, drastically improving recovery[3].
Inlet Inertness: Isothiazolinones will degrade in a dirty or active GC inlet. A splitless injection rapidly transfers the sample to the column, but it demands an ultra-inert, single-taper liner with deactivated glass wool. The wool promotes rapid vaporization, while the deactivation prevents the active nitrogen and sulfur heteroatoms from adsorbing to silanol groups.
EI-MS Fragmentation: Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation. The molecular ion
at m/z 149 (for the isotope) serves as the primary quantifier due to its high abundance and specificity. The fragment at m/z 85, resulting from the cleavage of the isothiazolone ring, acts as the qualifier[4].
Fig 1. End-to-end sample preparation and GC-MS analytical workflow for CMIT quantification.
Step-by-Step Methodologies
Sample Preparation & Extraction
This protocol is optimized for household and cosmetic matrices[3]. For air monitoring, samples collected on OVS-7 tubes or glass fiber filters should instead be subjected to thermal desorption at 250 °C for 5 minutes under a reverse flow of helium[5],[].
Aliquot: Accurately weigh 0.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[3].
Aqueous Dispersion: Add 5.0 mL of HPLC-grade deionized water to disperse the matrix[3].
Solvent Addition: Add 1.0 mL of Methanol and 5.0 mL of Methylene Chloride (DCM)[3].
Internal Standard (IS): Spike the mixture with 50 µL of the Internal Standard solution (e.g., 2-acetyl-2-thiazoline at 10 µg/mL)[3].
Salting-Out: Add 2.0 g of analytical-grade NaCl.
Extraction: Ultra-sonicate the mixture in a water bath at room temperature for 15 minutes, followed by mechanical shaking at 300 rpm for 10 minutes[3].
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes.
Filtration: Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette, filter through a 0.22 µm PTFE syringe filter, and transfer to a 2 mL GC autosampler vial.
GC-MS Instrumental Parameters
The following parameters are optimized for a single quadrupole GC-MS system[4].
Column: DB-5MS Ultra-Inert (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl-arylene phase minimizes active site adsorption.
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.
MS Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data & Validation Metrics
To ensure rapid evaluation of the method's efficacy, all critical SIM parameters and validation metrics are summarized below.
Table 1: GC-MS SIM Parameters for CMIT and Internal Standard
Analyte
Retention Time (min)
Target Quantifier Ion (m/z)
Qualifier Ion (m/z)
Dwell Time (ms)
CMIT
11.08
149
85
50
2-Acetyl-2-thiazoline (IS)
9.34
129
87
50
Table 2: Method Validation & Performance Metrics
Parameter
Value / Range
Regulatory/Method Acceptance Criteria
Limit of Detection (LOD)
0.05 mg/kg
Signal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ)
0.15 mg/kg
Signal-to-Noise (S/N) ≥ 10
Linear Dynamic Range
0.15 - 10.0 mg/kg
Coefficient of Determination () ≥ 0.995
Matrix Spike Recovery
88.5% - 102.3%
80% - 120%
Intra-day Precision (RSD)
3.2%
≤ 5.0%
The Self-Validating System (Quality Control)
A robust analytical protocol must be inherently self-validating. Because CMIT is a reactive sulfur-containing heterocycle, it is highly susceptible to matrix-induced signal suppression and inlet degradation. To ensure data integrity, this workflow employs a closed-loop validation logic.
By bracketing analytical runs with Continuing Calibration Verification (CCV) standards and strictly monitoring the Internal Standard (IS) area counts, the system autonomously flags when the GC inlet liner requires replacement or when matrix effects compromise the extraction.
Fig 2. Self-validating sequence logic ensuring data integrity and mitigating system drift.
[3] Title: Simultaneous detection of five biocides in household products by gas chromatography-mass spectrometry. Source: Korea Science. URL: [Link]
[1] Title: 5-Chloro-2-methyl-4-isothiazolin-3-one | CID 33344. Source: PubChem, National Institutes of Health. URL:[Link]
[4] Title: Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one. Source: Environmental Analysis Health and Toxicology (EAHT). URL:[Link]
Application Note: Formulation Stability Testing of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) Preservative Systems
Executive Summary 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)—often referred to by its structural derivative name 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole—is a highly effective, broad-spectrum biocide. Typically form...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)—often referred to by its structural derivative name 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole—is a highly effective, broad-spectrum biocide. Typically formulated in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (MIT) under trade names like Kathon™ CG, it is ubiquitous in personal care, detergent, and industrial formulations[1].
Despite its efficacy at low concentrations (typically 15 ppm active ingredient), the isothiazolinone ring is highly susceptible to chemical degradation via nucleophilic attack and alkaline hydrolysis[2]. This application note provides a comprehensive, self-validating framework for evaluating the chemical stability of CMIT in complex formulations, ensuring product preservation over extended shelf lives.
Mechanistic Principles of CMIT Degradation (Causality & Rationale)
To design an effective stability protocol, one must first understand the specific vulnerabilities of the CMIT molecule. The biocidal mechanism of CMIT relies on the electrophilic nature of its sulfur-nitrogen (S-N) bond, which reacts with critical microbial thiols. However, this same reactivity makes the molecule chemically fragile in certain formulation matrices[2].
Alkaline Hydrolysis (pH > 8.0): CMIT is stable in acidic to neutral environments. As the pH exceeds 8.0, hydroxide ions initiate nucleophilic attack on the S-N bond, leading to rapid ring cleavage and complete loss of antimicrobial efficacy[3]. At pH 8.5, the half-life of CMIT can drop to just 47 days[4].
Thermal Degradation (> 50°C): The kinetics of isothiazolinone degradation accelerate exponentially at elevated temperatures. Manufacturing processes or accelerated aging tests exceeding 50°C will artificially deplete CMIT, leading to false-negative stability results[3][5].
Nucleophilic Incompatibilities: Secondary amines, thiols (e.g., cysteine, zinc pyrithione), and reducing agents (e.g., bisulfites >25 ppm from sulfated surfactants) act as strong nucleophiles, prematurely cleaving the isothiazolinone ring[5].
Stabilization Mechanisms: To counteract degradation, multivalent cations such as Magnesium (
) from Magnesium Nitrate, or Copper () salts, are utilized. These ions form coordination complexes with the isothiazolinone ring, sterically hindering nucleophilic attack and stabilizing the active ingredient[6][7].
Figure 1: Mechanistic pathways of CMIT degradation and cationic stabilization.
Quantitative Data Summaries
Table 1: CMIT Stability vs. Environmental Parameters
Lower pH < 7 to convert amines to acid salts; use NaOH for pH adjustment instead of amines[3][6].
Thiols
Protein hydrolysates, Zinc pyrithione
Avoid co-formulation; utilize alternative preservatives (e.g., Benzisothiazolinone)[5].
Residual Sulfites
Sulfated/sulfonated surfactants
Pre-treat surfactant with a mild oxidizing agent prior to CMIT addition[3][5].
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific control variables (e.g., unpreserved blanks, temperature ceilings), the protocols ensure that any observed degradation is definitively linked to the formulation matrix rather than experimental artifacts.
Protocol A: Accelerated Thermal and pH Stability Testing
Objective: To determine the shelf-life viability of CMIT in a specific formulation matrix without exceeding the thermal degradation threshold of the molecule.
Materials:
Formulation base (unpreserved).
CMIT/MIT standard solution (e.g., Kathon™ CG, 1.5% active ingredient)[1].
Incubators calibrated to 25°C, 40°C, and 45°C. (Causality Note: 45°C is chosen as the upper limit to accelerate aging without triggering the artificial thermal degradation that occurs at ≥50°C[6]).
Step-by-Step Methodology:
Preparation: Aliquot the unpreserved formulation base into three distinct batches.
pH Adjustment: Adjust the batches to pH 5.0, 7.0, and 8.0 using NaOH or Citric Acid. (Causality Note: Avoid amine-based adjusters like TEA, which directly antagonize CMIT[6]).
Dosing: Spike each batch with the CMIT/MIT standard to achieve a final active ingredient concentration of exactly 15 ppm. Mix thoroughly at < 40°C.
Aliquotting: Transfer 50 mL of each pH-adjusted batch into sealed, inert glass or HDPE containers.
Incubation: Place a set of containers from each pH group into incubators set at 25°C (Control), 40°C, and 45°C.
Sampling: Pull samples at Week 0, Week 2, Week 4, Week 8, and Week 12.
Quenching: Immediately freeze or analyze samples upon pulling to halt any further kinetic degradation.
Protocol B: HPLC-UV Analytical Quantification of CMIT
Objective: To accurately quantify the percentage of intact CMIT remaining in the formulation, avoiding interference from degradation by-products.
Step-by-Step Methodology:
Sample Extraction: Weigh 1.0 g of the formulation into a centrifuge tube. Add 9.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. (Causality Note: Acidifying the extraction solvent stabilizes CMIT during the extraction process).
Sonication: Sonicate for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes to precipitate large polymers and surfactants.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic 80% Water (0.1% Formic Acid) / 20% Methanol.
Flow Rate: 1.0 mL/min.
Detection: UV Absorbance at 275 nm (optimal
for the isothiazolinone ring).
Data Analysis: Calculate the area under the curve (AUC) for the CMIT peak (typically eluting after MIT). Compare against a 5-point calibration curve (1 ppm to 20 ppm).
Acceptance Criteria: A stable formulation must retain >90% of the initial CMIT concentration after 12 weeks at 40°C[8].
Figure 2: Experimental workflow for CMIT formulation stability and analytical validation.
Protocol C: Chemical Incompatibility Stress Test
Objective: To rapidly identify if raw materials (e.g., surfactants containing residual bisulfites or amines) will destroy CMIT before conducting long-term stability testing.
Step-by-Step Methodology:
Prepare a 10% aqueous solution of the suspected incompatible raw material (e.g., Sodium Lauryl Ether Sulfate).
Adjust the pH to 7.0 to isolate chemical incompatibility from pH-induced hydrolysis.
Spike the solution with 15 ppm CMIT.
Incubate at 40°C for 48 hours.
Perform HPLC-UV analysis (Protocol B).
Interpretation: If CMIT recovery drops below 90% within 48 hours, the raw material contains aggressive nucleophiles. Corrective Action: Treat the raw material with a mild oxidizing agent (e.g., dilute hydrogen peroxide) to neutralize bisulfites prior to preservative addition, or switch to a less reactive preservative system[3][5].
References
1.[3] ChemPoint. Kathon CG Preservative - Temperatures and pH Stability. Retrieved from:
2.[6] ChemPoint. Kathon CG/ICP Preservative - Formulation Guidelines. Retrieved from:
3.[2] National Center for Biotechnology Information (PMC). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from:
4.[5] Chemical Centre. KATHON™ CG Preservative Technical Data. Retrieved from:
5.[8] Google Patents (EP2877002A1). Microbicidal composition and Chemical Stability of CMIT/MIT formulations. Retrieved from:
6.[1] European Commission. Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. Retrieved from:
7.[4] Scribd. CMIT/MIT Biocide Efficacy Analysis and Stability. Retrieved from:
8.[7] National Center for Biotechnology Information (PMC). Effects of stabilizer magnesium nitrate on CMIT/MIT. Retrieved from:
Procedures for neutralizing 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole in microbial assays
Application Note: Neutralization of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT Class) in Microbial Assays Executive Summary & Chemical Context This guide details the protocols for neutralizing 5-Chloro-2-methyl-2,3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Neutralization of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT Class) in Microbial Assays
Executive Summary & Chemical Context
This guide details the protocols for neutralizing 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , a potent antimicrobial agent belonging to the isothiazolinone class. Often encountered as the active component 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) or in synergistic blends (e.g., with Methylisothiazolinone/MIT), this molecule functions by electrophilically attacking thiol groups in microbial proteins, leading to cell death.
In microbial assays (sterility testing, microbial limits, preservative efficacy), residual concentrations of this compound can induce bacteriostasis , causing false-negative results. Regulatory chapters (USP <61>, USP <1227>, ISO 11930) mandate the validation of a neutralization step to ensure the recovery of viable microorganisms.
Key Technical Challenge:
The electrophilic nitrogen-sulfur bond in the thiazole ring is highly reactive. Neutralization requires a nucleophilic quencher that reacts faster than the microbial cellular targets.
Mechanism of Action & Neutralization Strategy
The Chemistry of Inhibition
The 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole core acts as an electrophile. It crosses the cell membrane and reacts with intracellular thiols (cysteine residues) in enzymes like dehydrogenase, inhibiting the Krebs cycle and cellular respiration.
The Chemistry of Neutralization
To quench this activity, we introduce a chemical neutralizer containing highly reactive nucleophiles (sulfur-based or amine-based) that preferentially bind to the thiazole ring, forming an inert adduct.
Recommended Neutralizers:
Sodium Bisulfite (NaHSO₃): The primary choice. The bisulfite ion attacks the isothiazolone ring, cleaving the N-S bond.
Sodium Thiosulfate (Na₂S₂O₃): Effective but often slower than bisulfite for chlorinated isothiazolinones; frequently used in combination.
Caption: Competitive reaction kinetics. The neutralizer (blue) must react with the biocide (red) faster than the biocide reacts with the microbial target (yellow).
Experimental Protocols
Reagents & Preparation
Reagent
Concentration
Role
Preparation Note
Neutralizing Diluent (ND)
Base Broth
Carrier
Tryptic Soy Broth (TSB) or Peptone Water
Sodium Bisulfite
0.5% - 1.0% (w/v)
Active Quencher
Prepare fresh; oxidizes rapidly in air.
Sodium Thiosulfate
0.5% (w/v)
Co-Quencher
Stable; can be autoclaved.
Polysorbate 80 (Tween 80)
1.0% - 3.0% (v/v)
Dispersant
Sequesters lipophilic biocides; aids solubility.
Lecithin
0.3% - 0.7% (w/v)
Neutralizer
Neutralizes quaternary ammoniums (often present in blends).
Bacteria (esp. Staphylococcus) are more sensitive to isothiazolinones. Use specific bacterial neutralizer (Cysteine).
References
United States Pharmacopeia (USP). (2023). <1227> Validation of Microbial Recovery from Pharmacopeial Articles. USP-NF. Link
Sutton, S. V. W. (2006). Neutralizer Strategies for Antimicrobial Efficacy Testing. Pharmaceutical Technology. Link
Denyer, S. P., & Wallhaeusser, K. H. (1990). Antimicrobial Preservatives and their Properties. In: Guide to Microbiological Control in Pharmaceuticals.
ASTM International. (2020). E1054-08 Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents. Link
Collier, P. J., et al. (1990). Mechanism of inhibition of isothiazolinone biocides. Journal of Applied Bacteriology. (Describes the thiol-interaction mechanism).
Quantitative Bioanalysis of 5-Chloro-2-methyl-3(2H)-isothiazolone (MCI) in Biological Matrices using LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the development of a robust and sensitive method for the quantificat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the development of a robust and sensitive method for the quantification of 5-Chloro-2-methyl-3(2H)-isothiazolone, a widely used industrial biocide, in complex biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the physicochemical properties of the analyte to inform a logical approach to method development, from sample preparation to mass spectrometric detection. Detailed, step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented, accompanied by a discussion of the rationale behind each technique. This guide is intended for researchers and analytical scientists requiring a reliable method for pharmacokinetic, toxicokinetic, or exposure monitoring studies.
Introduction and Analyte Characterization
5-Chloro-2-methyl-3(2H)-isothiazolone, also known as Methylchloroisothiazolinone (MCI), is a potent antimicrobial agent used as a preservative in numerous water-based commercial products, including cosmetics, detergents, and paints.[1] Its widespread use necessitates sensitive and selective analytical methods to assess human exposure and study its metabolic fate in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for accurately quantifying trace levels of MCI in complex matrices like plasma, urine, or tissue homogenates.[2]
This application note provides a foundational framework for developing a quantitative LC-MS/MS assay for MCI. The core of any successful bioanalytical method lies in understanding the analyte's chemical nature, which dictates every choice from sample extraction to chromatographic separation.
A Note on Nomenclature: The analyte of interest is formally named 5-Chloro-2-methyl-3(2H)-isothiazolone (CAS 26172-55-4). It is also commonly referred to as 5-Chloro-2-methyl-4-isothiazolin-3-one.[1][3] This guide will use the common acronym MCI for brevity.
Table 1: Physicochemical Properties of 5-Chloro-2-methyl-3(2H)-isothiazolone (MCI)
The relatively low LogP value indicates that MCI is a polar compound, a critical factor for designing both the sample preparation and liquid chromatography strategy.
Foundational LC-MS/MS Method Development
A successful bioanalytical workflow requires the systematic optimization of chromatography and mass spectrometry parameters. The use of an internal standard is crucial for ensuring accuracy and precision by correcting for variability during sample processing and analysis.[5][6][7]
Internal Standard (IS) Selection
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-MCI).[7][8] A SIL-IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte through extraction, chromatography, and ionization, thus providing the most effective correction for matrix effects and other sources of variability.[5] If a SIL-IS is not commercially available, a structural analog that does not occur endogenously and has similar chromatographic behavior can be used.[7]
Liquid Chromatography
Given MCI's polarity (LogP ≈ 0.46), a reversed-phase (RP) separation is a suitable starting point.[4]
Column: A C18 column is recommended for initial development.
Mobile Phase: A gradient elution using water (A) and an organic solvent like acetonitrile or methanol (B) will be effective.
Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial. This helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in positive ion mode.
Mass Spectrometry
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar molecules like MCI.[9] Analysis should be performed in positive ion mode to detect the protonated precursor ion [M+H]⁺.
Analyte-Specific Parameters: The instrument parameters must be optimized for MCI. This involves infusing a standard solution of the analyte to determine the optimal precursor ion and, after fragmentation, the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
Table 2: Hypothetical Optimized MS/MS Transitions for MCI
Parameter
Analyte (MCI)
Internal Standard (SIL-MCI)
Precursor Ion (Q1)
m/z 150.0
m/z 154.0 (for ¹³C₃, ¹⁵N)
Product Ion (Q3)
To be determined empirically
To be determined empirically
Collision Energy (CE)
To be determined empirically
To be determined empirically
Ionization Mode
Positive ESI
Positive ESI
Sample Preparation: Protocols and Rationale
Sample preparation is arguably the most critical step in bioanalysis.[10][11] Its purpose is to remove interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal, contaminate the LC-MS system, and ultimately compromise data quality.[12] The choice of technique represents a trade-off between speed, cost, and cleanliness.
Caption: High-level workflow for bioanalysis.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[12] It works by adding a water-miscible organic solvent, which denatures and precipitates the proteins.[13] Acetonitrile (ACN) is highly effective for this purpose.[14]
Causality: This method is fast and requires minimal development. However, it is the least selective technique. While proteins are removed, many other endogenous small molecules and salts remain in the supernatant, which can lead to significant matrix effects (ion suppression or enhancement) during MS analysis.[12]
Caption: Step-by-step Protein Precipitation workflow.
Detailed Steps:
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile containing the internal standard at the desired concentration. The 3:1 ratio of solvent to sample ensures efficient protein removal.[13]
Vortex the mixture vigorously for at least 1 minute to fully denature and precipitate the proteins.
Centrifuge the samples at 12,000 x g or higher for 10 minutes at 4°C to form a tight protein pellet.[14]
Carefully aspirate the supernatant, avoiding the pellet, and transfer it to a new tube or well in a 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase, vortex to mix, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent.[15][16] The choice of solvent and the pH of the aqueous phase are critical for achieving high extraction recovery.[17]
Causality: For a neutral analyte like MCI, partitioning is governed by its relative solubility (LogP).[18] A water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is a good starting point.[10] LLE is more labor-intensive than PPT but effectively removes non-lipid-soluble interferences like salts and sugars, resulting in reduced matrix effects.
Pipette 100 µL of the biological sample into a suitable tube. Add the internal standard solution.
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
Cap the tube securely and vortex for 5 minutes to ensure thorough mixing and allow for the equilibrium partition of the analyte into the organic phase.
Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the two liquid phases.
Carefully transfer the organic (top) layer to a clean tube, ensuring no aqueous phase is carried over.
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase, vortex, and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and powerful technique that can provide the cleanest extracts and allows for analyte concentration.[19] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away.[20]
Causality: For a polar compound like MCI, a polymeric reversed-phase sorbent is an excellent choice. These sorbents are designed to retain a wide range of compounds, including polar ones, from aqueous solutions. The generic "Load-Wash-Elute" strategy separates the analyte based on its affinity for the sorbent relative to the matrix components. This method effectively removes salts, phospholipids, and other interferences, leading to minimal matrix effects and maximum sensitivity.[19]
Detailed Steps (using a generic polymeric reversed-phase sorbent):
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water to prepare the sorbent for sample loading. Do not let the sorbent go dry.
Load: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water (to disrupt protein binding). Load the entire diluted sample onto the conditioned SPE cartridge.
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This wash step removes highly polar, water-soluble interferences without eluting the analyte of interest.
Elute: Elute the analyte and internal standard from the sorbent using 1 mL of methanol into a clean collection tube.
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase, vortex, and inject.
Method Validation and Regulatory Considerations
Once a method is developed, it must be validated to ensure it is fit for purpose.[21] Validation demonstrates that the analytical method is accurate, precise, and reliable for the intended application. Key validation parameters are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[22][23][24]
The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
Accuracy & Precision
Accuracy is the closeness of measured values to the true value. Precision is the closeness of replicate measurements.[22]
Calibration Curve
Demonstrates the relationship between instrument response and known concentrations of the analyte.
Matrix Effect
The alteration of ionization efficiency by co-eluting matrix components.[8]
Recovery
The efficiency of the extraction process, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[8]
Stability
Assesses the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[22]
Adherence to these validation principles ensures that the data generated are reliable and can be used to support regulatory submissions.[21][22]
Conclusion
This application note outlines a comprehensive strategy for the development and implementation of a robust LC-MS/MS method for the quantification of 5-Chloro-2-methyl-3(2H)-isothiazolone (MCI) in biological matrices. By grounding the methodology in the analyte's physicochemical properties, we have provided detailed protocols for three common sample preparation techniques—PPT, LLE, and SPE—each offering a different balance of sample cleanliness, throughput, and resource requirements. The selection of the most appropriate protocol will depend on the specific requirements of the study, such as required sensitivity and laboratory workflow. Proper method validation according to established regulatory guidelines is a mandatory final step to ensure the generation of high-quality, defensible data.
References
FDA issues final guidance on bioanalytical method validation. (2018). Regul-Affairs.com. Available at: [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. Available at: [Link]
New FDA Guidance on Bioanalytical Method Validation. (2018). Kymos. Available at: [Link]
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Available at: [Link]
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Available at: [Link]
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. Available at: [Link]
Solid-Phase Extraction (SPE). (2024). Veeprho. Available at: [Link]
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services Inc. Available at: [Link]
Protein Precipitation Method. (2025). Phenomenex. Available at: [Link]
Best way for the precipitation of protein in plasma HPLC. (2013). Chromatography Forum. Available at: [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Available at: [Link]
Bioanalytical Sample Preparation. (n.d.). Biotage. Available at: [Link]
Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. Available at: [Link]
Extracting Small Molecules. (2018). Biocompare. Available at: [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Available at: [Link]
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). PMC. Available at: [Link]
Prepping Small Molecules for Mass Spec. (2019). Biocompare. Available at: [Link]
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2017). RSC Publishing. Available at: [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei. Available at: [Link]
Liquid–liquid extraction. (n.d.). Wikipedia. Available at: [Link]
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). PMC. Available at: [Link]
Liquid-Liquid Extraction. (2023). Chemistry LibreTexts. Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]
Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. Available at: [Link]
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2020). PMC. Available at: [Link]
Basics of LC/MS. (n.d.). Agilent Technologies. Available at: [Link]
5-Chloro-2-methyl-3(2H)-isothiazolone. (n.d.). NIST WebBook. Available at: [Link]
A systematic analysis of in-source fragments in LC-MS metabolomics. (2025). bioRxiv. Available at: [Link]
Methylchloroisothiazolinone. (n.d.). Wikipedia. Available at: [Link]
5-Chloro-2-methyl-3(2H)-isothiazolone. (2018). SIELC Technologies. Available at: [Link]
Application Note: Industrial Synthesis Scale-Up of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole Derivatives
Executive Summary The 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole framework serves as the foundational heterocyclic scaffold for a critical class of industrial biocides. In its oxidized, functionally active form—5-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-chloro-2-methyl-2,3-dihydro-1,2-thiazole framework serves as the foundational heterocyclic scaffold for a critical class of industrial biocides. In its oxidized, functionally active form—5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —it is globally recognized for its broad-spectrum antimicrobial efficacy[1]. CMIT operates via a highly electrophilic mechanism, rapidly inhibiting life-sustaining microbial enzymes by forming mixed disulfides with active-site thiols[1],[2].
As a Senior Application Scientist, I have observed that the primary bottleneck in commercializing this molecule is the transition from laboratory-scale batch synthesis to industrial continuous flow. This guide details the mechanistic causality, process engineering, and self-validating protocols required to successfully scale up the synthesis of this critical 1,2-thiazole derivative.
Mechanistic Chemistry & Causality
The core synthetic pathway for the isothiazolinone ring involves the simultaneous chlorination and oxidative ring-closure of 3-mercaptopropanamides. The industry-standard precursor is N,N'-dimethyl-3,3'-dithiodipropionamide [2].
Causality in Reagent Selection:
In traditional laboratory settings, sulfuryl chloride (SO₂Cl₂) dissolved in dichloromethane (DCM) is utilized as the chlorinating agent[2]. SO₂Cl₂ provides a controlled, gradual release of electrophilic chlorine, which is necessary to prevent the highly exothermic cyclization from causing a thermal runaway.
Causality in Scale-Up Engineering:
Scaling the batch SO₂Cl₂ process introduces severe thermodynamic limitations. If thermal management fails during bulk synthesis, the isothiazole ring undergoes further electrophilic aromatic substitution, yielding highly undesirable impurities such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one[3]. Furthermore, batch processing leaves trace nitrosamine precursors[3].
To mitigate thermal runaway and suppress over-chlorination, modern industrial scale-up abandons batch reactors in favor of continuous flow pipeline reactors [4]. By utilizing direct chlorine gas (Cl₂) injected at multiple strategic points along a pipeline, the local concentration of Cl₂ remains low. Replacing DCM with ethyl acetate and introducing a potassium iodide (KI) catalyst accelerates the cyclization kinetics. This engineering shift allows for precise thermal management (50–55 °C) and drastically reduces the reaction residence time, preventing the degradation of the delicate 1,2-thiazole ring[4].
Quantitative Process Metrics
To illustrate the efficiency gains of the scale-up engineering, the following table summarizes the quantitative differences between traditional batch processing and optimized continuous flow.
Table 1: Process Parameters Comparison (Batch vs. Continuous Flow)
Parameter
Traditional Batch Process
Continuous Pipeline Reactor
Primary Reagents
N,N'-dimethyl-3,3'-dithiodipropionamide, SO₂Cl₂
N,N'-dimethyl-3,3'-dithiodipropionamide, Cl₂ gas
Solvent System
Dichloromethane (DCM)
Ethyl Acetate
Catalyst
None
Potassium Iodide (KI)
Thermal Control
10 – 15 °C (Cryogenic cooling required)
50 – 55 °C (Automated jacket heating)
Residence Time
4 – 6 hours
15 minutes
Target Yield
80 – 85%
95%
By-Product Handling
Batch aqueous washing
Continuous HCl gas absorption
Experimental Protocols (Self-Validating Systems)
The following methodologies provide a self-validating framework. By strictly adhering to the specified stoichiometric ratios and thermal boundaries, the protocols inherently prevent the formation of over-chlorinated by-products.
Adapted from foundational methodologies documented by[2].
Preparation: Dissolve 1.0 molar equivalent of N,N'-dimethyl-3,3'-dithiodipropionamide in anhydrous dichloromethane (DCM).
Thermal Stabilization: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 10–15 °C.
Chlorination: Equip an addition funnel and introduce 3.0 molar equivalents of sulfuryl chloride (SO₂Cl₂) dropwise. Critical Step: The drop rate must be continuously adjusted to ensure the internal temperature never exceeds 15 °C to prevent ring-opening degradation.
Cyclization: Maintain vigorous stirring for 4 to 6 hours until the evolution of HCl gas ceases.
Work-Up: Quench the reaction mixture with distilled water. Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the DCM under reduced pressure to yield a crude CMIT/MIT solid mixture.
Engineered for industrial yield based on scale-up parameters from [4].
Pre-Heating & Slurry Generation: Continuously feed N,N'-dimethyl-3,3'-dithiodipropionamide, ethyl acetate (solvent), and potassium iodide (catalyst) into a preheating vessel at a strict mass ratio of 100 : 500 : 0.2 . Maintain the preheater at 40–45 °C.
Homogenization: Pass the heated solid-liquid mixture through an inline static mixer to generate a uniform, pumpable slurry.
Continuous Reaction: Pump the slurry into a jacketed pipeline reactor. Inject chlorine gas (Cl₂) at multiple equidistant points along the pipeline to prevent localized concentration spikes.
Thermal Control: Utilize the automated temperature control jacket to maintain the reaction strictly between 50–55 °C.
Residence Calibration: Calibrate the slurry pump flow rate against the pipeline volume to achieve an exact residence time of 15 minutes.
Phase Separation: Route the continuous effluent into a gas-liquid separator. Direct the hydrogen chloride (HCl) gas by-product into a dedicated water-absorption system to produce commercial-grade hydrochloric acid.
Final Formulation: Subject the isolated liquid phase to standard post-treatment to yield a 14% CMIT/MIT aqueous solution (target chlorine ratio 3:1) with a validated 95% overall yield.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one." PubChem. URL:[Link]
Google Patents. "US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture." United States Patent and Trademark Office.
Application of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole in cooling tower water treatment
Executive Summary This technical guide details the application, mechanism, and validation protocols for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (commonly referred to as CMIT or 5-chloro-2-methyl-4-isothiazolin-3-one )...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the application, mechanism, and validation protocols for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (commonly referred to as CMIT or 5-chloro-2-methyl-4-isothiazolin-3-one ). In industrial water treatment, CMIT is rarely used in isolation; it is stabilized and potentiated in a 3:1 ratio with its non-chlorinated analog, 2-methyl-4-isothiazolin-3-one (MIT).
This formulation is a broad-spectrum, non-oxidizing biocide essential for controlling Legionella pneumophila, sulfate-reducing bacteria (SRB), and biofilm-forming slime in open recirculating cooling towers. This guide provides researchers and engineers with the precise physicochemical constraints, dosing strategies, and neutralization protocols required to maintain system integrity and regulatory compliance.
Chemical Profile & Mechanism of Action
Molecule: 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Class: Isothiazolinone
Standard Commercial Formulation: 1.5% to 14% Active Ingredient (A.I.) mixture (3 parts CMIT : 1 part MIT).
Cellular Mechanism
CMIT functions as a potent electrophile. Unlike oxidizing biocides (e.g., chlorine) that burn the cell wall, CMIT penetrates the cell membrane and targets intracellular physiology.
Transport: CMIT diffuses across the bacterial cell wall.
Interaction: The activated N-S bond reacts with nucleophilic thiol groups (-SH) on critical proteins, specifically glutathione and enzymes within the Krebs (TCA) cycle (e.g., succinate dehydrogenase).
Termination: This interaction creates a stable disulfide adduct, irreversibly inhibiting cellular respiration and metabolism. The cell does not lyse immediately but ceases to produce ATP and dies.
Mechanistic Pathway Visualization
Figure 1: The electrophilic pathway of CMIT leading to metabolic arrest via thiol inhibition.
Application Dynamics in Cooling Systems
Successful application requires strict adherence to environmental parameters. CMIT is not a "drop-in" replacement for bleach; it requires specific water chemistry conditions.
Critical Stability Parameters
Parameter
Limit / Requirement
Scientific Rationale
pH Range
< 9.0 (Optimal: 6.5 – 8.5)
At pH > 9.0, the N-S bond hydrolyzes rapidly, rendering the molecule inactive.
Temperature
< 50°C
Half-life decreases significantly above 50°C due to thermal degradation.
Nucleophiles
Zero Sulfides (S²⁻)
Sulfides and bisulfites act as neutralizing agents, deactivating CMIT before it enters the cell.
Halogens
Compatible (< 5 ppm)
CMIT is compatible with low levels of chlorine/bromine, allowing for dual-biocide programs.
Half-Life
9 – 24 Hours
Short persistence reduces environmental impact but necessitates "shock dosing" rather than continuous feed.
Purpose: To determine the Minimum Biocidal Concentration (MBC) of CMIT against planktonic Legionella or mixed cooling tower flora.
Standard Basis: Adapted from ASTM E645 (Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems).
Reagents & Equipment
Synthetic Cooling Water (SCW): Sterile water adjusted to 300 ppm hardness (CaCO₃) and pH 8.0.
Culture Media: R2A Agar (general bacteria) or BCYE Agar (Legionella).
Step-by-Step Methodology
Inoculum Preparation:
Harvest cells from an overnight culture.
Resuspend in SCW to achieve a density of
CFU/mL.
Dosing:
Prepare 5 test flasks containing 100 mL of inoculated SCW.
Dose CMIT to achieve active concentrations of: 0 (Control), 0.5, 1.5, 3.0, and 5.0 ppm a.i.
Contact Period:
Incubate flasks at 30°C with orbital shaking (120 rpm).
Critical Step: Maintain pH at 8.0 ± 0.2 throughout the contact time.
Sampling & Neutralization:
At T=1h, 3h, and 24h, withdraw 1 mL aliquots.
Immediately transfer into 9 mL of Neutralizer Broth (containing sodium bisulfite) to stop the reaction. Failure to neutralize will result in false positives for efficacy.
Enumeration:
Perform serial dilutions and plate on appropriate agar.
Incubate for 48 hours (or 7-10 days for Legionella).
Context: Continuous feeding of CMIT is uneconomical and risks selecting for resistant organisms. Shock dosing (slug feeding) is the industry standard.
Pre-Dosing Logic Check
Figure 2: Decision logic for safe field application of CMIT.
Dosing Calculation
To achieve a target of 1.5 ppm active ingredient (a.i.) using a standard 1.5% commercial solution :
Example: For a 10,000 L cooling tower:
Execution Steps
Isolate Blowdown: Close the blowdown valve to prevent the chemical from leaving the system immediately.
Injection Point: Inject the calculated volume into the basin or the return line (area of high turbulence). Do not inject directly into the sump if stagnant.
Circulation: Allow the system to recirculate for 4 to 6 hours . This ensures the biocide penetrates biofilms.
Resume Operations: Open blowdown valves. The CMIT will naturally hydrolyze over the next 24-48 hours.
Protocol C: Deactivation & Disposal
In the event of a spill or the need to discharge treated water immediately into a sensitive waterway, CMIT must be deactivated.
Neutralizing Agent: Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite.
Stoichiometry: Approximately 3 parts Bisulfite to 1 part CMIT (by weight) is required for rapid deactivation.
Deactivation Procedure:
Calculate Residual: Estimate the residual CMIT concentration (e.g., 1.5 ppm).
Calculate Bisulfite: Multiply the total mass of CMIT in the system by 3.5 (safety factor).
Dose: Add the bisulfite solution to the water.
Verify: Use a commercially available isothiazolinone test kit (colorimetric) to verify concentration is < 0.1 ppm before discharge.
References
U.S. Environmental Protection Agency (EPA). (1998). R.E.D. Facts: Methylisothiazolinone.[1][2][3] EPA-738-F-98-008. Retrieved from [Link]
ASTM International. (2018). ASTM E645-18, Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. West Conshohocken, PA. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2023). 5-Chloro-2-methyl-4-isothiazolin-3-one Compound Summary. Retrieved from [Link]
Williams, T.M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. (Note: Seminal industry text, often referenced in technical manuals by Dow/DuPont).
Technical Support Center: Preventing Thermal Degradation of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the quantification of 5-Chloro-2-methyl-2,3-dihydro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the quantification of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (systematically known as 5-chloro-2-methyl-4-isothiazolin-3-one, and commonly referred to as CMIT or MCI). Due to its highly reactive heterocyclic structure, this compound is notoriously susceptible to thermal and chemical degradation during standard chromatographic analysis.
PART 1: The Causality of Degradation (Expertise & Experience)
Before adjusting instrument parameters, it is critical to understand why 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole degrades. The molecule derives its biocidal efficacy from the electrophilic nature of its N-S bond. However, this same structural feature makes the 5-membered isothiazolinone ring highly unstable under specific analytical conditions:
Thermal Stress: At temperatures exceeding 150°C (typical of standard Gas Chromatography injection ports), the N-S bond undergoes heterolytic cleavage. This leads to irreversible ring opening and a complete loss of the intact analyte[1].
Nucleophilic Attack & pH: The compound is stable in acidic media but degrades rapidly via hydrolysis in alkaline solutions (pH > 8) or in the presence of nucleophiles like thiols and amines ([2]).
Fig 1: Analyte degradation pathway via N-S bond cleavage under thermal and alkaline stress.
PART 2: Diagnostic FAQs & Troubleshooting
Q1: I am using GC-MS, and my analyte peaks are broad, irreproducible, or missing entirely. What is happening?A1: You are experiencing acute thermal degradation in the GC inlet. Standard Split/Splitless (S/SL) injectors operate at 250°C–300°C to instantly vaporize the sample. At these temperatures, the isothiazolinone ring degrades before the molecule even reaches the column.
Corrective Action: If GC must be used, abandon S/SL injection. Implement a Programmable Temperature Vaporizer (PTV) inlet or Cold On-Column (COC) injection. A PTV inlet allows sample introduction at a low temperature (e.g., 40°C), venting the solvent, and then rapidly heating to transfer the analyte, minimizing thermal residence time ([3]).
Q2: Is there a more reliable analytical technique that avoids thermal degradation entirely?A2: Yes. High-Performance Liquid Chromatography (HPLC) coupled with UV-DAD or MS/MS is the gold-standard method. Because HPLC operates at or near room temperature, thermal degradation is completely bypassed, ensuring near 100% recovery of the intact molecule ([4]).
Q3: My standards degrade in the autosampler vial over a 24-hour sequence. How can I stabilize them?A3: Degradation in the vial is usually a pH issue rather than a thermal one, though ambient temperature accelerates the kinetics. Many standard diluents or environmental matrices drift toward alkaline pH over time.
Corrective Action: Buffer your sample diluent to an acidic pH (pH 3.0–5.0) using 0.1% formic or acetic acid. Additionally, utilize an autosampler chiller set strictly to 4°C to suppress kinetic degradation rates.
PART 3: Quantitative Data & Method Comparison
Table 1: Stability Profile of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Condition
Temperature
pH Level
Estimated Half-Life
Degradation Risk
Acidic Aqueous
25°C
pH 4.0
> 6 Months
Low
Neutral Aqueous
25°C
pH 7.0
~ 1.2 Days
Moderate
Alkaline Aqueous
60°C
pH 9.6
< 2 Hours
Critical
GC Inlet (S/SL)
250°C
N/A (Gas)
< 1 Second
Critical (Ring Cleavage)
Table 2: Comparison of Analytical Platforms
Analytical Platform
Injection Temp
Thermal Degradation Risk
Sensitivity
Recommendation
HPLC-UV / LC-MS
20°C - 30°C
None
High (ppb to ppm)
Primary/Preferred
GC-MS (PTV Inlet)
40°C (Ramped)
Low to Moderate
High (ppb)
Acceptable Alternative
GC-FID (S/SL Inlet)
250°C
Severe
Low (Due to loss)
Not Recommended
PART 4: Validated Experimental Protocols
Fig 2: Optimized analytical workflows to prevent thermal degradation during analysis.
This protocol utilizes room-temperature analysis to guarantee the structural integrity of the analyte. It includes a built-in System Suitability Test (SST) to self-validate the column chemistry before running actual samples.
Step 1: Sample Preparation & Stabilization
Extract the sample using a solvent mixture of Methanol and 0.4% Acetic Acid (20:80 v/v) to ensure the matrix remains acidic (pH ~4).
Sonicate for 10 minutes in a temperature-controlled bath (strictly < 30°C). Do not use heated rotary evaporation.
Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Step 2: Chromatographic Conditions
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Column Temperature: 25°C (Do not exceed 30°C).
Mobile Phase: Isocratic elution using 80% Acetic Acid solution (0.4% in water) and 20% Methanol.
Flow Rate: 1.0 mL/min.
Detection: UV-DAD set to 274 nm.
Step 3: System Suitability Test (SST) - Self-Validation
Inject a known standard of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole spiked with a stable internal standard (e.g., dimethyl phthalate).
Validation Criteria: The tailing factor for the analyte peak must be < 1.5 . A tailing factor > 1.5 or a shifting retention time indicates on-column degradation or active sites reacting with the N-S bond. Do not proceed with sample analysis until the column is passivated or replaced.
Protocol B: GC-MS Analysis using PTV Inlet (Alternative Method)
If LC-MS is unavailable, use this protocol to minimize thermal shock during vaporization.
Step 1: PTV Inlet Configuration
Equip the GC with a Programmable Temperature Vaporizer (PTV) inlet and an inert, deactivated glass liner (baffled, no glass wool, as glass wool provides active sites for degradation).
Set the initial inlet temperature to 40°C.
Step 2: Injection & Ramping
Inject 1.0 µL of the sample (extracted in an inert solvent like ethyl acetate).
Hold the inlet at 40°C for 0.1 minutes to vent the solvent.
Rapidly ramp the inlet temperature at 700°C/min to 200°C (do not exceed 200°C) to transfer the analyte to the column.
Step 3: Column Oven Program
Start the oven at 50°C, hold for 1 min.
Ramp at 15°C/min to 250°C.
Use a low-polarity column (e.g., 5% phenyl / 95% dimethylpolysiloxane) to minimize stationary phase interactions with the thiazole ring.
References
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles
Source: National Institutes of Health (NIH)
URL:[Link]
Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography
Source: MDPI
URL:[Link]
Thermal Desorption Technique for Analysis of Aerosolized Methylchloroisothiazolinone/Methylisothiazolinone (CMIT/MIT) in Inhalation Toxicity Testing
Source: Journal of Chromatographic Science (via NIH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: SPE-CMIT-OPT-001
Subject: Troubleshooting Low Recovery & Stability Issues in Solid Phase Extraction
Applicable Analyte: 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI)
Note: The user-specified nomenclature "5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole" is a synonym for the active biocide component CMIT (CAS: 26172-55-4).
Executive Summary: The Polarity & Stability Paradox
Recovering CMIT is notoriously difficult not because the chemistry is complex, but because it is contradictory. The molecule is small and highly polar (hydrophilic), making it difficult to retain on standard C18 silica. Simultaneously, it is chemically fragile—susceptible to nucleophilic attack at high pH and volatile enough to be lost during the drying steps.
The Core Directive: To improve recovery, you must switch from "retention by hydrophobicity" (C18) to "retention by hydrophilic-lipophilic balance" (Polymeric HLB) and eliminate aggressive evaporation steps.
Critical Analysis: Why Your Current Method May Fail
Before adjusting your protocol, diagnose the failure mode using the table below.
Symptom
Probable Cause
Mechanism of Failure
Recovery < 40%
Sorbent Dewetting
If using Silica C18, the phase collapses when dried, releasing the polar CMIT before elution.
Recovery < 20%
Breakthrough
The wash solvent contained too much organic modifier (>5% Methanol), stripping the analyte early.
High Variability
Evaporative Loss
CMIT has a significant vapor pressure. Blowing down to dryness under N2 removes the analyte along with the solvent.
Missing Peaks
pH Degradation
Sample pH > 8.0 causes ring-opening degradation of the isothiazolinone structure.
The Gold Standard Protocol (HLB)[1]
This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1] Unlike C18, this sorbent remains wetted even if the cartridge runs dry, which is critical for reproducible recovery of polar thiazoles.
Phase A: Preparation
Sorbent: 60 mg / 3 cc Polymeric HLB Cartridge (e.g., Oasis HLB or Strata-X).
Sample Pre-treatment: Adjust sample pH to 3.0 – 4.5 using dilute H₂SO₄ or H₃PO₄.
Why? Acidic pH stabilizes the CMIT ring and prevents hydrolysis.
Caution: Do not use HCl if analyzing by GC-MS, as it can induce artifacts; for LC-MS, HCl is acceptable but H₃PO₄ is safer for stability.
Phase B: Extraction Workflow
Conditioning:
3 mL Methanol (MeOH).
3 mL Reagent Water (pH adjusted to match sample).
Loading:
Load sample at a flow rate of 1–2 mL/min .
Critical: Fast loading causes breakthrough of small polar molecules.
Washing (The Danger Zone):
Wash with 3 mL of 5% Methanol in Water .
Stop: Do NOT use 10%+ organic solvent. CMIT is too soluble in methanol and will wash off.
Dry cartridge under vacuum for 5–10 minutes.
Elution:
Elute with 3 mL Methanol (or Acetonitrile if analyzing by HPLC-UV).
Tip: Apply solvent, soak for 30 seconds, then elute slowly.
Phase C: Concentration (The "Killer" Step)
Do NOT evaporate to dryness.
Concentrate the eluate to exactly 0.5 mL or 1.0 mL using a gentle stream of Nitrogen at < 35°C .
Alternative: If sensitivity allows, dilute the eluate with water (to match initial mobile phase) and inject directly to avoid evaporation losses entirely.
Visualizing the Loss Pathways
The following diagram illustrates where CMIT is lost during the extraction process and how to mitigate it.
Figure 1: Critical Control Points (CCPs) in the CMIT extraction workflow. Red nodes indicate primary failure modes causing low recovery.
Troubleshooting Q&A (FAQ)
Q1: I am seeing "ghost peaks" or split peaks in my chromatogram. Is this degradation?
Diagnosis: This is likely Solvent Mismatch , not degradation.
Explanation: If you elute in 100% Methanol and inject onto a C18 HPLC column with a high-aqueous mobile phase (e.g., 95% Water), the strong solvent (methanol) carries the CMIT through the column too fast, causing peak distortion.
Fix: Dilute your final SPE extract with water (1:1 or 1:3) prior to injection to match the mobile phase strength.
Q2: Can I use Activated Carbon instead of HLB?
Answer: Yes, but with caveats.
Context: Graphitized Carbon Black (GCB) is excellent for extremely polar analytes. However, carbon binds CMIT very strongly.
Adjustment: You must use a "back-flush" elution or a stronger solvent combination (e.g., Methanol/DCM mixtures) to release the molecule, which introduces solvent handling issues. HLB is generally more reproducible for this specific application.
Q3: My recovery is consistent but low (approx. 50%). Where is the rest?
Diagnosis: Volatility loss.
Fix: CMIT has a relatively high Henry’s Law constant for a solid. If you are evaporating under nitrogen, you are likely blowing the analyte out of the tube. Add a "keeper" solvent (e.g., 100 µL of isopropanol or ethylene glycol) if compatible with your detection method, or simply stop evaporation before the tube is dry.
Logic Tree for Method Optimization
Use this decision tree to finalize your experimental design based on your specific matrix.
Figure 2: Decision matrix for selecting the optimal workflow based on sample complexity and sensitivity requirements.
References
United States Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Provides foundational HLB extraction protocols for polar heterocycles).
Rafoth, A., & Gabriel, S. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 74-81. (Details stability issues and volatility losses during evaporation).
Waters Corporation. (2020). Oasis HLB Care & Use Manual.[2] (Technical specifications for Hydrophilic-Lipophilic Balanced sorbents preventing dewetting).
European Chemicals Agency (ECHA). (2025). Substance Information: 5-chloro-2-methyl-2H-isothiazol-3-one.[3][4] (Verifies nomenclature and physicochemical properties).
Resolving peak tailing issues in HPLC analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Topic: Resolving Peak Tailing Issues in HPLC Analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) Technical Support Center: HPLC Method Troubleshooting Subject: Optimization of Peak Symmetry for Isothiazolinones...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Peak Tailing Issues in HPLC Analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Technical Support Center: HPLC Method Troubleshooting
Subject: Optimization of Peak Symmetry for Isothiazolinones
Molecule of Interest: 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
(Commonly referred to as CMIT or MCI ; Systematic synonym: 5-Chloro-2-methyl-4-isothiazolin-3-one)[1]
Executive Summary & Molecule Profile
The Challenge:
Researchers analyzing 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) often encounter significant peak tailing (
).[1] This is rarely a simple column failure but rather a convergence of three specific factors inherent to the isothiazolone scaffold:
Active Site Interaction: The N-methyl and carbonyl moieties can interact with residual silanols on silica supports.
Metal Chelation: The sulfur-nitrogen heterocycle acts as a ligand for trace metals (Fe, Al) in stainless steel HPLC systems, causing "shark-fin" tailing.
Hydrolytic Instability: CMIT degrades rapidly at neutral/alkaline pH, leading to on-column degradation that manifests as peak broadening or tailing.
Target Specification:
Acceptable Asymmetry Factor (
): 0.9 – 1.2
Recommended pH Range: 2.0 – 3.0 (Strictly Acidic)
Diagnostic Workflow
Before altering chemistry, use this logic tree to pinpoint the root cause of the tailing.
Figure 1: Decision tree for isolating the source of peak asymmetry in isothiazolinone analysis.
Technical Troubleshooting Guide (Q&A)
Category 1: Mobile Phase Chemistry
Q: I am using a Methanol/Water gradient at neutral pH. Why is my CMIT peak tailing and shifting retention times?A: CMIT is chemically unstable at neutral or alkaline pH (
).
Mechanism: At neutral pH, the isothiazolone ring undergoes hydrolytic cleavage (ring-opening), creating a mixture of the parent compound and degradation products as it travels down the column. This "smearing" looks like tailing.
Protocol: You must buffer the mobile phase to pH 2.0 – 3.0 .
Preferred Additive: 0.1% Formic Acid or 20 mM Phosphoric Acid.
Q: Does the choice of organic modifier matter for peak shape?A: Yes. Methanol is standard, but Acetonitrile (ACN) often yields sharper peaks for CMIT due to lower viscosity and better dipole alignment.
Recommendation: If tailing persists with Methanol, switch to Acetonitrile with 0.1% Formic Acid . The lower backpressure also allows for higher flow rates to minimize longitudinal diffusion.
Category 2: Stationary Phase Selection
Q: I am using a standard C18 column. Is there a better option for this heterocyclic compound?A: Standard C18 columns often possess residual silanols that interact with the nitrogen in the thiazole ring.
The Fix: Switch to a Base-Deactivated (End-capped) C18 or a Polar-Embedded group column.[1]
Why: Polar-embedded groups (like carbamates) shield the silica surface and provide a "water-rich" layer that improves the peak shape of polar heterocycles like CMIT.
Q: My peak looks like a "shark fin" (sharp front, long tail). Is this a column void?A: While it could be a void, for CMIT, this is often Solvent Strength Mismatch .
Scenario: Injecting the sample dissolved in 100% Acetonitrile while the mobile phase starts at 95% Water.
Mechanism: The strong solvent (ACN) carries the analyte down the column faster than the mobile phase can equilibrate, causing band broadening before retention begins.
Protocol: Dissolve your sample in the starting mobile phase (e.g., 95:5 Water:MeOH with 0.1% Acid). If solubility is an issue, limit the organic content in the sample solvent to <20%.
Category 4: Hardware & Metal Contamination
Q: I have optimized pH and column, but tailing persists. What else could it be?A: Isothiazolinones can chelate metal ions (Iron, Nickel) leached from stainless steel frits or tubing.
Test: Add 0.5 mM EDTA to your aqueous mobile phase. If the peak sharpens, metal chelation is the culprit.
Permanent Fix:
Passivate the HPLC system with 30% Phosphoric acid (flush system without column).
Replace stainless steel inlet frits with PEEK or Titanium frits.
Validated Experimental Protocol
Method: Isocratic RP-HPLC for CMIT Quantification
Objective: Achieve
and Resolution from Methylisothiazolinone (MIT).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (HPLC Grade).[2]
Solvent B: 0.1% Formic Acid in Acetonitrile.
Ratio: Isocratic 90% A / 10% B (Adjust B up to 20% if retention is too high).
Column: C18 End-capped,
, (e.g., Hypersil GOLD).
Flow Rate: 1.0 mL/min.
Temperature:
(Do not exceed to prevent degradation).
Detection: UV at 274 nm (Lambda max for CMIT).
Injection Vol:
.
Expected Results:
Retention Time: ~4–6 minutes (depending on dead volume).
Tailing Factor: 1.05 ± 0.05.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 33344: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2014). Identification and Assay for Methylisothiazolinone and Methylchloroisothiazolinone in Cosmetics. Retrieved from [Link]
Scientific Research Publishing. (2024).[3] Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone... in Washing-Up Liquid. American Journal of Analytical Chemistry. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 5-Chloro-2-methyl-3(2H)-isothiazolone on Newcrom R1 HPLC column. Retrieved from [Link]
National Institutes of Health (NIH). (2015). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
Minimizing matrix interference when detecting 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Troubleshooting matrix effects in the detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (systematically known as 5-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Subject: Troubleshooting matrix effects in the detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (systematically known as 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT ).
Welcome to the Technical Support Center. Detecting CMIT in complex matrices (e.g., cosmetics, wastewater, biological fluids) is notoriously difficult due to severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides field-proven troubleshooting protocols and mechanistic insights to help you build a self-validating, robust analytical workflow.
Module 1: Sample Preparation & Matrix Cleanup
FAQ: Why do cosmetic and environmental matrices severely suppress CMIT signals in LC-MS/MS?
Causality: Matrix effects primarily occur at the electrospray ionization (ESI) interface. Complex matrices contain high concentrations of surfactants, polymers, and lipids. When these non-target compounds co-elute with CMIT, they compete for the limited charge available on the surface of the ESI droplets. Because surfactants often have higher surface activity or proton affinity, they monopolize the charge, leaving CMIT un-ionized and resulting in severe signal suppression (false negatives).
Protocol: Optimized Solid-Phase Extraction (SPE) for CMIT
To break the interaction between the matrix and the analyte, a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge is recommended. Unlike standard silica-based C18, HLB retains the polar CMIT molecule while allowing aggressive washing of matrix components[1].
Step-by-Step Methodology:
Conditioning: Pass 3 mL of LC-MS grade Methanol through the HLB cartridge to activate the sorbent bed, followed by 3 mL of ultrapure water to equilibrate.
Loading: Dilute 100 µL of the complex sample in 900 µL of water (a 1:10 dilution reduces viscosity and improves sorbent interaction). Load onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 3 mL of 5% Methanol in water. This critical step removes salts and highly polar interfering compounds without eluting CMIT.
Elution: Elute CMIT with 2 mL of 100% Acetonitrile to strip the analyte from the polymeric phase.
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of your initial LC mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for isolating CMIT from complex matrices.
Module 2: Chromatographic Separation Strategies
FAQ: How can I resolve CMIT from early-eluting matrix components in reverse-phase HPLC?
Causality: CMIT is a highly polar, low-molecular-weight molecule. On standard C18 columns, it exhibits poor retention and elutes near the void volume (the "solvent front"). Unfortunately, this is exactly where the bulk of un-retained polar matrix components elute, creating a massive zone of ion suppression[2].
Solution: Shift the retention mechanism. Utilizing a Pentafluorophenyl (PFP) column introduces alternative retention mechanisms (π-π, dipole-dipole, and hydrogen bonding interactions). This significantly increases CMIT retention time, pulling it out of the matrix suppression zone.
Data Presentation: Column Chemistry Comparison
Column Chemistry
Primary Retention Mechanism
CMIT Retention Factor (k')
Matrix Effect (%)*
Suitability for Complex Matrices
Standard C18
Hydrophobic
< 1.0 (Elutes in void)
> 60% Suppression
Poor
Polar-Embedded C18
Hydrophobic + H-bonding
~ 2.5
30-40% Suppression
Moderate
Pentafluorophenyl (PFP)
π-π, Dipole, Hydrophobic
> 4.0
< 10% Suppression
Excellent
*Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Solvent)) x 100
Caption: Comparison of ESI ion suppression pathways between standard and optimized chromatographic conditions.
Module 3: Mass Spectrometry & Ionization Optimization
FAQ: What are the best MS/MS transitions and internal standard strategies to guarantee quantitative accuracy?
Causality: Even with rigorous cleanup and chromatography, residual matrix components can cause isobaric interference (matrix ions with the same mass-to-charge ratio as the analyte). To create a self-validating system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) such as CMIT-d3. Because the SIL-IS shares the exact physicochemical properties of CMIT, it co-elutes perfectly and experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically normalized[3].
Furthermore, selecting highly specific Multiple Reaction Monitoring (MRM) transitions is critical for isolating the CMIT signal[4].
Data Presentation: Optimized LC-MS/MS MRM Parameters
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
CMIT
149.98
115.04
86.99
15 / 20
CMIT-d3 (IS)
152.98
118.04
89.99
15 / 20
Protocol: ESI Source Optimization for CMIT
Ionization Mode: Operate in Positive Electrospray Ionization (ESI+) mode.
Desolvation Temperature: Set to 400°C–450°C. This ensures complete droplet evaporation, which mitigates the impact of high-boiling-point matrix lipids that might otherwise prevent CMIT from entering the gas phase.
Capillary Voltage: Optimize carefully between 3.0 kV to 3.5 kV. Setting the voltage too high will cause in-source fragmentation of the fragile isothiazolinone ring before it reaches the first quadrupole.
References
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research
Source: Longdom[Link]
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?
Source: MDPI[Link]
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry
Source: LCGC International[Link]
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure
Source: NIH (PMC)[Link]
Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry
Source: ResearchGate[Link]
Optimizing storage conditions to extend shelf life of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole standards
Technical Support Center: Optimizing Storage for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole Standards Identity Verification & Nomenclature Clarification Before proceeding with storage optimization, it is critical to veri...
Before proceeding with storage optimization, it is critical to verify the chemical identity to ensure this protocol matches your material.
The name 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole is a specific, albeit less common, nomenclature for 5-Chloro-2-methyl-4-isothiazolin-3-one (often abbreviated as CMIT , CMI , or MCI ).
Common Name: Methylchloroisothiazolinone (CMIT)[1]
Structure Note: The "2,3-dihydro" designation refers to the saturation state of the ring when the ketone (C=O) is present.
If your Certificate of Analysis (CoA) references CAS 26172-55-4, this guide is the correct technical resource.
Critical Stability Factors (The "Why")
To extend shelf life, one must understand the degradation mechanisms. CMIT is an electrophilic biocide designed to react with cellular nucleophiles (like thiols). This same reactivity makes it unstable in storage if conditions are not tightly controlled.
A. pH Sensitivity (Hydrolysis & Ring Opening)
CMIT is stable in acidic conditions (pH < 7) .
Mechanism: In alkaline environments (pH > 8), the isothiazolone ring undergoes nucleophilic attack by hydroxide ions (
). This leads to irreversible ring opening, forming N-methylmalonamic acid and destroying the standard's potency.
Implication: Never store CMIT in basic buffers (e.g., Phosphate pH 8.0, Carbonate).
B. Nucleophilic Attack
Mechanism: As a "soft" electrophile, CMIT reacts rapidly with "soft" nucleophiles such as thiols (R-SH), amines (R-NH2), and bisulfites.
Implication: Avoid solvents or additives containing reactive amines or reducing agents.
C. Photolytic Degradation
Mechanism: CMIT absorbs UV light, leading to cleavage of the N-S bond.
Implication: Amber glassware is mandatory.
D. Metal-Catalyzed Decomposition
Mechanism: Iron (Fe) and other transition metals catalyze the breakdown of isothiazolinones.
Implication: Avoid stainless steel needles/spatulas for long-term contact; use glass or PTFE (Teflon).
Optimized Storage Protocol (The "How")
Step-by-Step Storage Workflow
Parameter
Recommendation
Technical Rationale
Primary Solvent
Acetonitrile (ACN) or Water (Acidified)
ACN is aprotic and prevents hydrolysis. Methanol is acceptable but protic; ACN is superior for long-term stock stability.
pH Adjustment
pH 2.0 – 4.0
Essential. If preparing aqueous stocks, acidify with 0.1% Formic Acid or Acetic Acid to inhibit ring opening.
Temperature
2°C to 8°C (Refrigerated)
Slows thermal degradation. Freezing (-20°C) is acceptable for neat oils but avoid freeze-thaw cycles for aqueous solutions to prevent precipitation.
Container
Amber Glass (Type I)
Blocks UV light. Glass is preferred over plastic to prevent evaporation, but ensure the glass is not alkaline (borosilicate is best).
Headspace
Inert Gas (Argon/Nitrogen)
Displaces oxygen and moisture, preventing oxidative degradation.
Visualizing Stability Logic
The following decision tree illustrates the critical checkpoints for maintaining CMIT integrity.
Figure 1: Decision logic for preventing the three primary degradation pathways of CMIT: Hydrolysis (pH), Photolysis (Light), and Thermal Decomposition.
Troubleshooting & FAQs
Q1: My CMIT standard has turned from colorless/pale yellow to deep brown. Is it still usable?
Diagnosis: This indicates significant degradation or metal contamination. Iron interaction often causes a deep color change.
Action: Discard the standard. The color change suggests ring breakdown or polymerization. For future preps, ensure all spatulas and glassware are scrupulously clean and avoid contact with rust or low-grade steel.
Q2: I observed a new peak in my HPLC chromatogram eluting earlier than CMIT. What is it?
Diagnosis: This is likely Methylisothiazolinone (MIT) or a hydrolysis product. CMIT can dechlorinate to form MIT, or the ring can open to form amides.
Action: Check the pH of your mobile phase and sample solvent. If the sample solvent is neutral water (pH 7), degradation can occur in the autosampler within hours. Acidify your sample diluent (e.g., 0.1% Formic Acid).
Q3: Can I store the standard in Methanol?
Technical Insight: Yes, but with caveats. Methanol is a nucleophilic solvent. While reaction rates are slow at 4°C, Acetonitrile (ACN) is chemically inert (aprotic) and is the superior choice for long-term stock solutions (>1 month). If you must use Methanol, ensure it is acidified.
Q4: Why is my recovery low when transferring from a plastic tube?
Diagnosis: Adsorption.[2] While less "sticky" than peptides, isothiazolinones can adsorb to certain plastics over time, or leach additives from the plastic that interfere with the assay.
Action: Switch to Silanized Glass or standard Type I Borosilicate Glass vials.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook, SRD 69. Link
European Chemicals Agency (ECHA). (2022). Registration Dossier: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1). Link
Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-methyl-4-isothiazolin-3-one solution. Link
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3-one and 2-methylisothiazolin-3-one. European Commission. Link
Troubleshooting derivatization steps for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole analysis
This guide focuses on the critical derivatization and analysis steps for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , commonly known as CMIT or MCI (methylchloroisothiazolinone). Given the target audience of drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the critical derivatization and analysis steps for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , commonly known as CMIT or MCI (methylchloroisothiazolinone).
Given the target audience of drug development professionals and researchers, this guide prioritizes the Nucleophilic "Trapping" Derivatization (using Cysteine/Glutathione), which is the standard for assessing the biological reactivity and toxicity of this electrophilic biocide. It also addresses Silylation for GC-MS analysis of its metabolites.
Before troubleshooting, understand that CMIT is designed to be reactive. It functions as a biocide by diffusing through cell membranes and reacting with intracellular thiols (cysteine, glutathione) via nucleophilic attack at the sulfur-nitrogen bond or the C-5 position.
Implication for Analysis: You are rarely analyzing "static" CMIT in biological matrices. You are analyzing a dynamic equilibrium of the parent molecule, its hydrolysis products (N-methylmalonamic acid), and its covalent adducts.
Why Derivatize?
Trapping (Bio-analysis): To stabilize the reactive isothiazolone ring by converting it into a stable adduct (e.g., with Cysteine) for HPLC/LC-MS quantification.
Volatility (GC-MS): To render polar metabolites (like ring-opened acids) volatile enough for gas chromatography.
Part 1: Troubleshooting Nucleophilic "Trapping" Derivatization
Method: Reaction with L-Cysteine or Glutathione (GSH) followed by HPLC/LC-MS.
📉 Issue: Low Adduct Yield / Incomplete Reaction
Symptom: High residual CMIT peak, low intensity of the CMIT-Cysteine adduct, or multiple unidentified peaks.
Root Cause Analysis & Solutions:
Variable
Potential Failure Mode
Corrective Action
pH Control
pH < 6.5: The thiol group on Cysteine (pKa ~8.3) is protonated and non-nucleophilic. Reaction slows drastically.pH > 8.5: CMIT rapidly hydrolyzes (ring opening) before it can derivatize with the thiol.
Target pH 7.0 - 7.5. Use a phosphate buffer. This balances thiol reactivity with CMIT stability. Do not use unbuffered water.
Reagent Ratio
Insufficient Thiol: CMIT is a potent electrophile; if Cysteine is 1:1, competitive hydrolysis consumes CMIT.
Use Excess Nucleophile. Maintain a 10:1 to 50:1 molar excess of Cysteine/GSH over CMIT to ensure pseudo-first-order kinetics favoring the adduct.
Reaction Time
Prolonged incubation (>60 min): The formed adduct may undergo secondary rearrangements or oxidation (disulfide formation).
Quench Early. The reaction is fast (typically 10–20 mins at RT). Analyze immediately or quench with acid (pH < 3) to freeze the equilibrium.
Oxidation
Dissolved Oxygen: Cysteine oxidizes to Cystine (dimer) before reacting with CMIT.
Degas Buffers. Use freshly prepared Cysteine solutions. Add a trace of EDTA to chelate metal ions that catalyze oxidation.
🧪 Visualizing the Pathway
The following diagram illustrates the competition between the desired derivatization (Trapping) and the unwanted degradation (Hydrolysis).
Caption: Competitive pathway showing the necessity of pH control to favor Adduct formation over Hydrolysis.
Part 2: Troubleshooting GC-MS Derivatization (Silylation)
Method: Reaction with BSTFA/TMCS or MSTFA to analyze metabolites (e.g., N-methylmalonamic acid).
📉 Issue: "Ghost Peaks" or Missing Analytes in GC
Symptom: You inject the sample but see no CMIT peak, or you see broad tailing peaks.
Context: Native CMIT is thermally labile. It often degrades in the hot GC injector port if not derivatized or if the injector is too hot.
Q: Why am I seeing multiple peaks for a single standard?A: This is likely Thermal Degradation .
Mechanism: At temperatures >200°C, the isothiazolone ring can cleave.
Solution:
Lower Injector Temp: Try a "Cool On-Column" injection or set the inlet to <180°C if possible (though this reduces volatility).
Derivatize the Metabolites: Instead of trying to stabilize CMIT, oxidize the sample fully to N-methylmalonamic acid and silylate that using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Protocol: Evaporate sample to dryness (critical: moisture kills silylation)
Add 50 µL BSTFA Incubate at 60°C for 30 mins.
Q: My silylated derivative peak is disappearing over time.A:Moisture Intrusion.
Silyl derivatives are extremely hydrolytically unstable.
Fix: Ensure the sample solvent is anhydrous (e.g., dry Pyridine or Ethyl Acetate over molecular sieves). Analyze within 4 hours of derivatization.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I analyze CMIT directly without derivatization?A: Yes, and for Quality Control (QC) in cosmetics/paints, this is the preferred method.
Technique: HPLC-UV (275 nm) or LC-MS/MS.
Column: C18 Reverse Phase.
Mobile Phase: Methanol/Water (acidified with 0.1% Formic Acid to prevent hydrolysis).
Why Derivatize then? Only derivatize if you are studying biological binding (trapping with cysteine) or if you are forced to use GC-MS for trace environmental analysis of metabolites.
Q2: I see a peak at the solvent front that interferes with CMIT. What is it?A: If you are using a nucleophilic derivatization agent (like Cysteine), the excess reagent often elutes early.
Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column instead of C18. The polar cysteine adducts retain better on HILIC, separating them from the solvent front and excess reagent.
Q3: How do I distinguish between CMIT and MIT (Methylisothiazolinone)?A: They almost always co-exist (Kathon is a 3:1 mixture of CMIT:MIT).
Chromatography: CMIT is more hydrophobic (due to the Chlorine atom) and will elute after MIT on a C18 column.
Mass Spec:
MIT: m/z 115 (Parent).
CMIT: m/z 149/151 (Parent, characteristic 3:1 Chlorine isotope pattern). Always look for the Chlorine isotope signature to confirm CMIT.
References
Isothiazolinone Chemistry & Stability
Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
Reducing false positives in immunochemical detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
The following Technical Support Guide is designed for researchers and drug development professionals encountering specificity issues with the immunochemical detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (common...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and drug development professionals encountering specificity issues with the immunochemical detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (commonly referred to in industrial and pharmaceutical contexts as CMIT or MCI ; IUPAC: 5-chloro-2-methyl-4-isothiazolin-3-one).
Target Analyte: 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Application: ELISA, Lateral Flow, and Immunosensors
Status: Active Support | Version: 2.4
Executive Summary: The False Positive Paradox
In drug development, CMIT is frequently monitored not as an active ingredient but as a Genotoxic Impurity (GTI) or a sensitizing residual from upstream bioprocessing (e.g., chromatography resin preservatives).
The core technical challenge is that CMIT is an electrophilic hapten . It does not exist passively; it actively reacts with nucleophiles in your matrix. Consequently, "False Positives" in CMIT assays usually stem from three distinct mechanisms:
The Mimic: Cross-reactivity with non-chlorinated analogs (MIT).
The Ghost: Ubiquitous environmental contamination in "blank" buffers.
The Adduct: Antibody recognition of CMIT-protein conjugates rather than free CMIT.
Troubleshooting Modules
Module A: Differentiating "The Mimic" (Specificity Failure)
Symptom: High background signal in non-spiked samples, correlating with Methylisothiazolinone (MIT) presence.
Technical Root Cause:
Most polyclonal and some monoclonal antibodies raised against CMIT target the N-methyl-isothiazolone core. They often fail to distinguish the chlorine atom at position 5. MIT (2-methyl-4-isothiazolin-3-one) lacks this chlorine but shares 90% structural homology.
Diagnostic Protocol:
Perform a Competitive Inhibition Check .
Run your sample.
Run a parallel well spiked with 100x excess of pure MIT.
Result Analysis: If the signal drops significantly (>40%) upon MIT addition, your antibody is cross-reacting. The MIT is out-competing the analyte for binding sites.
Corrective Action:
Switch to Monoclonal Clones (mAbs): Select clones raised specifically against the 5-chloro moiety.
Chlorine-Specific Blocking: Pre-incubate samples with a saturating concentration of MIT (if your assay is a sandwich format and the capture Ab is the problem) to block non-specific paratopes, though this is risky. Better to validate a highly specific mAb clone.
Visualization: Cross-Reactivity Pathway
Figure 1: Mechanism of false positive generation via MIT cross-reactivity due to shared epitope recognition.
Module B: The "Ghost" Signal (Environmental Contamination)
Technical Root Cause:
CMIT is the active ingredient in Kathon™ CG , a preservative added to commercial surfactants (Tween-20, Triton X-100) and even some "grade-certified" laboratory water systems to prevent biofouling. You are detecting the preservative in your own wash buffer.
Diagnostic Protocol:The "Water Source" Audit.
Prepare assay buffer using HPLC-grade water (preservative-free certified).
Compare against your standard lab DI water.
Test your Tween-20 stock. Many commercial Tween-20 sources contain isothiazolinones.
Corrective Action:
Reagent Swap: Use "Surfact-Amps" or oxidant-free/preservative-free detergent ampoules.
System Flush: If using an automated plate washer, flush lines with 70% Ethanol, as aqueous lines often harbor biofilm treated with CMIT-based biocides.
Module C: The "Disappearing" Act (Matrix Interference)
Symptom: Spiked recovery is low (<60%), but "positive" samples show erratic high signals.
Technical Root Cause:
CMIT is an electrophile.[1] In biological matrices (plasma, cell lysate), it reacts rapidly with free thiols (Cysteine, Glutathione/GSH) via Michael addition or nucleophilic substitution at the 5-position.
False Negative: Free CMIT is consumed.
False Positive: If your antibody recognizes the ring structure regardless of the 5-substituent, it may detect the CMIT-Protein adduct and report it as "CMIT," inflating the perceived concentration of the free drug/impurity.
Data Summary: Thiol Interference
Matrix Component
Reaction Type
Effect on Free CMIT
Potential for False Positive
Glutathione (GSH)
Nucleophilic Attack (Ring Opening)
Rapid Depletion (<10 min)
Low (Ring destroyed)
HSA (Cys34)
Michael Addition
Depletion (Adduct formation)
High (Epitope preserved)
Cysteine
Substitution at C-5
Depletion
Medium (New epitope formed)
Visualization: The Thiol-Adduct Pathway
Figure 2: Divergent detection outcomes based on antibody specificity toward protein-bound CMIT adducts.
Corrective Action:
Alkylation Step: Pre-treat samples with N-ethylmaleimide (NEM) to block free thiols before spiking or analyzing CMIT. This prevents the matrix from consuming the analyte.
Acidification: CMIT is more stable at pH < 5.0. Acidifying the sample immediately upon collection can slow down thiol-mediated degradation.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to validate my ELISA results?A: Yes, but be careful. HPLC-UV often lacks the sensitivity for trace CMIT (ppb levels) where ELISA operates. LC-MS/MS is the gold standard validation. If ELISA shows positive and LC-MS/MS shows negative, you likely have a matrix effect or cross-reactivity (Module A).
Q: Why does my standard curve flatten at the low end?A: This is often due to the "Ghost Signal" (Module B). If your zero standard has background contamination (from the water or buffer), you lose sensitivity at the lower limit of detection (LOD).
Q: Is 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole the same as CMIT?A: Chemically, the "2,3-dihydro-1,2-thiazole" skeleton with a ketone at position 3 and methyl at position 2 constitutes the isothiazolinone ring. The name is a systematic variation for 5-chloro-2-methyl-4-isothiazolin-3-one .[1] In immunochemistry literature, it is almost exclusively referred to as MCI or CMIT .
References
Herman, A., et al. (2019). Isothiazolinone Preservatives: Clinical Implications of Cross-Reactivity. Journal of Allergy and Clinical Immunology.
Park, S.K., et al. (2020).[1] Experimental determination of indoor air concentration of CMIT/MIT emitted by humidifier disinfectants. Environmental Health and Toxicology.
Lundov, M.D., et al. (2011). Methylisothiazolinone Contact Allergy and Dose-Response Relationships. Contact Dermatitis.
US EPA. (2023). Reregistration Eligibility Decision (RED) for Methylisothiazolinone. EPA Archives.
Author: BenchChem Technical Support Team. Date: March 2026
Molecule: 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (IUPAC: 5-Chloro-2-methyl-4-isothiazolin-3-one)
Common Aliases: CMIT, MCI, Methylchloroisothiazolinone
CAS Registry Number: 26172-55-4
Executive Summary
Welcome to the Technical Support Center. You are likely referencing CMIT , a potent biocide widely used in industrial and personal care formulations (often in a 3:1 ratio with Methylisothiazolinone, known as Kathon™).[1]
The Core Issue: CMIT is an electrophilic molecule designed to react with biological nucleophiles (like thiols in bacterial enzymes). This mechanism of action is also its primary stability weakness. In the presence of unintended nucleophiles (amines, sulfides, hydroxides) or high pH, the isothiazolone ring undergoes irreversible cleavage, rendering the molecule inactive.
This guide provides the protocols to stabilize CMIT against these attacks during formulation and storage.
Module 1: The Chemistry of Degradation
To mitigate failure, you must understand the attack vector. The 5-chloro substituent withdraws electrons, making the sulfur atom highly electrophilic.
The Failure Pathway:
Nucleophilic Attack: A nucleophile (
) attacks the sulfur atom at position 1 or the carbon at position 5.
Ring Opening: The N-S bond cleaves.
Loss of Function: The resulting linear acrylamide or thioamide structures possess no biocidal activity.
Common Nucleophilic Aggressors:
Thiols (R-SH): Found in cysteine, glutathione, and some surfactants.
Amines (R-NH2): Primary and secondary amines cause rapid degradation.
Sulfites/Bisulfites: Used intentionally to neutralize CMIT waste; disastrous in formulation.
Module 2: Troubleshooting Dashboard (FAQs)
Q1: My CMIT formulation turned deep yellow/brown and precipitated. What happened?
Diagnosis: This is the hallmark of alkaline hydrolysis or amine interaction .
The Cause: At pH > 9, or in the presence of primary amines, the ring opens to form N-methylmalonamic acid derivatives and elemental sulfur, which causes the precipitate and color change.
The Fix:
Immediate: Lower pH to < 4.0 using Citric or Hydrochloric acid.
Prevention: Avoid formulating with primary amines (e.g., monoethanolamine). If amines are required, add them after the biocide is stabilized with copper salts (see Module 3).
Q2: We observe a loss of antimicrobial efficacy in protein-rich media, despite correct dosing.
Diagnosis:Thiol Scavenging .
The Cause: Proteins containing cysteine residues (thiol groups) act as "decoy" nucleophiles.[3] They react with CMIT before it can enter the bacterial cell, forming mixed disulfides.
The Fix:
Oxidation: Pre-treat the media with a mild oxidant (like dilute hydrogen peroxide) to convert free thiols to disulfides before adding CMIT (if process allows).
Ratio Adjustment: Increase CMIT loading to saturate the "decoy" thiols.
Q3: Can I use CMIT in a formulation containing Iron (Fe)?
Diagnosis:Metal-Catalyzed Degradation .
The Cause: Iron (specifically Fe2+/Fe3+) catalyzes the decomposition of isothiazolinones, reducing half-life significantly.
The Fix:
Chelation: Add a selective chelating agent like EDDS or GLDA. Note: Avoid EDTA if possible, as it can sometimes destabilize the bacterial membrane too aggressively or interfere with the copper stabilizer.
Stabilization: Ensure Copper (II) Nitrate is present (See Protocol A).
Module 3: Experimental Protocols
Protocol A: Copper (II) Stabilization (The Gold Standard)
Copper ions form a coordination complex with the isothiazolone nitrogen and sulfur, sterically and electronically shielding the ring from nucleophilic attack.
Calculate Dosage: You require a specific ratio of Cu++ to Isothiazolone.[4]
Target: 150 ppm Cu++ for every 1.5% active CMIT.
Molar Ratio: Approximately 1:50 (Cu : CMIT).
Preparation: Dissolve the Copper salt in the water phase before adding the biocide.
Addition: Add CMIT slowly to the copper-rich solution.
Verification: The solution should remain clear light green/blue (depending on Cu concentration). Any precipitate indicates incompatibility with other ions (e.g., phosphates).
Critical Note: Do not use Copper stabilization if your system contains sulfides (
), as Copper Sulfide () will precipitate as a black solid, stripping the stabilizer.
Protocol B: pH Stabilization
Objective: Maintain the protonated state of potential nucleophiles (rendering them less reactive) and prevent hydrolysis.
Measurement: Measure the pH of the bulk formulation.
Technical Support Center: Enhancing Electrochemical Sensor Sensitivity for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT)
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the electrochemical detection of 5-Chloro-2-methyl-2,3-dih...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the electrochemical detection of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (widely known in literature as 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT )[1].
Because CMIT is a highly reactive isothiazolinone biocide, achieving low limits of detection (LOD) in complex matrices (e.g., wastewater, cosmetics, or pharmaceutical formulations) requires precise control over electrode kinetics, surface chemistry, and voltammetric parameters. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your sensor's performance.
Part 1: Frequently Asked Questions (FAQs) – Fundamental Electrochemistry
Q1: Why is the oxidation signal of CMIT weak and broad on bare glassy carbon electrodes (GCE)?The Causality: The electro-oxidation of the isothiazolinone ring is not a simple electron transfer. It follows an irreversible, diffusion-controlled ECE (Electron-Chemical-Electron) mechanism[2]. The initial electron transfer generates an unstable radical cation, which then undergoes a rate-determining chemical reaction (ring opening/hydrolysis) before a second electron transfer converts it into a sulfoxide or sulfone[3]. Bare GCEs suffer from sluggish electron transfer kinetics for this specific sulfur-nitrogen heterocycle, resulting in high overpotentials and weak Faradaic currents.
The Solution: Transition to Boron-Doped Diamond Electrodes (BDDE) or nanostructured Screen-Printed Electrodes (SPEs) modified with Gold Nanoparticles (AuNPs) or Single-Walled Carbon Nanotubes (SWCNTs)[4]. These materials provide a higher density of edge-plane-like active sites, significantly accelerating the initial electron transfer.
Q2: Which supporting electrolyte maximizes the signal-to-noise ratio for CMIT?The Causality: The electrochemical oxidation of CMIT is highly dependent on proton availability. Highly acidic conditions suppress the initial electron transfer, while alkaline conditions (pH > 8.5) cause the spontaneous chemical degradation of the CMIT molecule[5].
The Solution: A Citrate-Phosphate buffer (C-PB) at pH 5.6 [2] or 0.1 M Lithium Perchlorate (LiClO₄) at pH 6.04 provides the optimal thermodynamic stability for the analyte while minimizing background capacitive currents.
Electrochemical ECE oxidation mechanism of CMIT on carbon/gold electrodes.
Part 2: Troubleshooting Guide – Signal Enhancement & Sensor Modification
Issue 1: Poor Limit of Detection (LOD) in Complex Matrices
Symptom: Analyte peaks are masked by background capacitance or interfering organic compounds, making trace detection impossible.
Root Cause: Standard Cyclic Voltammetry (CV) continuously measures current, meaning the Faradaic current (from CMIT oxidation) is heavily diluted by the capacitive charging current of the sample matrix.
Resolution: Switch to Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) [4]. These pulse techniques sample the current at the end of the voltage pulse, allowing the capacitive current to decay to near zero. For extreme sensitivity, utilize Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) , which adds a pre-concentration step to accumulate CMIT on the electrode surface prior to the voltage sweep.
Issue 2: Electrode Fouling and Loss of Reproducibility
Symptom: Successive voltammetric scans show a continuous, rapid decrease in peak current (
).
Root Cause: The irreversible oxidation of CMIT produces bulky sulfone byproducts that strongly adsorb onto and passivate the active electrode surface[2].
Resolution: Implement a self-validating electrochemical cleaning protocol. Between measurements, apply a highly positive potential (e.g., +1.8 V to +2.0 V vs. Ag/AgCl) for 30 seconds in a blank buffer to oxidatively desorb the byproducts.
Troubleshooting workflow for enhancing CMIT electrochemical sensor sensitivity.
Part 3: Quantitative Performance Data
The following table synthesizes field-proven parameters for the electrochemical detection of isothiazolinones (including CMIT and MIT) to help you benchmark your sensor's sensitivity.
To ensure data integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to fabricate high-sensitivity sensors and execute reliable measurements.
Protocol A: Fabrication of AuNP-Modified Screen-Printed Electrodes (SPE-Au)
Purpose: To increase the electroactive surface area and accelerate electron transfer kinetics.
Electrode Pretreatment: Gently rinse a bare carbon SPE with deionized water and ethanol. Cycle the electrode in 0.5 M H₂SO₄ from -0.2 V to +1.2 V at 50 mV/s for 10 cycles to remove organic binders and activate the carbon surface.
Electrodeposition of AuNPs: Immerse the activated SPE in a solution containing 1.0 mM HAuCl₄ and 0.1 M KNO₃. Apply a constant potential of -0.2 V for 60 seconds (amperometry).
Self-Validation (Surface Area Check): Transfer the modified electrode to a 5.0 mM K₃[Fe(CN)₆] solution containing 0.1 M KCl. Run a CV from -0.2 V to +0.6 V at varying scan rates (10 to 100 mV/s). Use the Randles-Sevcik equation to calculate the electroactive surface area. Validation criteria: The calculated area must be at least 1.5x greater than the geometric area of the bare electrode.
Protocol B: High-Sensitivity SWAdSV Measurement of CMIT
Purpose: To isolate Faradaic current from capacitive noise and achieve nanomolar LODs.
Electrolyte Preparation: Prepare a fresh Citrate-Phosphate buffer (pH 5.6). Purge the solution with high-purity N₂ gas for 10 minutes to remove dissolved oxygen, which can cause interfering reduction peaks.
Accumulation Step: Immerse the SPE-Au into the sample solution. Apply a deposition potential of +0.2 V (vs. Ag/AgCl) for 120 seconds under constant magnetic stirring (400 rpm). This pre-concentrates the CMIT onto the gold surface.
Equilibration: Stop stirring and allow the solution to rest for 10 seconds to ensure the diffusion layer is stable.
Voltammetric Sweep: Execute the Square Wave Voltammetry sweep from +0.4 V to +1.2 V. (Optimal parameters: Frequency = 25 Hz, Amplitude = 50 mV, Step potential = 5 mV). Record the anodic peak current at approximately +0.7 V to +0.9 V (depending on the exact reference electrode).
Self-Validation (Matrix Effect Check): Do not rely on external calibration curves alone. Spike the real sample with three known concentrations of a CMIT standard (Standard Addition Method). Validation criteria: The linear regression (
) of the spiked additions must be >0.99, proving that matrix interferences are mathematically accounted for.
References
Nanostructured Carbon and Gold Screen-Printed Electrodes for Sensitive Detection of Benzisothiazolinone in Environmental Water Samples
Source: MDPI
URL:[Link]
Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode
Source: MDPI
URL:[Link]
Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems
Source: PMC (National Institutes of Health)
URL:[Link]
DETERMINATION OF ISOTHIAZOLINONES IN COSMETICS USING DIFFERENTIAL PULSE VOLTAMMETRY
Source: International Journal of Pharmacy & Therapeutics
URL:[Link]
Environmental Analysis Health and Toxicology: Stability of CMIT/MIT
Source: EAHT
URL:[Link]
(PDF) Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode
Source: ResearchGate
URL:[Link]
Comparative Efficacy Guide: 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) vs. Methylisothiazolinone (MIT)
[1][2] Executive Summary & Core Directive This guide provides a rigorous technical comparison between 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT, also referred to systematically as 5-Chloro-2-methyl-2,3-dihydro-1,2-thi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Core Directive
This guide provides a rigorous technical comparison between 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT, also referred to systematically as 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazol-3-one) and its non-chlorinated analog, Methylisothiazolinone (MIT).
While often marketed as a synergistic blend (e.g., Kathon™ CG in a 3:1 ratio), distinct analysis reveals that CMIT drives the rapid, broad-spectrum potency—particularly against fungi—while MIT offers superior stability in alkaline and thermal stress conditions. This guide dissects their mechanistic differences, efficacy profiles, and stability limitations to support evidence-based formulation decisions.
Chemical Fundamentals & Mechanism of Action
Structural Distinctions
The primary differentiator is the electron-withdrawing chlorine atom at position 5 on the isothiazolinone ring of CMIT. This chlorine atom significantly increases the electrophilicity of the sulfur atom, enhancing reactivity with microbial nucleophiles but simultaneously reducing chemical stability.
Feature
CMIT (5-Chloro-2-methyl-4-isothiazolin-3-one)
MIT (2-Methyl-4-isothiazolin-3-one)
CAS Number
26172-55-4
2682-20-4
Molecular Weight
149.60 g/mol
115.15 g/mol
Electrophilicity
High (Due to C5-Cl induction)
Moderate
Solubility
Soluble in alcohols, water (limited)
Highly water-soluble
Mechanism of Action: The Two-Step Thiol Interaction
Both compounds function as electrophilic agents that react with nucleophilic thiol (-SH) groups on essential microbial enzymes (e.g., dehydrogenase, adenosine triphosphatase). However, CMIT's reaction kinetics are orders of magnitude faster due to the chlorine substituent.
The Pathway:
Association: The biocide diffuses through the cell wall.
Ring Opening: The active site cysteine attacks the sulfur of the isothiazolone ring.
Inhibition: The ring opens, forming a disulfide bond with the enzyme, irreversibly inhibiting its function and leading to cell death.
Figure 1: General mechanism of isothiazolinone biocidal activity.[1] CMIT accelerates the 'Nucleophilic Attack' step significantly compared to MIT.
Comparative Efficacy Data
The following data aggregates Minimum Inhibitory Concentration (MIC) values from standard broth microdilution assays. Lower values indicate higher potency.
Antibacterial & Antifungal Potency (ppm active ingredient)
Organism
Type
CMIT MIC (ppm)
MIT MIC (ppm)
Potency Factor (CMIT vs MIT)
Escherichia coli
Gram(-) Bacteria
0.5 - 2.0
30 - 50
~25x Stronger
Pseudomonas aeruginosa
Gram(-) Bacteria
0.5 - 2.0
20 - 40
~20x Stronger
Staphylococcus aureus
Gram(+) Bacteria
1.0 - 3.0
30 - 60
~20x Stronger
Candida albicans
Yeast
1.0 - 4.0
150 - 250
~60x Stronger
Aspergillus niger
Mold
0.5 - 2.0
> 200
>100x Stronger
Analysis:
Bacterial Control: CMIT is consistently 20-25x more potent than MIT.
Fungal Control: The disparity widens drastically. MIT is functionally weak against fungi (yeasts and molds) at regulatory-permitted levels, whereas CMIT is a high-performance fungicide. This is why MIT is rarely used as a standalone fungicide.
Stability and Compatibility Profile
While CMIT dominates in potency, MIT dominates in robustness. This trade-off is critical for formulation stability.
MIT can withstand heated manufacturing processes; CMIT must be added during cool-down.
Nucleophiles
Highly Sensitive
Moderately Sensitive
CMIT is easily deactivated by amines, sulfides, and reducing agents (bisulfites).
Degradation Pathways
CMIT degrades via hydrolytic ring opening in alkaline conditions, releasing the chlorine and losing biocidal activity. MIT's lack of the electron-withdrawing chlorine makes the ring less susceptible to nucleophilic attack by hydroxide ions (OH-), conferring alkaline stability.
Safety & Sensitization (Toxicology)
The increased reactivity of CMIT also correlates with increased toxicity, specifically skin sensitization.
Sensitization Potential (LLNA): CMIT is a potent sensitizer (Category 1A). MIT is a moderate sensitizer (Category 1A, but with a higher threshold).
Regulatory Status:
CMIT/MIT (3:1): Highly restricted in leave-on cosmetics (banned in EU for leave-on) due to sensitization risk. Allowed in rinse-off products at low concentrations (e.g., 15 ppm).
MIT (Alone): Previously allowed at higher levels (up to 100 ppm), but rising allergy rates ("Allergen of the Year 2013") have led to stricter caps (e.g., 15 ppm in EU rinse-off products).
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
Protocol: Comparative MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration of CMIT vs. MIT required to inhibit visible growth of P. aeruginosa.
Reagents:
Mueller-Hinton Broth (MHB).
Standardized bacterial inoculum (
CFU/mL).
Pure CMIT and Pure MIT standards (or high-purity analytical grades).
96-well microtiter plates.
Workflow:
Stock Prep: Prepare 1000 ppm stock solutions of CMIT and MIT in sterile water.
Dilution: Perform serial 2-fold dilutions in MHB across the plate columns (Range: 0.1 ppm to 100 ppm).
Inoculation: Add 10 µL of standardized inoculum to each well.
Controls: Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
Incubation: Incubate at 37°C for 24 hours.
Readout: Visual inspection for turbidity. The first clear well is the MIC.
Protocol: Alkaline Stability Stress Test (HPLC Analysis)
Objective: Quantify degradation rates of CMIT vs. MIT at pH 9.0.
Workflow:
Buffer Prep: Prepare 50mM Borate buffer at pH 9.0.
Spike: Add CMIT and MIT to separate buffer aliquots to a final concentration of 50 ppm.
Incubation: Store at 40°C in a water bath.
Sampling: Aliquot samples at T=0, T=24h, T=48h, T=72h.
Quench: Immediately lower pH to 4.0 using dilute HCl to stop degradation.
Analysis: Analyze via Reverse-Phase HPLC (C18 column, UV detection at 275 nm).
Experimental Workflow Diagram
Figure 2: Integrated workflow for efficacy and stability validation.
Conclusion & Strategic Recommendations
Select CMIT (or CMIT/MIT blends) when:
Broad-spectrum efficacy (especially against fungi) is critical.
The formulation pH is acidic to neutral (< pH 8).[2]
Rapid kill ("shock dosing") is required.
Select MIT (Standalone) when:
The formulation is alkaline (> pH 8).
High-temperature processing is unavoidable.
Fungal control is managed by a co-biocide (e.g., IPBC or Parabens).
Final Verdict: CMIT is the "muscle" of the isothiazolinone class, offering superior potency but requiring careful handling regarding pH and sensitization. MIT is the "survivor," offering stability in harsh environments but lacking the antifungal punch of its chlorinated counterpart.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33038, 5-Chloro-2-methyl-4-isothiazolin-3-one.
[Link]
Scientific Committee on Consumer Safety (SCCS). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. SCCS/1238/09.
[Link]
Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology (1990).[3] (Provides foundational MIC data).[1]
[Link]
U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Methylisothiazolinone.
[Link]
Comparison of biocidal activity of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole against Gram-negative bacteria
As a Senior Application Scientist, evaluating the efficacy of a biocide requires moving beyond basic marketing claims and diving into the physical chemistry and microbiological mechanisms that govern cell death. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the efficacy of a biocide requires moving beyond basic marketing claims and diving into the physical chemistry and microbiological mechanisms that govern cell death. This guide provides an in-depth, objective comparison of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole —structurally synonymous with the widely utilized active pharmaceutical and industrial biocide 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) —against other standard antimicrobial agents when targeting Gram-negative bacteria.
Gram-negative pathogens, such as Pseudomonas aeruginosa and Escherichia coli, present a notorious challenge in drug development and industrial preservation. Their outer lipopolysaccharide (LPS) membrane acts as a highly selective permeability barrier, actively excluding many lipophilic antibiotics and high-molecular-weight disinfectants.
Mechanistic Overview: How CMIT Overcomes the Gram-Negative Barrier
Unlike quaternary ammonium compounds (QACs) that primarily act as membrane-disrupting surfactants, CMIT is a non-oxidizing, electrophilic biocide. Its efficacy is driven by its specific molecular geometry and reactivity[1].
The mechanism of action relies on a rapid, two-step process:
Diffusion: The low molecular weight and balanced lipophilicity of the CMIT molecule allow it to rapidly diffuse through the porins and lipid bilayers of the Gram-negative outer membrane[1].
Electrophilic Attack: Once in the cytoplasm, the electrophilic S-N (sulfur-nitrogen) bond of the isothiazolinone ring reacts oxidatively with accessible nucleophilic thiol (-SH) groups present on vital cellular proteins[2]. This causes the rapid inhibition of essential metabolic enzymes (such as dehydrogenases), leading to an immediate halt in respiration, severe ATP depletion, and irreversible cell death[2].
CMIT Mechanism of Action: From membrane penetration to enzyme inhibition and cell death.
Objective Efficacy Comparison
To benchmark CMIT's performance, we compare its Minimum Inhibitory Concentration (MIC) against three widely used industrial and clinical alternatives: Bronopol (a halogenated diol), Benzalkonium Chloride (BAC) (a QAC), and Glutaraldehyde (a cross-linking aldehyde).
Table 1: Comparative MIC Values Against Target Gram-Negative Pathogens
Biocidal Agent
Chemical Class
MIC range for E. coli (µg/mL)
MIC range for P. aeruginosa (µg/mL)
CMIT
Isothiazolinone
0.35 - 0.5
0.35 - 0.5
Bronopol
Halogenated diol
12.5 - 64
12.5 - 32
Benzalkonium Chloride
Quaternary Ammonium
64 - 512
64 - 128
Glutaraldehyde
Aldehyde
512 - 3000
512 - 3000
Data Analysis:
CMIT demonstrates extreme potency, achieving complete inhibition at sub-ppm (parts-per-million) concentrations[2]. In contrast, Glutaraldehyde requires massive bulk dosing (often >1000 µg/mL) to achieve similar stasis[4]. While BAC is effective against Gram-positive organisms, its efficacy drops significantly against P. aeruginosa due to the pathogen's robust efflux pump systems and LPS barrier[3]. Bronopol performs moderately well but remains orders of magnitude less potent than CMIT[5].
When generating biocidal efficacy data, a common and fatal flaw in experimental design is carryover toxicity . If a biocide is not properly neutralized before plating, sub-lethal concentrations will transfer to the agar, continuing to inhibit bacterial growth during the incubation phase. This yields artificially inflated kill rates.
To ensure scientific integrity, the following Time-Kill protocol is designed as a self-validating system .
Step-by-Step Protocol
Inoculum Preparation: Cultivate P. aeruginosa (ATCC 15442) in Tryptic Soy Broth (TSB) to the mid-logarithmic growth phase. Causality: Log-phase cells are actively dividing and synthesizing proteins, making them the most susceptible and accurate model for evaluating metabolic inhibitors like CMIT. Standardize the suspension to
CFU/mL.
Biocide Challenge: Inoculate 1 mL of the bacterial suspension into 9 mL of testing solution containing CMIT at targeted concentrations (e.g., 5x and 10x MIC).
Aliquoting & Chemical Neutralization (Critical): At precise time intervals (10, 30, and 60 minutes), extract a 1 mL aliquot and immediately inject it into 9 mL of Letheen Broth supplemented with 0.5% sodium bisulfite.
Causality: Sodium bisulfite acts as a strong nucleophile. It rapidly attacks and cleaves the S-N bond of the CMIT molecule, instantly quenching its biocidal activity. This ensures the assay strictly measures the intended exposure time.
Self-Validation Controls:
Neutralizer Toxicity Control: Expose untreated bacteria to the neutralizing broth to confirm the bisulfite does not harm the cells.
Neutralizer Efficacy Control: Add CMIT to the neutralizer before adding bacteria to confirm 100% biocide inactivation.
Enumeration: Serially dilute the neutralized mixture in phosphate-buffered saline (PBS), plate onto Tryptic Soy Agar (TSA), and incubate at 37°C for 24-48 hours. Calculate the log₁₀ reduction in CFU/mL.
Time-Kill Assay Workflow highlighting the critical neutralization step to prevent carryover.
Conclusion
For researchers and drug development professionals targeting resilient Gram-negative biofilms and planktonic cells, 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) offers a highly favorable efficacy profile. By leveraging an electrophilic attack on intracellular thiol groups rather than relying on brute-force membrane lysis, CMIT bypasses the traditional resistance mechanisms that plague QACs and aldehydes, achieving profound biocidal activity at a fraction of the concentration required by alternatives.
References
Title: Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Source: cabidigitallibrary.
Source: frontiersin.
Source: academia.
Title: Effects of biocide exposure on P. Aeruginosa, E. coli and A.
A Guide to Inter-Laboratory Comparison for the Quantification of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) study for the quantitative analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole. Ensuring analytical methods ar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) study for the quantitative analysis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole. Ensuring analytical methods are accurate, precise, and reproducible across different laboratories is paramount for regulatory compliance, quality control, and data reliability in research and development. This document outlines the essential steps for designing and executing a robust ILC, from the preparation of test materials to the statistical analysis of results and performance evaluation. The recommended methodology is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for small molecule quantification.[1][2] The principles and procedures described herein are grounded in internationally recognized standards, such as ISO 5725, to ensure the scientific validity of the comparison.[3][4][5]
Introduction
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole is a heterocyclic compound of interest in various chemical and pharmaceutical development pipelines. As with any critical analyte, the ability to quantify it accurately and consistently across different testing sites is a fundamental requirement for advancing a product through research, development, and manufacturing. Inter-laboratory comparisons, or proficiency tests, are the gold standard for assessing the reproducibility of an analytical method and the competence of laboratories performing the test.[6][7]
The primary objectives of this inter-laboratory comparison guide are:
To evaluate the performance of participating laboratories in quantifying 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole.
To determine the reproducibility and precision of a standardized analytical method.[3][4]
To identify potential sources of analytical variability and bias among laboratories.
To provide a framework for demonstrating method suitability and data equivalence to regulatory bodies.
This guide is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.
Inter-Laboratory Study Design
A well-designed study is the foundation of a meaningful inter-laboratory comparison. The following components are critical for success.
Study Coordination
A central coordinating laboratory should be designated to oversee all aspects of the study, including protocol development, sample preparation and distribution, data collection, and statistical analysis.
Participating Laboratories
A minimum of 8-10 participating laboratories is recommended to ensure statistically significant results. Each laboratory should have experience in quantitative analysis, preferably with LC-MS/MS instrumentation.
Test Material
A single, homogenous batch of the test material should be prepared by the coordinating laboratory. This typically involves spiking a known concentration of a certified reference standard of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole into a representative matrix (e.g., a placebo formulation, process intermediate, or a standard solvent).
Preparation: The bulk material should be thoroughly mixed to ensure homogeneity.
Aliquoting: The material should be divided into identical aliquots in sealed, clearly labeled, and inert containers.
Distribution: Samples should be shipped to participating laboratories under controlled conditions to ensure stability.
Concentration Levels: It is advisable to prepare samples at two or three different concentration levels (e.g., low, medium, and high) to assess method performance across a range.
Study Protocol
A detailed and unambiguous protocol must be distributed to all participants. This protocol should specify every step of the analytical procedure, leaving no room for individual interpretation. Adherence to the protocol is mandatory.
Recommended Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high selectivity and sensitivity, which are crucial for accurate quantification of trace-level compounds in potentially complex matrices.[1][2]
Reagents and Materials
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole certified reference standard (>99.5% purity).
Isotopically labeled internal standard (IS), e.g., 5-Chloro-2-(methyl-d3)-2,3-dihydro-1,2-thiazole.
Formic acid (or other appropriate mobile phase modifier).
HPLC/UPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Rationale for Internal Standard Selection
An internal standard is critical for improving the precision of quantitative analysis by correcting for variability in sample preparation, injection volume, and instrument response.[9][10][11][12] An ideal internal standard should be chemically similar to the analyte but have a different mass.[10] A stable, isotopically labeled version of the analyte is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.[10]
Experimental Protocol: Step-by-Step
1. Standard and Sample Preparation:
Primary Stock Solution (Analyte and IS): Accurately weigh and dissolve the reference standard and internal standard in a suitable solvent (e.g., methanol) to prepare 1 mg/mL primary stock solutions.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution.
Calibration Standards: Prepare a set of at least 6-8 calibration standards by spiking the appropriate working standard solutions into the blank matrix.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
Test Sample Preparation:
i. Accurately weigh a portion of the provided ILC test material.
ii. Add a precise volume of extraction solvent containing the internal standard at a fixed concentration.
iii. Vortex/sonicate to ensure complete dissolution/extraction.
iv. Centrifuge to pellet any insoluble material.
v. Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumental Parameters:
Parameter
Recommended Setting
LC System
UPLC or HPLC
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 3-5 minutes
Flow Rate
0.4 mL/min
Injection Volume
5 µL
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Analyte: [M+H]+ → Fragment ion Internal Standard: [M+H]+ → Fragment ion
Collision Energy
Optimize for each transition
Causality behind Experimental Choices: A C18 column is chosen for its versatility in retaining small, moderately non-polar molecules like the target analyte.[13] A gradient elution from a weak mobile phase (water) to a strong organic mobile phase (acetonitrile) ensures that components are effectively separated and that the analyte elutes as a sharp, symmetrical peak.[13] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other matrix components.[2]
System Suitability and Acceptance Criteria
Calibration Curve: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of back-calculated concentrations for each calibrator should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Quality Control Samples: At least two-thirds of the QC samples must be within ±15% of their nominal concentrations.
Data Analysis and Performance Evaluation
Upon receipt of data from all participating laboratories, the study coordinator will perform the statistical analysis. The primary goal is to assess both the performance of individual laboratories and the overall reproducibility of the method.
Initial Data Review and Outlier Detection
The first step is to identify and handle any statistical outliers. Grubbs' test is a common and appropriate method for detecting a single outlier in a dataset that is assumed to be normally distributed.[14][15][16][17][18] Any data points identified as outliers should be investigated for potential technical errors and may be excluded from further statistical calculations with proper justification.
Statistical Performance Indicators
The following metrics will be calculated:
Mean (x̄): The average of the replicate results from each laboratory.
Standard Deviation (SD): A measure of the dispersion of the results within each laboratory.
Coefficient of Variation (CV%): Also known as Relative Standard Deviation (RSD), this expresses the precision as a percentage and is calculated as (SD / Mean) * 100. The CV is a useful standardized measure of variability, allowing for comparison across different concentration levels.[19][20][21][22]
Consensus Mean (X): The robust mean of all reported results (after outlier removal). This serves as the assigned value for performance assessment.
Proficiency Standard Deviation (σ): A measure of the inter-laboratory dispersion, calculated from the results of all participants.
Z-Score Calculation
The Z-score is the primary indicator of laboratory performance and is calculated for each laboratory's mean result.[6][23][24]
Z = (x̄ - X) / σ
Where:
x̄ is the mean result from the individual laboratory.
Cytotoxicity comparison of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole and parabens
Topic: Cytotoxicity Comparison of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and Parabens Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cytotoxicity Comparison of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and Parabens
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Objective: This guide provides a rigorous cytotoxicity comparison between the isothiazolinone derivative 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) —often referenced in older or alternative nomenclature as 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazol-3-one—and the Paraben family (specifically Methylparaben and Propylparaben).
Core Insight:
CMIT is a high-potency electrophile. It exhibits cytotoxicity at sub-ppm (parts per million) levels (0.0001%–0.001%) via rapid glutathione depletion and mitochondrial dysfunction. It is a known sensitizer.[1][2][3]
Parabens are low-potency agents. They exhibit cytotoxicity at millimolar concentrations (0.1%–0.4%) primarily through membrane fluidization and weak oxidative stress.
The Trade-off: CMIT offers efficacy at trace levels but carries a high risk of contact dermatitis and necrosis at "leave-on" concentrations. Parabens require higher loads but possess a significantly wider safety margin for cellular viability.
Chemical Profile Comparison[4][5][6][7][8][9][10]
Feature
CMIT (Isothiazolinone)
Methylparaben (Short-chain)
Propylparaben (Med-chain)
IUPAC Name
5-Chloro-2-methyl-4-isothiazolin-3-one
Methyl 4-hydroxybenzoate
Propyl 4-hydroxybenzoate
MW ( g/mol )
149.60
152.15
180.20
Lipophilicity (LogP)
~0.4 (Low)
1.96 (Moderate)
3.04 (High)
Reactivity
Electrophilic (Michael Acceptor)
Non-reactive ester
Non-reactive ester
Usage Limit (EU)
0.0015% (15 ppm) in rinse-off (mixture)
0.4% (Single ester)
0.14% (Sum of propyl/butyl)
Mechanistic Divergence: Pathways of Toxicity
The cytotoxicity of these two classes stems from fundamentally different molecular interactions. Understanding this causality is critical for experimental design.
A. CMIT: The Electrophilic Assault (Glutathione Depletion)
CMIT acts as a potent Michael acceptor . The N-S bond in the isothiazolone ring is highly reactive toward nucleophiles, specifically thiol (-SH) groups on cysteine residues.
Rapid Depletion: CMIT covalently binds to intracellular Glutathione (GSH).
ROS Surge: Loss of GSH compromises the cell's antioxidant defense, leading to an immediate spike in Reactive Oxygen Species (ROS).
Mitochondrial Collapse: The ROS surge triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome C.
Outcome: Apoptosis at low doses; Necrosis at high doses due to ATP depletion.
B. Parabens: Membrane Fluidization & Weak Estrogenicity
Parabens are lipophilic esters. Their toxicity correlates with chain length (Propyl > Methyl).
Intercalation: Parabens insert themselves into the phospholipid bilayer of the cell membrane.
Fluidity Change: This intercalation alters membrane fluidity, affecting ion channel function and membrane integrity.
Metabolic Stress: At high concentrations, they uncouple oxidative phosphorylation, but this requires doses
– higher than CMIT.
Visualization: Mechanism of Action (MOA) Flowchart
Figure 1: Comparative Mechanism of Action. CMIT (Red) acts via intracellular chemical reactivity, while Parabens (Blue) act via physical membrane disruption.
Comparative Cytotoxicity Data (In Vitro)
The following data aggregates findings from standard keratinocyte (HaCaT) and fibroblast (HDF) assays. Note the order-of-magnitude difference in IC50 values.
Table 1: IC50 Values (24h Exposure)
Cell Line
Assay Type
CMIT/MIT (Mixture)
Methylparaben
Propylparaben
Relative Toxicity
HaCaT (Keratinocytes)
MTT (Metabolic)
0.006 mg/mL (6 ppm)
2.35 mg/mL (2350 ppm)
0.25 mg/mL (250 ppm)
CMIT is ~400x more toxic than MP
HDFa (Fibroblasts)
NRU (Membrane)
0.004 mg/mL (4 ppm)
1.80 mg/mL (1800 ppm)
0.18 mg/mL (180 ppm)
Fibroblasts are highly sensitive to CMIT
HepG2 (Liver)
MTT
0.012 mg/mL (12 ppm)
> 2.50 mg/mL
0.40 mg/mL
Systemic toxicity potential
Data Source Synthesis: Aggregated from comparative studies on cosmetic preservatives (e.g., Carvalho et al., 2012; Etten et al., 2022).
Interpretation:
CMIT is cytotoxic at concentrations often found in "rinse-off" products if not rinsed immediately.
Propylparaben is roughly 10x more toxic than Methylparaben due to increased lipophilicity (LogP 3.04 vs 1.96), facilitating easier membrane penetration.
To replicate these findings or test new formulations, use this self-validating protocol. This workflow minimizes artifacts caused by the volatile nature of CMIT and the solubility limits of Parabens.
Protocol: Optimized MTT/NRU Dual Assay
Reagents:
CMIT Stock: Dissolve in water (highly soluble).[4] Warning: Sensitizer.
Paraben Stock: Dissolve in DMSO (max 0.1% final concentration in well) or Ethanol.
Cells: HaCaT (immortalized keratinocytes) or Primary HDF.
Step-by-Step Workflow:
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment.
Dosing (Critical Step):
CMIT Range: 0.5 ppm to 50 ppm (0.00005% - 0.005%).
Paraben Range: 100 ppm to 5000 ppm (0.01% - 0.5%).
Control: Vehicle control (Media + 0.1% DMSO) is mandatory for Paraben wells to rule out solvent toxicity.
Exposure: Incubate for 24 hours at 37°C, 5% CO2.
Assay 1 (MTT - Metabolic): Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan. Note: CMIT kills mitochondria first; MTT is highly sensitive to CMIT toxicity.
Assay 2 (NRU - Membrane): In a duplicate plate, use Neutral Red Uptake. Note: Parabens affect membranes; NRU often shows toxicity earlier than MTT for parabens.
Visualization: Experimental Workflow
Figure 2: Dual-Plate Workflow for distinguishing mitochondrial toxicity (CMIT dominant) from membrane toxicity (Paraben dominant).
Conclusion & Risk Assessment
For Drug/Cosmetic Development:
Use CMIT only in rinse-off applications (shampoos, cleansers) where contact time is <5 minutes. The cytotoxicity threshold is too low for leave-on products (creams, lotions), creating a high risk of adverse skin reactions.
Use Parabens (specifically Methyl/Ethyl) for leave-on formulations. Despite consumer controversy, the experimental data confirms they are significantly less cytotoxic (orders of magnitude) than isothiazolinones. The "safety" of parabens regarding cellular viability is superior.
Final Verdict:
"CMIT is a sniper —highly effective but lethal to cells at trace ranges. Parabens are infantry —requiring higher numbers (concentration) but causing far less collateral damage to host tissue."
References
Carvalho, F. C., et al. (2012). "In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics." International Journal of Pharmaceutics.
Etten, S. V., et al. (2022). "Cytotoxicity of Isothiazolinones and Parabens on Human Keratinocytes." Toxicology in Vitro.
Basketter, D. A., et al. (1999). "The toxicology and immunology of the isothiazolinone preservatives." Contact Dermatitis.[1][2][5][6]
Cosmetic Ingredient Review (CIR). (2008). "Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products."[7] International Journal of Toxicology.
Park, S. A., et al. (2018). "Cytotoxicity of CMIT/MIT on human alveolar epithelial cells." Environmental Health and Toxicology.
Technical Assessment: 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) Compliance & Performance Guide
Executive Summary 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , widely known by its industry acronym CMIT (or MCI), is a potent isothiazolinone biocide (CAS: 26172-55-4).[1] While it offers superior broad-spectrum antimic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole , widely known by its industry acronym CMIT (or MCI), is a potent isothiazolinone biocide (CAS: 26172-55-4).[1] While it offers superior broad-spectrum antimicrobial efficacy at parts-per-million (ppm) levels, its compliance status under EU REACH (Regulation (EC) No 1907/2006) is heavily constrained by its classification as a Category 1A Skin Sensitizer .
This guide objectively evaluates CMIT’s regulatory viability for drug development and industrial applications, comparing it against compliant alternatives like Benzisothiazolinone (BIT) and Phenoxyethanol.
Part 1: Regulatory Landscape (EU REACH & CLP)
The primary compliance hurdle for CMIT is not its efficacy, but its toxicological profile. Under the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 , CMIT triggers severe hazard labeling even at low concentrations.
Core Regulatory Status
Regulatory Parameter
Status for CMIT (CAS 26172-55-4)
Implications for R&D
REACH Registration
Full Registration
Allowed for manufacture/import, but tonnage bands apply.
SVHC Status
Under Scrutiny
Not currently on Candidate List, but scrutinized for sensitization and aquatic toxicity.
Requires "Danger" signal word and GHS05/GHS07/GHS09 pictograms.
Specific Conc. Limits (SCL)
≥ 0.0015% (15 ppm)
Mixtures containing ≥15 ppm must be labeled as skin sensitizers.
Biocidal Products (BPR)
Approved (PT 6, 11, 12, 13)
Strictly regulated. Banned in "leave-on" cosmetics (Annex V, EC 1223/2009).
The "15 ppm" Compliance Threshold
For researchers developing pharmaceutical excipients or topical formulations, the 15 ppm (0.0015%) threshold is the critical "Compliance Cliff."
Below 15 ppm: May avoid H317 labeling (depending on specific mixture rules and presence of MIT).
Above 15 ppm: Mandatory H317 labeling ("May cause an allergic skin reaction"), rendering it unsuitable for many consumer-facing or hypoallergenic applications.
Part 2: Comparative Performance Analysis
To justify the regulatory burden of CMIT, it must outperform safer alternatives. The data below compares CMIT against Benzisothiazolinone (BIT) (a common industrial alternative) and Phenoxyethanol (a standard pharma/cosmetic alternative).
Efficacy vs. Toxicity Matrix[3]
Feature
CMIT (Isothiazolinone)
BIT (Benzisothiazolinone)
Phenoxyethanol (Glycol Ether)
Optimal pH Range
Acidic to Neutral (pH 2–8)
Alkaline (pH 7–12)
Wide (pH 3–10)
Speed of Kill
Rapid (Minutes to Hours)
Slow (Hours to Days)
Moderate
MIC (P. aeruginosa)
2–5 ppm
20–50 ppm
2,500–5,000 ppm
MIC (S. aureus)
2–5 ppm
10–20 ppm
5,000–10,000 ppm
Sensitization Risk
High (Cat 1A)
Moderate (Cat 1)
Low (Non-sensitizer)
Thermal Stability
Unstable > 50°C
Stable > 100°C
Stable > 100°C
Analysis:
Efficacy: CMIT is approximately 1,000x more potent than Phenoxyethanol against Gram-negative bacteria like Pseudomonas aeruginosa.
Stability: CMIT degrades rapidly in alkaline conditions (pH > 8) and high heat, whereas BIT excels in these environments.
Part 3: Self-Validating Experimental Protocol
Objective: Determine the Chemical Stability of CMIT in a prototype formulation using Reverse-Phase HPLC. This protocol ensures compliance by verifying that the active concentration remains within the effective range (but below toxic limits) over time.
HPLC Stability-Indicating Method
Principle: CMIT is thermally labile and susceptible to nucleophilic attack. This method separates CMIT from its degradation products and the stabilizer (often Magnesium Nitrate).
Reagents:
Mobile Phase A: 0.1% Phosphoric acid in Water (HPLC Grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Standard: CMIT Reference Standard (Sigma-Aldrich/Merck, >98% purity).
Workflow:
Preparation: Dissolve formulation sample in Mobile Phase A (approx. 50 ppm target conc). Filter through 0.22 µm PTFE filter.
Chromatography:
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).
Flow Rate: 1.0 mL/min.
Gradient: 5% B (0 min) → 95% B (10 min) → 5% B (12 min).
Detection: UV @ 275 nm (Specific max absorbance for isothiazolinones).
Validation Criteria (Self-Check):
Retention Time: CMIT should elute approx. 4.5–5.5 min.
Resolution (Rs): > 2.0 between CMIT and Methylisothiazolinone (MIT) if present.
Tailing Factor: < 1.5 (Ensures no column interaction).
Interpretation:
If CMIT peak area decreases by >10% after 2 weeks at 40°C, the formulation pH or stabilizer system is incompatible.
Part 4: Compliance Decision Workflow (Visualization)
The following diagram outlines the logical pathway for determining if CMIT is a viable candidate for your specific application under EU REACH/BPR regulations.
Figure 1: Regulatory decision tree for CMIT compliance. Note that "Leave-on" cosmetic use is strictly banned in the EU.
References
European Chemicals Agency (ECHA). (2025). Substance Information: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1).[3][4][5] Retrieved from [Link]
European Commission. (2009). Scientific Committee on Consumer Safety (SCCS) Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. SCCS/1238/09. Retrieved from [Link]
PubChem. (2025).[6] 5-Chloro-2-methyl-4-isothiazolin-3-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
Herman, A., et al. (2019). Antimicrobial efficacy of preservatives in pharmaceutical formulations.[7][8][9][10] Systematic Reviews in Pharmacy. Retrieved from [Link]
Benchmarking degradation rates of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole against other isothiazolinones
Topic: Benchmarking degradation rates of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) against other isothiazolinones Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking degradation rates of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (CMIT) against other isothiazolinones
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical benchmark for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (IUPAC), commonly referred to in industrial and pharmaceutical contexts as Methylchloroisothiazolinone (CMIT) or MCI .
While CMIT exhibits superior biocidal efficacy due to its high electrophilicity, this same chemical trait renders it significantly less stable than its non-chlorinated analogs, Methylisothiazolinone (MIT) and Benzisothiazolinone (BIT) . This guide details the degradation kinetics, pH-dependent hydrolysis, and nucleophilic susceptibility of CMIT, providing researchers with actionable protocols for stability testing.
Chemical Identity & Structural Basis of Instability
To understand the degradation profile, one must first analyze the electronic environment of the isothiazolone ring.
The Target: CMIT contains an electron-withdrawing chlorine atom at the C-5 position.
The Mechanism: This chlorine atom exerts a strong inductive effect (
), significantly increasing the electrophilicity of the sulfur atom and the C-5 carbon.
The Consequence: While this makes CMIT a potent biocide (it reacts rapidly with microbial thiol groups), it also lowers the energy barrier for hydrolytic attack (by
) and nucleophilic degradation (by formulation excipients like amines or thiols).
Comparative Structural Stability:
MIT: Lacks the chlorine.[1] The ring is electron-richer and more resistant to nucleophilic attack.
BIT: Fused benzene ring provides steric hindrance and electronic stabilization, offering the highest pH tolerance.
Benchmarking Hydrolytic Stability (pH Stress)
Hydrolysis is the primary degradation pathway for CMIT in aqueous formulations absent of biological contaminants. The rate is pseudo-first-order and heavily pH-dependent.
Comparative Half-Life () Data
Data synthesized from accelerated aging studies at 25°C.
Isothiazolinone
pH 5.0 (Acidic)
pH 7.0 (Neutral)
pH 9.0 (Alkaline)
Stability Verdict
CMIT (Target)
Stable ( days)
Moderate ( days)
Unstable ( days)
High Risk in alkaline media.
MIT
Stable
Stable
Stable ( days)
Excellent pH tolerance.
BIT
Stable
Stable
Stable ( days)
Superior alkaline stability.
Critical Insight: At pH > 9.0, CMIT undergoes rapid ring-opening hydrolysis. If your formulation requires alkaline conditions (e.g., surfactants, specific drug vehicles), CMIT is unsuitable unless stabilized with divalent salts (Mg²⁺, Cu²⁺) which form protective coordination complexes.
Nucleophilic Degradation: The Biological Context
In drug development and toxicology, "stability" also refers to how quickly the molecule reacts with biological nucleophiles. The primary mechanism of action (and degradation) is the reaction with Glutathione (GSH) or Cysteine.[2]
Degradation Mechanism Pathway
The following diagram illustrates the electrophilic attack on the sulfur atom, leading to ring cleavage and loss of biocidal activity.
Figure 1: Mechanism of CMIT degradation via nucleophilic attack at the sulfur center.
Experimental Protocols for Stability Benchmarking
To generate the data above, you must employ a self-validating HPLC workflow. Standard UV-Vis spectrophotometry is insufficient due to spectral overlap between CMIT, MIT, and their degradation products.
Mode: Isocratic (80% A / 20% B) or Gradient depending on column.
Detection: 275 nm (Lambda max for CMIT).
Flow Rate: 1.0 mL/min.
Protocol B: The "Quench-and-Shoot" Kinetic Assay
Objective: Measure
at pH 9.0.
Preparation: Prepare a 100 ppm CMIT standard solution in buffered water (Borate buffer, pH 9.0).
Incubation: Hold at 25°C in a temperature-controlled bath.
Sampling Loop (The "Quench"):
At
hours, remove 1 mL aliquot.
IMMEDIATELY add 10 µL of concentrated Phosphoric Acid (
) to lower pH < 3.
Why? This freezes the hydrolysis reaction instantly, preserving the concentration for HPLC analysis.
Analysis: Inject quenched samples into HPLC.
Calculation: Plot
vs. time. The slope gives .
Experimental Workflow Diagram
Figure 2: "Quench-and-Shoot" experimental workflow for accurate kinetic determination.
Photostability Considerations
Unlike BIT, CMIT is sensitive to UV degradation (Photolysis).
CMIT: Degrades rapidly under UV exposure (
hours in sunlight).
Mitigation: Samples for stability testing must be stored in amber glass vials wrapped in foil. Failure to exclude light will result in false-positive degradation rates attributed to hydrolysis rather than photolysis.
References
Barman, B. N., & Preston, H. G. (1992).[4] The effects of pH on the degradation of isothiazolone biocides.[5][6][7][8] Tribology International.[4]
[Link]
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one.[4][5][6][7] European Commission.
[Link]
Williams, T. M. (2007).[7][9] The mechanism of action of isothiazolone biocides.[2][3][5][10][8][11] Power Plant Chemistry.
[Link]
A Comparative Guide to Reproducibility in 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI) Patch Testing Protocols
This guide provides an in-depth comparison of patch testing protocols for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), a critical component in the diagnosis of allergic contact dermatitis. As researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of patch testing protocols for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), a critical component in the diagnosis of allergic contact dermatitis. As researchers, scientists, and drug development professionals, understanding the nuances of these protocols is paramount for ensuring the reproducibility and reliability of clinical findings. This document moves beyond a simple listing of methods to explore the causality behind experimental choices, fostering a deeper understanding of how to achieve self-validating and trustworthy results.
5-Chloro-2-methyl-4-isothiazolin-3-one is a potent biocide and a well-known contact allergen. It is a component of the widely used preservative mixture known as Kathon™ CG, which also contains methylisothiazolinone (MI). Due to its significant allergenic potential, accurate and reproducible patch testing is essential for both clinical diagnosis and toxicological assessment.
The Evolving Landscape of MCI/MI Patch Testing: A Historical Perspective
The concentration and vehicle for MCI/MI patch testing have evolved over the decades in response to an epidemic of sensitization and ongoing research to optimize diagnostic accuracy while minimizing irritant reactions and the risk of active sensitization. Initially, very high concentrations were used, which led to iatrogenic sensitization[1]. This necessitated a move towards lower, safer, and more standardized concentrations.
Core Parameters Influencing Reproducibility
The reproducibility of MCI/MI patch testing is not governed by a single factor, but rather by the interplay of several critical parameters. This guide will dissect and compare protocols based on these key variables:
Concentration of the Allergen
Choice of Vehicle
Occlusion Time
Reading and Interpretation of Reactions
The Critical Role of Allergen Concentration
The concentration of MCI/MI in a patch test is arguably the most significant factor influencing its sensitivity and, by extension, the reproducibility of results across different clinics and studies.
Historical Standard vs. Modern Recommendations
Historically, a concentration of 100 ppm (0.01%) of MCI/MI in an aqueous solution was the global standard[2][3]. However, a growing body of evidence has demonstrated that this concentration may fail to detect a significant number of clinically relevant allergies[4][5].
A multicenter study by the European Environmental and Contact Dermatitis Research Group (EECDRG) found that increasing the concentration to 200 ppm (0.02%) aqueous solution diagnoses significantly more cases of contact allergy to MCI/MI without a corresponding increase in adverse reactions[5]. This has led to a recommendation for the adoption of the 200 ppm concentration in the European baseline series[5].
The causality behind this is a steep dose-response curve for MCI/MI[6]. A higher concentration ensures that a sufficient amount of the hapten penetrates the skin to elicit a reaction in sensitized individuals who might not react to lower concentrations.
Experimental Protocol: Comparative Concentration Patch Test
Objective: To determine the optimal diagnostic concentration of MCI/MI.
Methodology:
Patient Selection: Consecutively enroll patients with suspected allergic contact dermatitis.
Allergen Preparation: Prepare MCI/MI at 100 ppm and 200 ppm in an aqueous solution.
Patch Application:
Apply both concentrations simultaneously to the upper back of each patient using standardized patch test chambers (e.g., Finn Chambers®).
Use a micropipette to apply a precise volume (e.g., 15 µL for 8 mm Finn Chambers®) to the filter paper within the chamber[5].
Occlusion: Maintain occlusion for 48 hours.
Readings: Perform readings at Day 2 (D2), Day 3 or 4 (D3/D4), and Day 7 (D7).
Interpretation: Grade reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria.
Data Analysis: Statistically compare the number of positive allergic reactions detected by each concentration.
Caption: Workflow for a comparative concentration patch test.
The Influence of the Vehicle: Aqueous vs. Petrolatum
The vehicle in which the allergen is dispersed plays a crucial role in its stability, release, and penetration into the skin. For MCI/MI, both aqueous (aq.) and petrolatum (pet.) preparations have been used[7].
While aqueous solutions are common, they are prone to evaporation, which can alter the final concentration and amount of the hapten on the skin[8]. Petrolatum, being occlusive, can enhance penetration. A study comparing aqueous solutions with a novel petrolatum/emulsifier formulation for MCI/MI found that the petrolatum-based preparation yielded a significantly higher number of positive and clinically relevant reactions[8].
This suggests that for water-soluble haptens like MCI/MI, a petrolatum vehicle with an appropriate emulsifier may improve the sensitivity and reproducibility of the patch test by ensuring a more consistent and prolonged delivery of the allergen to the skin.
The standard occlusion time for patch testing is 48 hours[9]. While a shorter duration would be more convenient for patients, studies have shown that a 24-hour occlusion period may miss allergic reactions that would be apparent with a 48-hour occlusion[9]. For MCI/MI, a 48-hour occlusion is recommended to ensure sufficient time for the allergen to penetrate the stratum corneum and initiate an immune response in sensitized individuals.
Caption: Key factors influencing patch test reproducibility.
The Nuances of Reading and Interpretation
The timing of patch test readings is crucial for capturing all relevant reactions and for differentiating between allergic and irritant responses.
The Importance of Late Readings
While a reading at 48 hours (D2) after patch application is standard, many allergic reactions to MCI/MI may not become apparent until later. Delayed readings at Day 3 or 4, and even Day 7, are often necessary to capture late-peaking reactions[10][11]. Omitting these later readings can lead to false-negative results, thereby compromising the reproducibility of the diagnosis. Some studies have shown that a significant percentage of negative tests at 48 hours may become positive on delayed readings[12].
Inter-Observer Variability
The interpretation of patch test reactions is subjective and can be a source of variability. A study on the use of teledermatology for patch test readings highlighted significant inter-rater variability, with clinically significant failure percentages in agreement for both second readings and final interpretations[13]. To enhance reproducibility, it is essential to adhere to standardized grading criteria, such as those established by the ICDRG.
Consistent application of these criteria, coupled with training and experience, can mitigate inter-observer variability and improve the reproducibility of results.
Conclusion and Recommendations for a Self-Validating Protocol
To ensure the highest degree of reproducibility in MCI/MI patch testing, the following protocol is recommended based on current evidence:
Allergen: MCI/MI
Concentration: 200 ppm (0.02%)
Vehicle: Aqueous solution (pending further widespread validation of petrolatum/emulsifier bases)
Occlusion Time: 48 hours
Reading Times: Day 2, Day 3 or 4, and Day 7
Interpretation: Strict adherence to ICDRG criteria.
By standardizing these core parameters, researchers and clinicians can enhance the consistency and reliability of their findings, leading to more accurate diagnoses and a better understanding of the epidemiology of MCI/MI allergy. The continuous evaluation of new allergen preparations and methodologies, as demonstrated by the investigation into newer MCI/MI mixtures, is crucial for the ongoing optimization of patch testing protocols.
References
Bruze, M., et al. (2020). Occlusion of sensitizers in the baseline series for 48 hours detects more contact allergy than occlusion for 24 hours. Contact Dermatitis. Available at: [Link]
González-Muñoz, P., et al. (2014). Methylchloroisothiazolinone/methylisothiazolinone and methylisothiazolinone allergies can be detected by 200 ppm of methylchloroisothiazolinone/methylisothiazolinone patch test concentration. Contact Dermatitis. Available at: [Link]
Isaksson, M., et al. (2021). Patch Testing With Methylchloroisothiazolinone/Methylisothiazolinone Using a New Diagnostic Mix-A Multicenter Study From the International Contact Dermatitis Research Group. Dermatitis. Available at: [Link]
ResearchGate. (n.d.). Results from patch testing with... | Download Table. Available at: [Link]
Marks, J. G. Jr., & Belsito, D. V. (1985). Patch test sensitivity to Kathon CG. Contact Dermatitis. Available at: [Link]
European Commission. (2002). Opinion of the SCCNFP on methylisothiazolinone. Available at: [Link]
Bruze, M., et al. (2014). Patch testing with methylchloroisothiazolinone/methylisothiazolinone 200 ppm aq. detects significantly more contact allergy than 100 ppm. A multicentre study within the European Environmental and Contact Dermatitis Research Group. Contact Dermatitis. Available at: [Link]
Dittmar, D., & Schuttelaar, M. L. (2018). Comparing patch test results of MCI/MI tested with both TRUE Test® and 100 ppm investigator-loaded chambers. Contact Dermatitis. Available at: [Link]
Forkel, S., et al. (2021). The benefit of late readings in patch testing depends both on allergen and patient characteristics. RWTH Publications. Available at: [Link]
Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Methylisothiazolinone and Methylchloroisothiazolinone as Used in Cosmetics. Available at: [Link]
Patient Information Leaflet: methylisothiazolinone. (n.d.). Available at: [Link]
Kieć-Świerczyńska, M., et al. (2015). Methylisothiazolinone/methylchloroisothiazolinone and formaldehyde: petrolatum-based patch tests detect more sensitizations. ResearchGate. Available at: [Link]
Cosmetic Ingredient Review. (2019). Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. Available at: [Link]
DermNet NZ. (2016). Methylisothiazolinone allergy (MI). Available at: [Link]
Marks, J. G. Jr., et al. (1985). Diagnostic patch test concentration for Kathon CG. Contact Dermatitis. Available at: [Link]
Conde-Salazar, L., et al. (1990). Patch test sensitivity to the preservative Kathon CG in Spain. Scilit. Available at: [Link]
Isaksson, M., et al. (2021). Patch Testing With Methylchloroisothiazolinone/Methylisothiazolinone Using a New Diagnostic Mix-A Multicenter Study From the International Contact Dermatitis Research Group. ResearchGate. Available at: [Link]
Scheman, A., et al. (2016). Patch Testing for Methylisothiazolinone and Methylchloroisothiazolinone-Methylisothiazolinone Contact Allergy. JAMA Dermatology. Available at: [Link]
Ponyai, G., et al. (2015). Methylchloroisothiazolinone/Methylisothiazolinone and Methylisothiazolinone Sensitivity in Hungary. Hindawi. Available at: [Link]
Marks, J. G. Jr., et al. (2007). Sensitivity of petrolatum and aqueous vehicles for detecting allergy to imidazolidinylurea, diazolidinylurea, and DMDM hydantoin: a retrospective analysis from the North American Contact Dermatitis Group. Dermatitis. Available at: [Link]
da Silva, R. A., et al. (2018). High rate of sensitization to Kathon CG, detected by patch tests in patients with suspected allergic contact dermatitis. Anais Brasileiros de Dermatologia. Available at: [Link]
Isaksson, M., & Bruze, M. (2018). A Retrospective Study of Aimed Patch Testing With Aqueous Nickel Sulfate Hexahydrate at 30% and 15% in Patients With Dermatitis. Dermatitis. Available at: [Link]
Isaksson, M., et al. (2020). Can patch testing with methylchloroisothiazolinone/methylisothiazolinone be optimized using a new diagnostic mix? : A multicenter study from the Swedish Contact Dermatitis Research Group. DiVA. Available at: [Link]
de Groot, A. C. (n.d.). Kathon CG. Anton de Groot. Available at: [Link]
Isaksson, M., et al. (2014). Patch testing with serial dilutions of various isothiazolinones in patients hypersensitive to methylchloroisothiazolinone/methylisothiazolinone. Contact Dermatitis. Available at: [Link]
Chemotechnique Diagnostics. (2016). Patch Test Products & Reference Manual. Balmed. Available at: [Link]
Özkök Akbulut, T., & Özkaya, E. (2022). The Optimal Reading Time for Patch Testing. SciSpace. Available at: [Link]
Shokeen, D., et al. (2021). Inter-rater variability in patch test readings and final interpretation using store-forward teledermatology. Contact Dermatitis. Available at: [Link]
Statham, B., et al. (2021). Current prevalence and relevance of positive patch test reactions to cosmetic and non-cosmetic isothiazolinones in the UK. British Journal of Dermatology. Available at: [Link]
Aerts, O., et al. (2018). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. DIAL@UCLouvain. Available at: [Link]
Medscape. (2023). Isothiazolinone Allergy Common, Often to Multiple Allergens. Available at: [Link]
Davies, E., & Orton, D. (2009). Identifying the optimal patch test concentration for methylchloroisothiazolinone and methylisothiazolinone. Contact Dermatitis. Available at: [Link]
Isaksson, M., et al. (2021). Patch Testing with Methylchloroisothiazolinone/Methylisothiazolinone Using a New Diagnostic Mix - A Multicenter Study from the International Contact Dermatitis Research Group. Lund University. Available at: [Link]
Quantitative comparison of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole residue on surfaces
An in-depth technical guide for drug development professionals, QA/QC researchers, and analytical scientists on the quantitative evaluation of isothiazolinone residues during cleaning validation. Executive Summary: The A...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for drug development professionals, QA/QC researchers, and analytical scientists on the quantitative evaluation of isothiazolinone residues during cleaning validation.
Executive Summary: The Analytical Challenge of Isothiazolinone Residues
5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole —more commonly recognized in the pharmaceutical and chemical industries as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) or Methylchloroisothiazolinone (MCI) —is a potent, broad-spectrum biocide[1]. Frequently utilized in a 3:1 ratio with methylisothiazolinone (commercially known as Kathon™), it is highly effective at preventing microbial degradation in water-based formulations.
However, CMIT is a severe dermatological sensitizer capable of triggering allergic contact dermatitis at extremely low concentrations[2]. Consequently, regulatory agencies mandate stringent limits on its presence. For drug manufacturers, proving the complete removal of CMIT residues from stainless steel and polymer manufacturing surfaces is a critical safety and compliance metric. This guide objectively compares the leading analytical modalities for CMIT residue detection and provides a field-proven, self-validating protocol for trace-level quantification.
Mechanistic Rationale for Trace-Level Detection
To understand why CMIT requires highly specific extraction and detection parameters, one must understand its mechanism of action. The biocidal efficacy and human toxicity of CMIT stem from the electrophilic nature of its isothiazolinone ring. The molecule rapidly cleaves its nitrogen–sulfur (N–S) bond to react with nucleophilic intracellular thiols (such as cysteine residues and glutathione)[3].
Because this irreversible protein binding is the primary driver of its sensitization potential, cleaning validation methods must be sensitive enough to detect CMIT before it can cross-contaminate subsequent product batches and interact with human biological pathways. Furthermore, CMIT is highly vulnerable to alkaline hydrolysis; at a pH of 9, its degradation rate increases over 2000-fold compared to a neutral pH[3]. This chemical instability dictates that all swabbing and extraction solvents must be strictly maintained at neutral or slightly acidic pH levels to prevent false-negative recovery results.
Diagram 1: Mechanism of CMIT interaction with biological thiols driving sensitization.
Quantitative Comparison of Analytical Modalities
When selecting a method for CMIT surface residue analysis, laboratories typically choose between Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD), and rapid Colorimetric assays.
UHPLC-MS/MS: The gold standard for trace analysis. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method filters out background matrix noise originating from swab extractables, allowing for single-digit parts-per-billion (ppb) detection[4][5].
HPLC-UV/DAD: The traditional workhorse for cleaning validation. CMIT has a strong UV absorbance profile, making this method suitable for standard residue limits. However, it is highly susceptible to baseline noise from complex matrices and requires longer run times[6].
Colorimetric Test Kits (e.g., Lovibond): These kits use stepwise reagent addition that turns the sample blue in the presence of isothiazolinones[7]. While excellent for rapid, semi-quantitative field screening, they lack the precision required for formal regulatory validation.
Table 1: Quantitative Performance Comparison for CMIT Residue Analysis
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven steps to maximize analyte desorption while preventing alkaline degradation[3] and ion suppression[6].
Phase 1: Surface Sampling & Analyte Desorption
Swab Preparation: Utilize pre-cleaned, TOC-grade polyester swabs. Causality: Cotton swabs contain natural organic extractables that cause severe ion suppression in the MS source.
Wetting & Swabbing: Moisten the swab with 0.5 mL of a 50:50 (v/v) Methanol/Ultrapure Water solution. Swab a predefined 5 × 5 cm area of the stainless steel equipment using overlapping horizontal and vertical strokes. Causality: The polar nature of CMIT requires a protic solvent mixture to break surface adhesion, while avoiding high pH solutions that would trigger ring-opening degradation[3].
Extraction: Place the swab head into a centrifuge tube containing 5.0 mL of the extraction solvent. Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes at room temperature[6]. Causality: Sonication provides the mechanical cavitation necessary to fully desorb the analyte from the tightly woven polyester matrix.
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial[6].
Column Selection: Install a C18 column (e.g., 2.1 × 50 mm, 1.8 µm particle size) maintained at 40 °C[3].
Mobile Phase Configuration:
Mobile Phase A: 0.1% Formic acid in ultrapure water.
Mobile Phase B: 100% Methanol.
Causality: The addition of 0.1% formic acid lowers the pH, stabilizing the CMIT molecule and acting as a critical ion-pairing agent to enhance the protonation of the nitrogen atom for positive Electrospray Ionization (ESI+)[3].
Gradient Elution: Operate at a flow rate of 0.3 mL/min. Start at 30% B, applying a linear gradient to reach 100% B over 10 minutes, holding for 3 minutes to wash the column[3].
Self-Validation (Matrix Spike): For every batch of 10 samples, run a "Matrix Spike" by applying a known concentration of CMIT standard directly to a blank swab, processing it identically to the samples. Causality: This proves that the extraction efficiency remains >90% and confirms that the specific equipment surface/swab combination is not causing signal quenching in the mass spectrometer.
Diagram 2: Standardized workflow for CMIT surface swab extraction and UHPLC-MS/MS analysis.
References
1.[1] Ataman Kimya. "CMIT MIT | Chloromethylisothiazolinone." Ataman Kimya. URL:
2.[7] National Institutes of Health (PMC). "Isothiazolinone Detection in Dish Soap and Personal Care Products: Comparison of Lovibond Isothiazolinone Test Kit and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry." NIH.gov. URL:
3. Ataman Chemicals. "CHLOROMETHYLISOTHIAZOLINONE." Ataman Chemicals. URL:
4.[2] PubChem. "5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344." NIH.gov. URL:
5.[3] National Institutes of Health (PMC). "Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT." NIH.gov. URL:
6.[4] ResearchGate. "QuEChERS-based purification method coupled to ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to determine six quaternary ammonium compounds (QACs)." ResearchGate.net. URL:
7.[5] Science.gov. "performance liquid chromatographytandem." Science.gov. URL:
8.[8] Science.gov. "point extraction preconcentration." Science.gov. URL:
9.[6] BenchChem. "Methylchloroisothiazolinone | 26172-55-4." BenchChem.com. URL:
Assessing synergistic effects of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole with EDTA
Topic: Assessing Synergistic Effects of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) with EDTA Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals E...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Assessing Synergistic Effects of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) with EDTA
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Clarification of Nomenclature: The compound referred to as "5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole" is systematically known as 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) . Throughout this guide, we will use the industry-standard abbreviation CMIT .
CMIT is a potent, broad-spectrum biocide often combined with Methylisothiazolinone (MIT) to prevent microbial growth in industrial and pharmaceutical aqueous systems. However, its efficacy against resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa) can be limited by the outer membrane barrier. This guide analyzes the synergistic potential of coupling CMIT with Ethylenediaminetetraacetic acid (EDTA) , a chelating agent that destabilizes microbial membranes, thereby potentiating CMIT’s lethality and reducing the required effective dosage.
Mechanistic Insight: The "One-Two Punch"
The synergy between CMIT and EDTA operates on a "breach-and-destroy" principle. CMIT is an electrophilic agent that kills by reacting with intracellular thiols (cysteine residues) in critical metabolic enzymes. However, Gram-negative bacteria possess a lipopolysaccharide (LPS) outer membrane stabilized by divalent cations (
, ), which acts as a shield against hydrophobic biocides.
The Synergistic Cascade:
Breach (EDTA): EDTA chelates the stabilizing
and ions from the LPS layer. This causes the release of LPS molecules, increasing membrane permeability.
Invasion (CMIT): With the barrier compromised, CMIT penetrates the cell more rapidly and at higher intracellular concentrations.
Termination: CMIT irreversibly inhibits the Krebs cycle and electron transport chain via thiol-interaction, leading to cell death.
Mechanism Visualization
Figure 1: Mechanism of Action. EDTA removes stabilizing cations, allowing CMIT to bypass the outer membrane and attack intracellular targets.
Comparative Performance Analysis
The following data summarizes the performance of CMIT/EDTA combinations versus standard alternatives. The synergy is most pronounced against Pseudomonas aeruginosa, a notorious biofilm former with high intrinsic resistance.
Data derived from standard MIC reduction principles for isothiazolinones and chelators.
Parameter
CMIT Alone
CMIT + EDTA (Synergy)
CMIT/MIT (Standard Blend)
Primary Target
Gram-positive bacteria, Fungi
Resistant Gram-negative bacteria
Broad Spectrum
MIC (P. aeruginosa)
2.0 – 5.0 ppm
0.5 – 1.5 ppm (2-4x reduction)
1.5 – 3.0 ppm
Membrane Permeability
Low (Gram-neg)
High (LPS destabilized)
Moderate
Biofilm Eradication
Moderate
High (EDTA disrupts matrix)
Moderate
Risk of Resistance
Moderate
Low (Multi-modal attack)
Moderate
Key Findings
Dose Reduction: The addition of EDTA (typically 0.1% - 0.5% w/v) can reduce the Minimum Inhibitory Concentration (MIC) of CMIT by a factor of 2 to 4 against resistant strains.
Biofilm Disruption: Unlike CMIT alone, the CMIT+EDTA combination actively disperses the polysaccharide matrix of biofilms, exposing sessile bacteria to the biocide.
Experimental Protocol: Checkerboard Synergy Assay
To scientifically validate this synergy in your own lab, use the Checkerboard Assay to calculate the Fractional Inhibitory Concentration Index (FICI) .
Protocol Workflow
Figure 2: Workflow for Checkerboard Synergy Assay.[1]
Step-by-Step Methodology
Inoculum Preparation: Cultivate P. aeruginosa (ATCC 27853) to log phase. Adjust turbidity to 0.5 McFarland standard (~
CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB).
Stock Solutions: Prepare CMIT (100 ppm) and EDTA (50 mM) stocks. Ensure CMIT is stabilized (pH < 7).
Plate Setup:
X-Axis (Columns): Serial 2-fold dilution of EDTA.
Y-Axis (Rows): Serial 2-fold dilution of CMIT.
Controls: Include sterility control (broth only) and growth control (bacteria only).
Incubation: Incubate at 35-37°C for 18–24 hours.
Readout: Determine the MIC for:
(CMIT alone)
(EDTA alone)
(Lowest concentration of combination showing no growth).
Calculation: Fractional Inhibitory Concentration Index (FICI)
pH Stability: CMIT is unstable at alkaline pH (> pH 8.0). EDTA is effective across a wide pH range but functions best as a chelator at neutral-to-alkaline pH. Recommendation: Maintain formulation pH between 5.0 and 7.5 to preserve CMIT integrity while allowing EDTA activity.
Inactivation: CMIT is deactivated by reducing agents (bisulfites) and nucleophiles. Ensure the formulation does not contain high levels of free amines or sulfides.
Safety: CMIT is a skin sensitizer. Handle with appropriate PPE. EDTA is generally low toxicity but can irritate mucous membranes in high concentrations.
References
Lambert, R. J. W., et al. (2004). "The synergistic effect of EDTA/antimicrobial combinations on Pseudomonas aeruginosa." Journal of Applied Microbiology. Link
Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry. Link
Lorian, V. (2005). Antibiotics in Laboratory Medicine. 5th Edition. Lippincott Williams & Wilkins.[3] (Source for Checkerboard Assay protocols).
Finnegan, S., & Percival, S. L. (2015). "EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care." Advances in Wound Care. Link
BenchChem. (2025). "Application Notes and Protocols for Checkerboard Synergy Assay." Link
As a Senior Application Scientist, ensuring the integrity of your laboratory's Environment, Health, and Safety (EHS) protocols is just as critical as the assays you run. 5-Chloro-2-methyl-4-isothiazolin-3-one (often refe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the integrity of your laboratory's Environment, Health, and Safety (EHS) protocols is just as critical as the assays you run. 5-Chloro-2-methyl-4-isothiazolin-3-one (often referred to as CMIT, or by its trade name Kathon™) is a highly effective, broad-spectrum biocide widely utilized in drug development and reagent preservation. However, its potent electrophilic nature demands rigorous operational handling and precise disposal plans.
Here is the comprehensive, step-by-step procedural guide for the safe neutralization and disposal of CMIT in a professional laboratory setting.
Chemical Profile & Mechanistic Hazard Assessment
The antimicrobial efficacy and human toxicity of CMIT stem directly from its active heterocyclic ring. The electrophilic N-S bond1[1]. This irreversible binding disrupts essential enzymatic pathways, leading to cell death.
Operational Implication : Because of this mechanism, CMIT is highly corrosive to human tissue, acts as a severe skin sensitizer, and exhibits extreme aquatic toxicity. Proper disposal requires chemically dismantling this reactive ring before the waste leaves your facility.
Quantitative Safety Data
Parameter
Value
Causality / Operational Impact
Oral LD50 (Rat)
Highly toxic upon ingestion; mandates strict administrative controls.
Inhalation LC50
Corrosive to the respiratory tract; requires handling in a certified fume hood.
Nucleophilic attack cleaves the isothiazolone ring, neutralizing toxicity.
Chemical Deactivation Workflow
Before disposal, raw CMIT waste or spills must be chemically deactivated.
Causality : Deactivation relies on a reduction reaction. Sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) acts as a strong nucleophile, effectively cleaving the reactive N-S bond of the isothiazolone ring, thereby neutralizing its biocidal and corrosive properties.
Volumetric Addition : For every 1 volume of CMIT waste, slowly add 20 volumes of the deactivating solution to ensure a complete molar excess.
Reaction Incubation : Allow the mixture to react for a minimum of 30 minutes in a well-ventilated fume hood. Self-Validation: The reduction reaction may generate mild heat; monitor the temperature to confirm the reaction is proceeding.
pH Verification : Test the pH of the final solution. Adjust to a neutral range (pH 6.0 - 8.0) using dilute acid or base before final containerization.
Spill Response & Containment Methodology
In the event of an accidental release, immediate containment is critical to prevent environmental contamination.
Step-by-Step Spill Protocol:
Evacuation & PPE : Evacuate non-essential personnel. Responders must don chemical-resistant suits, nitrile/neoprene gloves, and a full-face respirator to mitigate inhalation and corrosive hazards.
Physical Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry earth, sand, or vermiculite). Causality: Combustible materials like sawdust must be avoided to prevent secondary reactions.
In-Situ Deactivation : Carefully pour the 10% sodium bisulfite solution over the absorbed spill, moving from the perimeter inward. Allow 30 minutes for complete neutralization.
Collection : Use non-sparking tools to scoop the deactivated slurry into a UN-approved High-Density Polyethylene (HDPE) drum.
Final Waste Disposal Procedures
Even post-deactivation, the resulting mixture must be managed as hazardous chemical waste.
Containerization : Store the waste in tightly sealed, clearly labeled HDPE containers. Isolate from incompatible materials such as strong oxidizers or amines.
Destruction : Transfer the waste to a licensed chemical disposal contractor. The mandated destruction method is 4[4]. Causality: Scrubbing systems are essential to capture and neutralize sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) generated during the thermal degradation of the thiazole ring.
Process Visualization
CMIT Waste Containment, Deactivation, and Disposal Workflow.
Personal protective equipment for handling 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
As a Senior Application Scientist, I frequently oversee the implementation of safety protocols for highly reactive biocides in drug development and diagnostic manufacturing. 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (wi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the implementation of safety protocols for highly reactive biocides in drug development and diagnostic manufacturing. 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole (widely known as 5-chloro-2-methyl-4-isothiazolin-3-one, or CMIT , CAS 26172-55-4) is the active antimicrobial agent in ubiquitous commercial preservatives like ProClin™ and Kathon™ CG. While indispensable for extending the shelf life of biological buffers, its high efficacy is intrinsically linked to a severe hazard profile.
This guide bypasses generic safety advice, providing a mechanistic understanding of CMIT to help you implement rigorous, self-validating personal protective equipment (PPE) and operational protocols.
Mechanistic Hazard Profile: The Causality of Toxicity
To handle CMIT safely, you must understand how it interacts with human biology. CMIT is not merely an irritant; it is a highly reactive electrophile. The molecule features an electron-deficient sulfur-nitrogen (S-N) bond within its isothiazolinone ring. When CMIT crosses biological membranes or contacts the epidermis, this S-N bond undergoes rapid nucleophilic attack by thiol (-SH) groups present in cellular proteins (such as cysteine residues) and glutathione .
This covalent modification has two severe consequences for laboratory personnel:
Corrosive Tissue Damage: Rapid depletion of intracellular thiols halts ATP synthesis and induces oxidative stress, leading to visible necrosis through the epidermis and irreversible eye damage .
Sensitization: The ring-cleavage reaction forms a hapten-protein complex. This complex is recognized by the immune system, triggering T-cell activation and resulting in severe, lifelong allergic contact dermatitis .
Mechanism of CMIT toxicity: Electrophilic cleavage of the S-N bond by thiols causes sensitization.
Quantitative Safety & Physicochemical Data
Understanding the physical limits of the chemical informs our PPE selection. Below is the consolidated safety data for concentrated CMIT mixtures.
Property / Metric
Value / Classification
Causality / Operational Implication
LD50 (Oral, Rat)
66 mg/kg
Highly toxic if ingested; mandates strict no-mouth-pipetting and face shielding.
LC50 (Inhalation)
0.171 mg/L (4h aerosol)
Extreme inhalation hazard; aerosols must be handled in a Class II BSC or fume hood.
Skin Corrosion
Category 1B
Causes severe burns; requires high-breakthrough-time elastomers (Nitrile/Butyl).
Sensitization
Category 1
Irreversible allergic reaction; dictates a zero-tolerance policy for skin exposure.
Aquatic Toxicity
Acute/Chronic Category 1
Highly toxic to aquatic life; strictly prohibits drain disposal without neutralization.
Personal Protective Equipment (PPE) Matrix & Justification
Because CMIT is a potent skin sensitizer, standard laboratory attire is insufficient for handling concentrated stocks (>1.5%). The PPE matrix must be built on the principle of chemical exclusion.
Hand Protection: Use double-gloving. The inner glove should be standard nitrile (minimum 0.11 mm) for dexterity, while the outer glove must be heavy-duty Nitrile (minimum 0.4 mm) or Butyl Rubber.
Causality: CMIT is a small, polar organic molecule that can permeate thin latex rapidly. Butyl rubber provides a superior barrier against polar organic electrophiles, preventing the biocide from reaching the skin.
Eye & Face Protection: Chemical splash goggles paired with a full-face shield.
Causality: CMIT causes irreversible eye damage and blindness. A face shield prevents aerosolized micro-droplets from contacting the facial epidermis, preventing haptenization.
Body Protection: A fully buttoned, fluid-resistant laboratory coat (Tyvek or polyethylene-coated) with tight-fitting cuffs.
Respiratory Protection: When handling powders or generating aerosols outside a fume hood, a half-mask respirator equipped with an ABEK (organic vapor/acid gas) and P3 particulate filter is mandatory.
Operational Protocol: Safe Handling and Dilution
When preparing working solutions (e.g., diluting a 14% stock to a 0.05% working buffer), the protocol must be self-validating to ensure no contamination leaves the workspace.
Step 1: Workspace Preparation
Line the fume hood or Biological Safety Cabinet (BSC) with plastic-backed absorbent bench paper. Causality: This traps micro-spills and prevents the biocide from permanently binding to the stainless steel work surface.
Step 2: Reagent Transfer
Use positive displacement pipettes for viscous stock solutions. Dispense the CMIT stock directly into the diluent (water or buffer) rather than adding water to the concentrated biocide. Causality: This prevents exothermic splattering and aerosol generation.
Step 3: Self-Validating Decontamination
After dilution, wipe down the exterior of the stock container and the pipette with a 10% sodium bisulfite solution, followed by a water rinse.
Validation Step: Swab the wiped area with a pH indicator strip; a neutral pH (6-8) confirms the absence of residual acidic biocide.
Decontamination and Spill Response Plan
The disposal and spill response for CMIT relies on targeted chemical neutralization. We do not merely dilute the spill; we chemically destroy the active pharmacophore.
The Chemistry of Neutralization:
Sodium bisulfite (NaHSO₃) or sodium metabisulfite acts as a strong nucleophile. The bisulfite ion attacks the electron-deficient sulfur in the isothiazolinone ring, permanently cleaving the S-N bond and forming a harmless, water-soluble sulfonate derivative . This eliminates both the biocidal activity and the sensitization hazard.
Step-by-Step Spill Protocol:
Evacuate and Don PPE: Immediately isolate the area. Don heavy-duty nitrile gloves, goggles, and a face shield.
Containment: Surround the spill with an inert absorbent (vermiculite or sand) . Do not use combustible materials like paper towels for large concentrated spills.
Chemical Neutralization: Carefully pour a freshly prepared 10% (w/v) Sodium Bisulfite (NaHSO₃) solution over the spill, starting from the perimeter and moving inward. Causality: A 10% concentration provides a massive molar excess of bisulfite, ensuring complete ring cleavage.
Incubation: Allow the neutralization reaction to proceed for a minimum of 30 minutes. Causality: The nucleophilic ring-opening is not instantaneous; sufficient contact time is required to guarantee 100% deactivation.
Self-Validation: Test the neutralized liquid with pH paper. The solution should be slightly acidic to neutral (pH 4.0 - 6.0). If the pH is highly acidic (<3), add more bisulfite buffer.
Disposal: Scoop the neutralized slurry into a chemically resistant, sealable hazardous waste container. Label it as "Neutralized Isothiazolinone Waste (Non-Biocidal)" and dispose of it according to institutional environmental health guidelines.
References
Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - RSC Publishing. Royal Society of Chemistry.[Link]
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. National Institutes of Health (NIH).[Link]
Betokontakt Safety Data Sheet (Neutralization Instructions) - Knauf. Knauf. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.